Product packaging for 2,3-Octanedione(Cat. No.:CAS No. 585-25-1)

2,3-Octanedione

货号: B1214595
CAS 编号: 585-25-1
分子量: 142.2 g/mol
InChI 键: XCBBNTFYSLADTO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,3-Octanedione is an alpha-diketone.
2, 3-Octanedione, also known as 2, 3-dioxooctane, belongs to the class of organic compounds known as alpha-diketones. These are organic compounds containing two ketone groups on two adjacent carbon atoms. 2, 3-Octanedione is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 2, 3-Octanedione has been primarily detected in saliva. Within the cell, 2, 3-octanedione is primarily located in the cytoplasm. 2, 3-Octanedione is a broccoli, buttery, and cooked tasting compound that can be found in coffee and coffee products and rosemary. This makes 2, 3-octanedione a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B1214595 2,3-Octanedione CAS No. 585-25-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

octane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O2/c1-3-4-5-6-8(10)7(2)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XCBBNTFYSLADTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID60207215
Record name 2,3-Octanedione
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Molecular Weight

142.20 g/mol
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Physical Description

Liquid, Clear to yellow liquid; Fruity nutty aroma
Record name 2,3-Octanedione
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Record name 2,3-Octanedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2014/
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Boiling Point

169.00 to 170.00 °C. @ 760.00 mm Hg
Record name 2,3-Octanedione
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Solubility

Soluble in non-polar solvents, Soluble (in ethanol)
Record name 2,3-Octanedione
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.905-0.915
Record name 2,3-Octanedione
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CAS No.

585-25-1
Record name 2,3-Octanedione
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Record name 2,3-OCTANEDIONE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Octanedione: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2,3-Octanedione. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental considerations.

Core Chemical Identity and Structure

This compound, also known as acetyl caproyl, is an alpha-diketone, a class of organic compounds characterized by two ketone groups on adjacent carbon atoms.[1] This structural feature is central to its chemical reactivity. The compound is found naturally in a variety of foods and beverages, including fish, various meats, coffee, and tea.[2] It is recognized for its powerful, sweet, and oily-buttery odor, contributing to the flavor profile of many substances.[2]

IUPAC Name: octane-2,3-dione[3] Synonyms: 2,3-Octandione, Acetyl caproyl, Pentyl methyl diketone[2] Molecular Formula: C₈H₁₄O₂[2][4] SMILES: CC(=O)C(=O)CCCCC[2] InChI Key: XCBBNTFYSLADTO-UHFFFAOYSA-N[2][4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These values are critical for understanding its behavior in various chemical and biological systems, guiding experimental design, and developing analytical methods.

PropertyValueSource(s)
Molecular Weight 142.20 g/mol [2][3][5]
Physical State Clear to yellow liquid[3]
Boiling Point 169.0 - 173.0 °C (at 760 mm Hg)[2][3]
Density 0.905 - 0.9311 g/cm³[2][3]
Solubility Slightly soluble in water; Soluble in alcohol, oils, propylene glycol, and glycerin[2]
Refractive Index 1.419 - 1.424 (at 20 °C)[3]
LogP (Octanol/Water) 0.79 - 1.725[2][5]
Flash Point 56.11 °C (133.00 °F)[6]
CAS Number 585-25-1[2][4][7]

Chemical Reactivity and Biological Interactions

The primary site of reactivity for this compound is its vicinal dicarbonyl group. This functionality makes it susceptible to nucleophilic attack and allows it to participate in various chemical transformations.

Reaction with Biological Macromolecules

A key reaction of this compound, particularly relevant in biological systems, is its ability to react with primary amino groups, such as the side chain of lysine residues in proteins. This reaction proceeds via the formation of a Schiff base (imine), which can lead to alterations in protein structure and function.[8] Such modifications can result in protein cross-linking and denaturation, potentially disrupting cellular processes.[8] This reactivity is a critical consideration in drug development and toxicology, as it represents a potential mechanism for off-target effects.

Schiff_Base_Formation cluster_reactants Reactants cluster_product Product 2_3_Octanedione This compound (C₈H₁₄O₂) Schiff_Base Schiff Base Adduct (R-N=C(C₆H₁₃)C(=O)CH₃) 2_3_Octanedione->Schiff_Base + R-NH₂ - H₂O Protein_Lysine Protein with Lysine Residue (R-NH₂) Protein_Lysine->Schiff_Base Water Water (H₂O)

Reaction of this compound with a primary amine to form a Schiff base.
Role in Maillard Reaction

In the context of food science, this compound is a participant in the Maillard reaction. This complex series of chemical reactions between amino acids and reducing sugars is responsible for the development of flavor and color in cooked foods. The presence and reactivity of alpha-diketones like this compound are crucial for the formation of many heterocyclic compounds that constitute the final aroma profile.

Experimental Protocols and Methodologies

General Synthesis Approach

The synthesis of alpha-diketones such as this compound can typically be achieved through the oxidation of corresponding alkynes or silyl enol ethers. For instance, the oxidation of 2-octyne could yield this compound.

Methodology:

  • Reaction Setup: The starting material (e.g., 2-octyne) is dissolved in an appropriate organic solvent.

  • Oxidation: An oxidizing agent, such as potassium permanganate or ruthenium tetroxide, is added under controlled temperature conditions. The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, the mixture is quenched, and the crude product is extracted into an organic solvent.

  • Purification: The crude this compound is then purified. Given its liquid state and boiling point, distillation under reduced pressure would be a suitable method. Alternatively, column chromatography on silica gel could be employed for high-purity samples.

Analytical Workflow: Quantification in a Matrix

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the detection and quantification of volatile compounds like this compound in complex matrices such as food or biological samples.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction or Headspace SPME Homogenization->Extraction Step 1 Concentration Sample Concentration Extraction->Concentration Step 2 GC_Injection GC Injection Concentration->GC_Injection Step 3 GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Step 4 MS_Detection Mass Spectrometry (Detection & Ionization) GC_Separation->MS_Detection Step 5 Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Step 6 Quantification Quantification (vs. Standard Curve) Data_Acquisition->Quantification Step 7

General workflow for the analysis of this compound via GC-MS.

Methodology Details:

  • Sample Preparation: The method of extraction depends on the matrix. For food analysis, techniques like Solid Phase Microextraction (SPME) are often used to isolate volatile compounds from the headspace above the sample.

  • Gas Chromatography (GC): A non-polar or semi-polar capillary column is typically used for separation. The NIST WebBook lists Kovats retention indices for this compound on various column types, which are essential for method development.[5]

  • Mass Spectrometry (MS): In the mass spectrometer, the separated compound is ionized (commonly via electron ionization), and the resulting fragmentation pattern provides a chemical fingerprint for definitive identification. Quantification is achieved by comparing the signal intensity to that of a known concentration standard.

Conclusion

This compound is a well-characterized alpha-diketone with significant relevance in flavor chemistry and potential implications in biochemistry due to its reactivity with proteins. This guide provides the foundational chemical data and outlines general experimental approaches necessary for its study. For researchers, understanding its core properties and reactivity is paramount for designing experiments, interpreting results, and exploring its role in both natural and synthetic systems.

References

Analysis of 2,3-Octanedione: A Technical Guide to its Spectral Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

2,3-Octanedione is an organic compound with the chemical formula C₈H₁₄O₂. Its structure features an eight-carbon chain with two adjacent ketone functional groups at positions 2 and 3. This α-diketone structure is responsible for its characteristic chemical reactivity and spectral properties.

Molecular Structure:

Predicted Spectral Data

In the absence of comprehensive experimental data, the following tables summarize the predicted spectral values for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CH₃ (C1)2.1 - 2.3Singlet-
CH₂ (C4)2.5 - 2.7Triplet~7.5
CH₂ (C5)1.5 - 1.7Sextet~7.5
CH₂ (C6)1.2 - 1.4Sextet~7.5
CH₂ (C7)1.2 - 1.4Sextet~7.5
CH₃ (C8)0.8 - 1.0Triplet~7.5
Table 2: Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (CH₃)25 - 30
C2 (C=O)198 - 202
C3 (C=O)200 - 204
C4 (CH₂)35 - 40
C5 (CH₂)23 - 28
C6 (CH₂)30 - 35
C7 (CH₂)21 - 26
C8 (CH₃)13 - 15
Table 3: Predicted Infrared (IR) Absorption Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H (alkane)2850 - 3000Strong
C=O (α-diketone)1710 - 1730Strong
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
m/z Proposed Fragment Ion Notes
142[C₈H₁₄O₂]⁺Molecular Ion (M⁺)
113[M - C₂H₅]⁺Loss of an ethyl radical
99[M - C₃H₇]⁺Loss of a propyl radical
85[M - C₄H₉]⁺Loss of a butyl radical
71[M - C₅H₁₁]⁺Loss of a pentyl radical
57[C₄H₉]⁺ or [CH₃CO-CO]⁺Acylium ion or butyl cation
43[CH₃CO]⁺Acylium ion

Experimental Protocols

The following sections detail standardized methodologies for the spectral analysis of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal. Integration of the ¹H NMR signals provides the relative ratio of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the carbonyl groups.

Methodology:

  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support structural elucidation.

Methodology:

  • Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and direct injection into the ion source.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectral analysis process and a potential fragmentation pathway in mass spectrometry.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structure Elucidation Sample This compound Sample NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Neat liquid film on salt plates Sample->IR_Prep MS_Prep Dilute for GC injection Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS GC-MS System MS_Prep->MS NMR_Data Acquire FID Process Spectra NMR->NMR_Data IR_Data Acquire Interferogram Generate Spectrum IR->IR_Data MS_Data Acquire Total Ion Chromatogram Generate Mass Spectrum MS->MS_Data Interpretation Combine Spectral Data Determine Structure NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectral analysis of this compound.

Mass_Spec_Fragmentation M [C₈H₁₄O₂]⁺ (m/z = 142) Molecular Ion F1 [C₆H₁₁O₂]⁺ (m/z = 113) M->F1 - C₂H₅ F2 [C₅H₉O₂]⁺ (m/z = 99) M->F2 - C₃H₇ F3 [C₄H₅O₂]⁺ (m/z = 85) M->F3 - C₄H₉ F4 [C₂H₃O₂]⁺ (m/z = 71) M->F4 - C₅H₁₁ F5 [CH₃CO]⁺ (m/z = 43) F3->F5 - C₃H₂O

Caption: A potential mass spectrometry fragmentation pathway for this compound.

Natural occurrence of 2,3-Octanedione in food products

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Occurrence of 2,3-Octanedione in Food Products

Introduction

This compound (CAS No. 585-25-1) is an alpha-diketone naturally present in a variety of food products.[1][2] It is recognized for its significant contribution to the overall flavor profile of foods, imparting a complex aroma described as buttery, creamy, and reminiscent of cooked vegetables like broccoli and spinach, with dill and fruity notes.[3][4] As a volatile organic compound, its presence, even at trace levels, can be impactful. This guide provides a comprehensive technical overview of the natural occurrence of this compound in foods, its formation pathways, and the analytical methodologies used for its identification and quantification, aimed at researchers, scientists, and professionals in food science and drug development.

Natural Occurrence in Food Products

This compound has been identified in a diverse array of food matrices, ranging from dairy and meat products to vegetables and beverages. Its presence is often a result of processing, cooking, or fermentation, which trigger chemical reactions like lipid oxidation and the Maillard reaction.[4] While the compound is widely detected, comprehensive quantitative data across different food items remains limited in scientific literature.[3]

Data Presentation: Identification of this compound

The following table summarizes food products in which this compound has been qualitatively identified. Due to the scarcity of published quantitative data for this specific compound, concentrations are generally not available.

Food CategorySpecific Food ProductReference
Meat & Fish Warmed-over Beef, Lamb, and Chevon[5]
Grass-fed Sheep[5]
Sardines and Trout[5]
Dry-Rendered Beef Fat[6]
Dairy Products Milk and Cream[4][5]
Vegetables Cooked Asparagus[5]
Mushrooms[5]
Fruits Tangerine Hybrids[5]
Blackberries[3]
Beverages Arabica and Robusta Coffee[3]

Note: While this compound is identified in milk, a study on thermally processed milk quantified the related alpha-diketone, 2,3-butanedione, finding its concentration to be significantly higher in UHT milk compared to raw or pasteurized milk.[5] This highlights the impact of heat treatment on the formation of such compounds.

Formation Pathways

The formation of this compound in food is primarily attributed to two major chemical pathways: lipid oxidation and the Maillard reaction.

Lipid Oxidation

Lipid oxidation is a primary pathway for the generation of this compound, particularly in fat-rich foods like meat and dairy products. The process involves the reaction of unsaturated fatty acids with oxygen, proceeding through a free-radical chain mechanism.[1][3][7]

  • Initiation : The process begins with the abstraction of a hydrogen atom from an unsaturated fatty acid, forming an alkyl radical (R•). This can be initiated by heat, light, or metal ions.[1][7]

  • Propagation : The alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This radical then abstracts a hydrogen from another unsaturated fatty acid, creating a lipid hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.[7]

  • Termination/Decomposition : The reaction terminates when radicals combine to form non-radical products. However, the unstable hydroperoxides (ROOH) are key intermediates that decompose, particularly when heated. This decomposition leads to the formation of a wide range of secondary products, including volatile aldehydes, alcohols, and ketones like this compound.[7][8]

G Figure 1: Simplified Pathway of Lipid Autoxidation cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition UFA Unsaturated Fatty Acid (RH) R Alkyl Radical (R•) UFA->R H• abstraction (Heat, Light, Metal) ROO Peroxy Radical (ROO•) R->ROO + O₂ O2 Oxygen (O₂) ROOH Lipid Hydroperoxide (ROOH) ROO->ROOH + RH - R• RO Alkoxy Radical (RO•) ROOH->RO Heat, Metal ions (Cleavage of O-O bond) Decomposition Secondary Oxidation Products (Aldehydes, Ketones, Alcohols) RO->Decomposition C-C Cleavage Octanedione e.g., this compound Decomposition->Octanedione

Caption: Figure 1: Simplified Pathway of Lipid Autoxidation.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. It is responsible for the desirable color and flavor of many cooked foods.[9] The reaction proceeds through a complex series of steps, ultimately producing a diverse range of compounds, including melanoidins (color) and various flavor volatiles. Alpha-diketones, such as this compound, can be formed as intermediates or byproducts of this intricate pathway.[4]

Experimental Protocols and Methodologies

The analysis of this compound in food matrices requires sensitive and selective analytical techniques due to its volatility and often low concentration. The standard approach involves extraction and concentration of the volatile fraction, followed by separation and identification, typically using gas chromatography-mass spectrometry (GC-MS).

G Figure 2: General Analytical Workflow for Volatiles Sample Food Sample (e.g., Milk, Beef) Prep Sample Preparation (Homogenization, Addition of Internal Standard) Sample->Prep Extraction Volatile Extraction Prep->Extraction Analysis Chromatographic Analysis Extraction->Analysis Introduction of Volatiles Detection Identification & Quantification Analysis->Detection Data Data Interpretation Detection->Data

References

The Biosynthesis of 2,3-Octanedione in Microorganisms: A Hypothetical Pathway and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Octanedione is a vicinal diketone with potential applications in flavor chemistry and as a building block in organic synthesis. While the microbial biosynthesis of its shorter-chain analogs, diacetyl (2,3-butanedione) and 2,3-pentanedione, is well-documented as a byproduct of branched-chain amino acid metabolism, the pathway for this compound remains unelucidated. This technical guide synthesizes the established knowledge of vicinal diketone formation in microorganisms to propose a hypothetical biosynthetic pathway for this compound. We delve into the key enzymatic step likely catalyzed by a promiscuous α-acetolactate synthase and the subsequent non-enzymatic oxidative decarboxylation. Furthermore, this document provides detailed experimental protocols for investigating this proposed pathway, including enzyme assays, microbial cultivation, and analytical techniques for the quantification of this compound. This guide aims to provide a foundational framework for researchers seeking to explore and potentially engineer the microbial production of this compound.

Introduction to Vicinal Diketone Biosynthesis in Microorganisms

Vicinal diketones (VDKs) are a class of organic compounds characterized by two adjacent carbonyl groups. In microorganisms, the most well-studied VDKs are diacetyl and 2,3-pentanedione, which are significant flavor compounds in fermented foods and beverages. Their formation is intricately linked to the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.

The established pathway involves the enzyme α-acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS). This enzyme catalyzes the condensation of two molecules of pyruvate to form α-acetolactate, a precursor to valine and leucine. It can also condense pyruvate with α-ketobutyrate to produce α-aceto-α-hydroxybutyrate, a precursor to isoleucine. These α-acetohydroxy acid intermediates can then be further processed by the amino acid biosynthesis machinery within the cell. However, under certain physiological conditions, these precursors can be excreted from the cell and undergo spontaneous, non-enzymatic oxidative decarboxylation to yield diacetyl and 2,3-pentanedione, respectively.

A Proposed Biosynthetic Pathway for this compound

Currently, there is no direct evidence in the scientific literature for a specific biosynthetic pathway for this compound in microorganisms. However, based on the established pathways for its shorter-chain analogs, a hypothetical pathway can be proposed (Figure 1).

The key steps in this proposed pathway are:

  • Precursor Formation: The biosynthesis would likely initiate from a precursor molecule, 2-keto-3-hydroxyoctanoic acid . The origin of this precursor in microbial metabolism is not yet defined but could potentially arise from the catabolism of longer-chain amino acids or fatty acids.

  • Enzymatic Condensation: A promiscuous α-acetolactate synthase, or a yet-to-be-identified analogous enzyme, would catalyze the condensation of a six-carbon α-keto acid (e.g., α-ketohexanoate) with a two-carbon unit, likely derived from pyruvate. This would form the eight-carbon α-acetohydroxy acid precursor.

  • Spontaneous Oxidative Decarboxylation: Similar to the formation of diacetyl and 2,3-pentanedione, the α-acetohydroxy acid precursor to this compound would undergo spontaneous, non-enzymatic oxidative decarboxylation in an aerobic environment to yield this compound.

Hypothetical Biosynthesis of this compound cluster_enzymatic Enzymatic Step cluster_spontaneous Spontaneous Reaction Long-chain amino acid or fatty acid catabolism Long-chain amino acid or fatty acid catabolism α-Ketohexanoate α-Ketohexanoate Long-chain amino acid or fatty acid catabolism->α-Ketohexanoate Metabolic Pathways Promiscuous α-Acetolactate Synthase (ALS) Promiscuous α-Acetolactate Synthase (ALS) α-Ketohexanoate->Promiscuous α-Acetolactate Synthase (ALS) Pyruvate Pyruvate Pyruvate->Promiscuous α-Acetolactate Synthase (ALS) 2-Aceto-2-hydroxyoctanoate\n(Hypothetical Precursor) 2-Aceto-2-hydroxyoctanoate (Hypothetical Precursor) Promiscuous α-Acetolactate Synthase (ALS)->2-Aceto-2-hydroxyoctanoate\n(Hypothetical Precursor) Oxidative Decarboxylation Oxidative Decarboxylation 2-Aceto-2-hydroxyoctanoate\n(Hypothetical Precursor)->Oxidative Decarboxylation This compound This compound Oxidative Decarboxylation->this compound CO2 CO2 Oxidative Decarboxylation->CO2

Figure 1: A proposed biosynthetic pathway for this compound in microorganisms.

Quantitative Data

As the biosynthesis of this compound in microorganisms is a hypothetical pathway, there is currently no quantitative data available in the literature regarding enzyme kinetics, precursor concentrations, or product yields. The following tables are presented as templates for researchers to populate as data becomes available.

Table 1: Hypothetical Enzyme Kinetic Parameters for a Promiscuous α-Acetolactate Synthase

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Pyruvate
α-Ketohexanoate

Table 2: Microbial Production of this compound - A Template for Data Collection

Microbial StrainCarbon SourcePrecursor FedFermentation Time (h)This compound Titer (mg/L)Yield (mg/g substrate)

Experimental Protocols

Investigating the proposed biosynthetic pathway for this compound requires a combination of enzymatic and microbiological experimental approaches.

Heterologous Expression and Purification of a Candidate α-Acetolactate Synthase

To test the hypothesis of a promiscuous ALS, a candidate enzyme can be heterologously expressed and purified.

ALS Expression and Purification Workflow Gene Synthesis & Codon Optimization Gene Synthesis & Codon Optimization Cloning into Expression Vector (e.g., pET) Cloning into Expression Vector (e.g., pET) Gene Synthesis & Codon Optimization->Cloning into Expression Vector (e.g., pET) Transformation into E. coli (e.g., BL21(DE3)) Transformation into E. coli (e.g., BL21(DE3)) Cloning into Expression Vector (e.g., pET)->Transformation into E. coli (e.g., BL21(DE3)) Induction of Protein Expression (e.g., IPTG) Induction of Protein Expression (e.g., IPTG) Transformation into E. coli (e.g., BL21(DE3))->Induction of Protein Expression (e.g., IPTG) Cell Lysis (e.g., Sonication) Cell Lysis (e.g., Sonication) Induction of Protein Expression (e.g., IPTG)->Cell Lysis (e.g., Sonication) Affinity Chromatography (e.g., Ni-NTA) Affinity Chromatography (e.g., Ni-NTA) Cell Lysis (e.g., Sonication)->Affinity Chromatography (e.g., Ni-NTA) Size-Exclusion Chromatography Size-Exclusion Chromatography Affinity Chromatography (e.g., Ni-NTA)->Size-Exclusion Chromatography Purified ALS Enzyme Purified ALS Enzyme Size-Exclusion Chromatography->Purified ALS Enzyme

Figure 2: Workflow for the heterologous expression and purification of α-acetolactate synthase.

Methodology:

  • Gene Identification and Synthesis: Identify a candidate als gene from a microorganism known to produce a variety of volatile compounds. Codon-optimize the gene sequence for expression in Escherichia coli and synthesize the gene.

  • Cloning: Clone the synthesized gene into an expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

  • Transformation and Expression: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM. Incubate for 16-20 hours at 18°C.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) and elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Polishing: Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.

In Vitro Enzyme Assay for α-Acetolactate Synthase Activity

The activity of the purified ALS can be assayed with its native substrate (pyruvate) and the hypothetical substrate for this compound synthesis (α-ketohexanoate).

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 10 mM MgCl2, 0.1 mM thiamine pyrophosphate (TPP), 10 µM FAD, and the desired concentration of the α-keto acid substrate(s).

  • Enzyme Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the purified ALS enzyme. Incubate for a defined period (e.g., 30 minutes).

  • Termination and Derivatization: Stop the reaction by adding sulfuric acid to a final concentration of 1% (v/v). This acidic condition also facilitates the decarboxylation of the α-acetohydroxy acid product to the corresponding vicinal diketone.

  • Quantification: The resulting vicinal diketone (diacetyl or this compound) can be quantified using the Voges-Proskauer (VP) reaction, which forms a colored complex with creatine and α-naphthol, or more specifically and sensitively by GC-MS.

Microbial Fermentation and Product Analysis

Cultivating microorganisms under specific conditions can be used to screen for the production of this compound.

Methodology:

  • Microbial Culture: Inoculate a suitable production medium with the microorganism of interest. The medium should contain a primary carbon source (e.g., glucose) and can be supplemented with potential precursors like long-chain fatty acids or amino acids.

  • Fermentation: Incubate the culture under controlled conditions of temperature, pH, and aeration.

  • Sample Preparation: At various time points, withdraw samples of the culture broth. Centrifuge to remove cells. The supernatant can be directly analyzed or subjected to extraction. For volatile compounds like this compound, headspace solid-phase microextraction (HS-SPME) is a suitable extraction method.

  • GC-MS Analysis: Analyze the samples by gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound.

    • GC Column: A polar column (e.g., DB-WAX) is suitable for the separation of ketones.

    • Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp to 240°C at 10°C/min.

    • MS Detection: Operate the mass spectrometer in full scan mode to identify unknown compounds and in selected ion monitoring (SIM) mode for sensitive quantification of this compound, using its characteristic ions.

Conclusion and Future Perspectives

The biosynthesis of this compound in microorganisms remains an unexplored area of research. The hypothetical pathway presented in this guide, based on the well-established formation of its shorter-chain analogs, provides a rational starting point for investigation. The substrate promiscuity of α-acetolactate synthase is a key area for future research. Site-directed mutagenesis of known ALS enzymes could be employed to engineer variants with enhanced activity towards longer-chain α-keto acids, potentially enabling the de novo microbial synthesis of this compound. The experimental protocols detailed herein offer a roadmap for researchers to test this hypothesis and to screen for natural producers of this vicinal diketone. Successful elucidation and engineering of this pathway could have significant implications for the sustainable production of valuable flavor compounds and chemical synthons.

2,3-Octanedione physical properties boiling point and density

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of 2,3-Octanedione

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for their work.

Core Physical Properties of this compound

This compound is a diketone with the molecular formula C8H14O2. Its physical characteristics are crucial for a variety of applications, including its use as a flavoring agent.

Quantitative Data Summary

The boiling point and density of this compound have been reported across various sources. These values are summarized in the table below for ease of comparison. It is important to note the pressure at which the boiling point was measured, as this significantly affects the result.

Physical PropertyValueConditions
Boiling Point 169.0 to 170.0 °C@ 760.00 mm Hg[1][2]
173 °CNot specified
57.0 to 59.0 °C@ 10.00 mm Hg[2][3]
Density 0.905 to 0.915 g/cm³@ 25.00 °C[1][2][3]
0.9311 g/cm³Not specified

Experimental Protocols

While the provided sources do not detail specific experimental protocols for the determination of this compound's physical properties, a generalized workflow for such measurements is presented below. These methods represent standard laboratory practices for determining the boiling point and density of a liquid compound.

Generalized Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the boiling point and density of a liquid chemical like this compound.

G cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Sample Preparation bp_apparatus Assemble Distillation or Boiling Point Apparatus bp_start->bp_apparatus bp_heating Gradual Heating of Sample bp_apparatus->bp_heating bp_measurement Record Temperature at Boiling bp_heating->bp_measurement bp_pressure Record Barometric Pressure bp_measurement->bp_pressure bp_correction Apply Pressure Correction (if necessary) bp_pressure->bp_correction bp_end Final Boiling Point bp_correction->bp_end d_start Sample Preparation d_pycnometer Measure Mass of Empty Pycnometer d_start->d_pycnometer d_fill Fill Pycnometer with Sample d_pycnometer->d_fill d_mass Measure Mass of Filled Pycnometer d_fill->d_mass d_temp Record Sample Temperature d_mass->d_temp d_calc Calculate Density (mass/volume) d_temp->d_calc d_end Final Density d_calc->d_end

Generalized workflow for determining physical properties.

References

Theoretical Insights into the Molecular Structure of 2,3-Octanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a theoretical investigation into the molecular structure of 2,3-octanedione. While direct theoretical studies on this specific molecule are not extensively available in published literature, this document outlines the standard computational methodologies and expected results based on established theoretical chemistry practices for similar aliphatic α-diketones. The data presented herein is illustrative and serves as a robust framework for future computational research on this compound and related compounds.

Introduction

This compound is an organic compound belonging to the α-diketone class, characterized by two adjacent ketone groups.[1] Its molecular formula is C8H14O2.[2][3][4] Found in various natural sources, it contributes to the flavor and aroma of certain foods.[1][4] Understanding the three-dimensional structure, conformational possibilities, and electronic properties of this compound is crucial for applications in flavor chemistry, as well as for assessing its potential interactions with biological macromolecules.[5] Theoretical and computational chemistry provide powerful tools to elucidate these molecular characteristics at a quantum mechanical level.

This guide details the typical computational protocols employed for such an investigation, presents the expected quantitative data in a structured format, and illustrates the logical workflow of the theoretical study.

Computational Methodology

The following section details the proposed computational protocol for a thorough theoretical study of this compound. These methods are standard in the field of computational chemistry for molecules of this size and complexity.

Conformational Analysis

A comprehensive conformational search is the initial step to identify the low-energy conformers of this compound. The flexibility of the hexyl chain necessitates a systematic exploration of the potential energy surface.

  • Method: A molecular mechanics-based conformational search (e.g., using the MMFF94 force field) would be initially performed to identify a set of low-energy conformers.

  • Software: Spartan, Avogadro, or similar molecular modeling software.

  • Procedure: The dihedral angles of the rotatable bonds would be systematically varied, and the energy of each resulting conformation would be minimized. All unique conformers within a specified energy window (e.g., 10 kcal/mol) above the global minimum would be saved for further analysis.

Geometry Optimization and Frequency Calculations

The geometries of the identified low-energy conformers would then be optimized using a more accurate quantum mechanical method.

  • Method: Density Functional Theory (DFT) with a suitable functional and basis set is the method of choice for systems of this size. A common and reliable combination is the B3LYP functional with the 6-31G(d,p) basis set.[4]

  • Software: Gaussian, ORCA, or Q-Chem.

  • Procedure: The geometry of each conformer is optimized to a stationary point on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum. Vibrational frequencies are also used to compute zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Calculation of Molecular Properties

Following geometry optimization, various electronic and spectroscopic properties would be calculated at the same level of theory.

  • Properties:

    • Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy.

    • Electronic Properties: Dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).

    • Spectroscopic Properties: Infrared (IR) and Raman vibrational spectra.

Workflow of Theoretical Investigation

The logical flow of a computational study on a flexible molecule like this compound is depicted in the following diagram.

Theoretical_Workflow A Initial Structure Generation (this compound) B Conformational Search (Molecular Mechanics) A->B C Identification of Low-Energy Conformers B->C D Geometry Optimization (DFT - B3LYP/6-31G(d,p)) C->D E Vibrational Frequency Calculation D->E F Confirmation of True Minima (No Imaginary Frequencies) E->F G Calculation of Molecular Properties (Thermodynamic, Electronic, Spectroscopic) F->G H Data Analysis and Interpretation G->H

Computational chemistry workflow for this compound.

Predicted Quantitative Data

The following tables summarize the kind of quantitative data that would be obtained from the theoretical calculations described above. The values are illustrative and represent typical expectations for a molecule like this compound.

Table 1: Predicted Geometric Parameters for the Global Minimum Conformer of this compound
ParameterAtom Pair/TripletPredicted Value (B3LYP/6-31G(d,p))
Bond Length (Å) C2=O91.215
C3=O101.218
C2-C31.530
C1-C21.510
C3-C41.525
Bond Angle (°) O9=C2-C3121.5
O10=C3-C2120.8
C1-C2-C3115.0
C2-C3-C4116.2
Dihedral Angle (°) O9=C2-C3=O10-155.0
C1-C2-C3-C4175.8
Table 2: Predicted Relative Energies and Dipole Moments of Low-Energy Conformers
ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)
1 (Global Minimum)0.002.85
20.453.10
31.202.50
41.853.55
Table 3: Predicted Vibrational Frequencies and Assignments for Key Modes
ModePredicted Frequency (cm⁻¹) (Scaled)Assignment
ν12960C-H stretch (alkyl)
ν21725C=O stretch (asymmetric)
ν31710C=O stretch (symmetric)
ν41450C-H bend (alkyl)
ν51100C-C stretch

Conclusion

This technical guide has outlined a standard and robust theoretical approach for investigating the molecular structure and properties of this compound. By employing a combination of conformational analysis and quantum mechanical calculations, it is possible to obtain detailed insights into the molecule's geometry, stability, and electronic characteristics. The illustrative data presented in this guide serves as a benchmark for what can be expected from such a study. These theoretical findings are invaluable for understanding the behavior of this compound in various chemical and biological contexts, and for guiding future experimental work.

References

The Role of 2,3-Octanedione in the Maillard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, generates a complex array of compounds that define the sensory profiles of cooked foods. Among these, α-dicarbonyls play a pivotal role as key intermediates. This technical guide provides an in-depth examination of 2,3-octanedione, an eight-carbon α-dicarbonyl, and its significance in the Maillard reaction. This document elucidates the formation pathways of this compound through the interplay of lipid oxidation and the Maillard reaction, its contribution to food flavor and aroma, and its subsequent reactions, such as the Strecker degradation of amino acids. Detailed experimental protocols for the analysis of this compound are provided, along with quantitative data from various food matrices. This guide is intended to be a comprehensive resource for researchers in food science, flavor chemistry, and drug development who are investigating the complex interactions of Maillard reaction products.

Introduction

The Maillard reaction is a non-enzymatic browning reaction that occurs between reducing sugars and amino acids or proteins under thermal processing.[1] This intricate cascade of reactions is responsible for the desirable colors and flavors in a wide range of foods, including baked goods, roasted coffee, and cooked meats.[2] The reaction proceeds through three main stages: early, intermediate, and final. The intermediate stage is characterized by the formation of highly reactive α-dicarbonyl compounds, which are crucial precursors to many flavor and aroma molecules.[3]

This compound is an α-diketone that has been identified as a significant volatile compound in various cooked foods, including beef, lamb, chicken, and dairy products.[4][5][6] Its characteristic aroma is described as buttery, waxy, and having notes of cooked broccoli or spinach.[4][6] The formation of this compound is of particular interest as it lies at the intersection of two major chemical pathways in food: the Maillard reaction and lipid oxidation.[1][5] Understanding the mechanisms of its formation and its subsequent reactions is critical for controlling flavor development and potential off-flavors in processed foods. Furthermore, as α-dicarbonyls are known to react with biological macromolecules, such as proteins, the study of this compound may have implications for drug development and toxicology.[4]

Formation Pathways of this compound

The generation of this compound in food systems is not solely a consequence of the classical Maillard reaction between sugars and amino acids. It is intricately linked with the thermal degradation of lipids, particularly polyunsaturated fatty acids like linoleic acid.[7][8]

Interaction of Lipid Oxidation and the Maillard Reaction

During thermal processing, unsaturated fatty acids undergo oxidation to form hydroperoxides, which are unstable and decompose into a variety of smaller, volatile and non-volatile compounds, including aldehydes, ketones, and other carbonyls.[1][7] These lipid-derived carbonyls can then participate in Maillard-type reactions. The formation of this compound is a prime example of this interplay. While the exact mechanism is complex and still under investigation, it is hypothesized that radical-induced oxidation of fatty acids like linoleic acid leads to the formation of specific hydroperoxides that, upon cleavage, can generate an eight-carbon backbone susceptible to further oxidation to yield the 2,3-dione structure.

dot

Maillard_Lipid_Interaction cluster_reactants Initial Reactants cluster_maillard Maillard Reaction cluster_lipid_ox Lipid Oxidation Amino Acid Amino Acid Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base Unsaturated Lipid Unsaturated Lipid Lipid Hydroperoxides Lipid Hydroperoxides Unsaturated Lipid->Lipid Hydroperoxides Thermal Oxidation Amadori Product Amadori Product Schiff Base->Amadori Product alpha_Dicarbonyls alpha_Dicarbonyls Amadori Product->alpha_Dicarbonyls Degradation Lipid-derived Carbonyls Lipid-derived Carbonyls Lipid Hydroperoxides->Lipid-derived Carbonyls Degradation Lipid-derived Carbonyls->alpha_Dicarbonyls Interaction with Maillard Intermediates Melanoidins Melanoidins (Color) Strecker_Products Strecker Degradation Products alpha_Dicarbonyls->Melanoidins alpha_Dicarbonyls->Strecker_Products Reacts with Amino Acids Flavor_Aroma Flavor_Aroma alpha_Dicarbonyls->Flavor_Aroma

Caption: Formation of this compound via Maillard and lipid oxidation.

Role in Strecker Degradation

Once formed, this compound, as a reactive α-dicarbonyl, plays a crucial role in the Strecker degradation of amino acids.[9][10] This reaction involves the oxidative deamination and decarboxylation of an amino acid in the presence of a dicarbonyl compound. The result is the formation of a "Strecker aldehyde," which has one fewer carbon atom than the parent amino acid, and an α-aminoketone, which can further react to form pyrazines and other heterocyclic flavor compounds.[11]

The Strecker aldehydes derived from this reaction are potent aroma compounds themselves. For example, the reaction of this compound with leucine would yield 3-methylbutanal, which has a malty, chocolate-like aroma. This demonstrates how this compound acts as a critical intermediate, linking the initial reactants of the Maillard reaction and lipid oxidation to the final profile of flavor-active compounds.

dot

Strecker_Degradation Amino_Acid α-Amino Acid (e.g., Leucine) Imine_Intermediate Imine_Intermediate Amino_Acid->Imine_Intermediate Aminoketone α-Aminoketone Pyrazines Pyrazines Aminoketone->Pyrazines Condensation CO2 CO₂ Imine_Intermediate->Aminoketone Decarboxylation Imine_Intermediate->CO2 Strecker_Aldehyde Strecker_Aldehyde Imine_Intermediate->Strecker_Aldehyde Hydrolysis

Caption: Strecker degradation of an amino acid by this compound.

Quantitative Data of this compound in Food Matrices

The concentration of this compound can vary significantly depending on the food matrix, processing conditions (temperature and time), and the composition of precursors (sugars, amino acids, and lipids). The following tables summarize available quantitative data for this compound in cooked beef.

Table 1: Concentration of this compound in Roasted Beef

Roasting Time (minutes)Mean Concentration (µg/kg) ± SD
0 (Raw)Not Detected
3Present (not quantified)
677.25 ± 11.61
940.24 ± 7.80
1214.72 ± 1.14
1512.14 ± 0.58
186.15 ± 2.16
Data adapted from a study on beef roasting. The concentration is relative to an internal standard.

Note: The sensory detection threshold for this compound has not been definitively established in the literature. However, for the structurally similar compound 2,3-butanedione (diacetyl), the odor threshold in water is reported to be as low as 0.05 µg/L.[12]

Experimental Protocols for Analysis

The analysis of volatile and semi-volatile compounds like this compound from complex food matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a widely used method for this purpose.[3][13]

General Workflow for HS-SPME-GC-MS Analysis

dot

Experimental_Workflow Vial_Sealing 2. Vial Sealing & Equilibration (Incubation at specific temp) SPME 3. Headspace SPME (Fiber exposure to headspace) Vial_Sealing->SPME Desorption 4. Thermal Desorption (In GC inlet) SPME->Desorption GC_Separation 5. GC Separation (Capillary column) Desorption->GC_Separation MS_Detection 6. MS Detection & Identification (Mass spectra analysis) GC_Separation->MS_Detection Quantification 7. Quantification (Using internal standard) MS_Detection->Quantification

Caption: General workflow for HS-SPME-GC-MS analysis of volatiles.

Detailed Methodology for this compound in Cooked Beef

This protocol is a composite based on several published methods for the analysis of volatile compounds in cooked beef.[3][4][14][15]

1. Sample Preparation:

  • Cooked beef samples are cooled to room temperature.

  • A representative portion of the sample (e.g., 3-5 g) is minced or homogenized to ensure uniformity.

  • The homogenized sample is accurately weighed into a headspace vial (e.g., 20 mL).

  • An internal standard solution (e.g., 1,2-dichlorobenzene in methanol) is added to the sample for quantification.

  • The vial is immediately sealed with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • SPME Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis. The fiber should be conditioned prior to first use according to the manufacturer's instructions (e.g., heating at 250-270°C in the GC inlet).

  • Equilibration: The sealed vial containing the sample is placed in a heating block or water bath and allowed to equilibrate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 60-80°C). This allows volatile compounds to partition into the headspace.[3][14]

  • Extraction: The SPME fiber is then exposed to the headspace of the vial for a defined period (e.g., 30-50 minutes) at the same temperature to adsorb the volatile analytes.[3][14]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: After extraction, the SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph for thermal desorption of the analytes (e.g., 250°C for 2-5 minutes). The injection is typically done in splitless mode to maximize sensitivity.[3][15]

  • GC Separation:

    • Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating polar volatile compounds.[4]
    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0-1.2 mL/min).
    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C, hold for 2-5 min), then ramps up to a high temperature (e.g., 230-250°C) at a rate of 4-10°C/min, with a final hold period.[15]

  • Mass Spectrometry Detection:

    • Ionization: Electron ionization (EI) at 70 eV is standard.
    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
    • Scan Range: A mass-to-charge ratio (m/z) scan range of 35-400 amu is typically sufficient.
    • Identification: Compound identification is achieved by comparing the obtained mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing the retention index with published values.

Conclusion

This compound is a significant α-dicarbonyl compound that exemplifies the complex interplay between the Maillard reaction and lipid oxidation in the development of food flavor. Its formation from lipid precursors and its subsequent role as a reactant in the Strecker degradation of amino acids highlight its importance as a key intermediate in the network of reactions that produce the rich sensory profiles of cooked foods. The analytical methodologies detailed in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the identification and quantification of this compound, enabling researchers to further investigate its impact on food quality and its potential biological activities. This comprehensive understanding is essential for the targeted optimization of food processing parameters and for the assessment of the physiological effects of Maillard reaction products.

References

An In-Depth Technical Guide to the Interaction of 2,3-Octanedione with Amino Acids and Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical interactions between the α-dicarbonyl compound 2,3-octanedione and amino acids, with a subsequent focus on its impact on protein structure and function. This compound, a compound found in various food products and generated endogenously, possesses two reactive carbonyl groups that can engage in covalent modifications of nucleophilic amino acid residues. This document details the primary reaction mechanisms, including Schiff base formation and subsequent rearrangements, and explores the consequential effects on protein integrity, such as adduct formation, cross-linking, and aggregation. Furthermore, this guide outlines detailed experimental protocols for studying these interactions and discusses the potential implications for cellular signaling pathways. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound is an α-dicarbonyl compound characterized by two adjacent ketone groups. Its presence in various foods and beverages contributes to their flavor and aroma profiles.[1][2] Beyond its role in food chemistry, the high reactivity of the dicarbonyl moiety makes this compound a subject of interest in biological systems. Like other reactive carbonyl species, this compound has the potential to react non-enzymatically with biological macromolecules, particularly proteins.

The primary targets for modification by dicarbonyl compounds are the nucleophilic side chains of amino acids such as lysine, arginine, and cysteine. These reactions can lead to the formation of a variety of adducts, including advanced glycation end-products (AGEs), which have been implicated in aging and the pathogenesis of various diseases. The modification of proteins by this compound can alter their structure, and consequently, their function, potentially leading to enzyme inhibition, protein aggregation, and the disruption of cellular signaling pathways. This guide aims to provide a detailed technical resource for professionals investigating the multifaceted interactions of this compound with amino acids and proteins.

Chemical Interactions of this compound with Amino Acids

The reactivity of this compound is centered around its two electrophilic carbonyl carbons, which are susceptible to nucleophilic attack by the amino, guanidino, and thiol groups of amino acid side chains.

Reaction with Lysine
Reaction with Arginine

The guanidino group of arginine is another key site for modification by α-dicarbonyls. The reaction mechanism is complex and can result in the formation of various heterocyclic adducts, such as imidazolones. Studies with the similar compound 2,3-butanedione have shown that it can selectively modify arginine residues in proteins, often leading to a loss of protein function.[4][5] The reaction of the guanidinium group of arginine with dicarbonyls is a known pathway for the formation of certain AGEs.

Reaction with Cysteine

The thiol group of cysteine is a potent nucleophile that can react with α,β-unsaturated carbonyl compounds via a Michael addition. While this compound is a saturated dicarbonyl, it can potentially undergo reactions with cysteine, although the reactivity is generally considered to be lower than with α,β-unsaturated aldehydes and ketones.

Impact on Protein Structure and Function

The covalent modification of amino acid residues by this compound can have profound effects on the structure and function of proteins.

Protein Adduct Formation and Cross-Linking

The formation of covalent adducts between this compound and amino acid side chains can alter the local chemical environment within a protein. Furthermore, the bifunctional nature of this compound allows it to potentially react with two different amino acid residues, either on the same polypeptide chain (intra-molecular cross-linking) or on different protein molecules (inter-molecular cross-linking). Protein cross-linking can lead to the formation of dimers, oligomers, and larger aggregates.

Protein Aggregation

The modification of protein surface residues can alter their charge and hydrophobicity, potentially leading to protein unfolding and subsequent aggregation. Protein aggregation is a hallmark of many neurodegenerative diseases and can be induced by covalent modifications that destabilize the native protein structure. The kinetics of protein aggregation can be monitored using techniques such as the Thioflavin T fluorescence assay.

Potential Implications for Cellular Signaling Pathways

Reactive carbonyl species are known to induce cellular stress and can modulate various signaling pathways. While direct studies on this compound are limited, the effects of other dicarbonyls suggest potential targets.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Electrophiles can modify cysteine residues on Keap1, leading to the activation of the transcription factor Nrf2 and the subsequent expression of antioxidant and detoxification genes.[6][7][8][9][10] It is plausible that this compound, as a reactive electrophile, could modulate this pathway.

Other Signaling Pathways

Proteomic studies have shown that cellular signaling is a complex network that can be perturbed by various stimuli.[11][12][13] Pathways such as the PI3K/Akt and MAPK signaling cascades are often involved in the cellular response to stress and could potentially be affected by the downstream consequences of this compound-induced protein modification. Further proteomics-based investigations are needed to elucidate the specific signaling networks impacted by this compound.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction of this compound with proteins.

In Vitro Protein Modification

Objective: To covalently modify a target protein with this compound in a controlled environment.

Materials:

  • Target protein (e.g., Bovine Serum Albumin, Lysozyme)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reaction tubes

  • Incubator/shaker

Protocol:

  • Prepare a stock solution of the target protein in PBS at a desired concentration (e.g., 1 mg/mL).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a high concentration.

  • In a reaction tube, mix the protein solution with the this compound stock solution to achieve the desired final molar ratio (e.g., 1:10, 1:100 protein to dicarbonyl). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid protein denaturation.

  • Prepare a control sample containing the protein solution and an equivalent volume of the solvent used for the this compound stock.

  • Incubate the reaction mixtures at 37°C with gentle shaking for a specified period (e.g., 24, 48, 72 hours).

  • Stop the reaction by removing excess this compound, for example, by dialysis against PBS or using a desalting column.

  • Store the modified and control protein samples at -20°C or -80°C for further analysis.

Mass Spectrometry Analysis of Protein Adducts

Objective: To identify and characterize the covalent adducts formed between this compound and the target protein.

Workflow: A bottom-up proteomics approach is typically employed.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Modification Modified Protein Sample Reduction_Alkylation Reduction & Alkylation Protein_Modification->Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Proteolytic_Digestion Peptide_Cleanup Peptide Cleanup (e.g., C18 Desalting) Proteolytic_Digestion->Peptide_Cleanup LC_MSMS LC-MS/MS Analysis Peptide_Cleanup->LC_MSMS Database_Searching Database Searching (with variable modifications) LC_MSMS->Database_Searching Adduct_Identification Adduct Identification & Localization Database_Searching->Adduct_Identification

Caption: Workflow for Mass Spectrometry Analysis of Protein Adducts.

Protocol:

  • Protein Digestion: The modified and control protein samples are subjected to standard in-solution or in-gel digestion protocols.[15][16][17] This typically involves reduction of disulfide bonds with dithiothreitol (DTT), alkylation of free cysteines with iodoacetamide (IAM), and digestion with a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[18]

  • Data Analysis: The acquired MS/MS spectra are searched against a protein database using software such as Mascot or MaxQuant. The search parameters must include the potential mass shifts corresponding to the addition of this compound to specific amino acid residues as a variable modification. This allows for the identification of the modified peptides and the precise localization of the adduction sites.

Thioflavin T (ThT) Fluorescence Assay for Protein Aggregation

Objective: To monitor the kinetics of protein aggregation induced by this compound.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid-like fibrils.

Protocol: [1][2][19][20]

  • Prepare a stock solution of ThT (e.g., 1 mM in water) and filter it through a 0.22 µm filter.

  • In a 96-well black, clear-bottom microplate, prepare reaction mixtures containing the target protein, this compound at various concentrations, and a final concentration of ThT (e.g., 20 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Include control wells with the protein alone, this compound alone, and buffer with ThT.

  • Incubate the plate in a microplate reader with temperature control (e.g., 37°C) and intermittent shaking.

  • Monitor the ThT fluorescence intensity over time at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

  • Plot the fluorescence intensity against time to obtain aggregation kinetics curves.

Data Presentation

Table 1: Potential Mass Modifications of Amino Acids by this compound

Amino AcidModification TypeMass Shift (Da)Putative Adduct Structure
LysineSchiff Base Formation+124.18R-N=C(CH₃)-C(=O)-(CH₂)₄-CH₃
ArginineImidazolone Formation+106.15Complex heterocyclic structures
CysteineThioether Formation+142.22R-S-C(OH)(CH₃)-C(=O)-(CH₂)₄-CH₃

Note: The exact mass shifts and adduct structures may vary depending on the specific reaction conditions and subsequent rearrangements.

Visualization of Signaling Pathways

The following diagram illustrates the potential modulation of the Keap1-Nrf2 signaling pathway by this compound.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Dissociation Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal State Octanedione This compound Octanedione->Keap1_Nrf2 Modifies Keap1 Cysteines Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Nrf2_nuc->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., NQO1, HMOX1) ARE->Gene_Expression

Caption: Potential Activation of the Keap1-Nrf2 Pathway by this compound.

Conclusion

The interaction of this compound with amino acids and proteins is a complex process with significant implications for protein structure and function. This guide has provided a detailed overview of the fundamental chemical reactions, their consequences for protein integrity, and the experimental approaches used for their investigation. While the general principles of dicarbonyl reactivity provide a strong framework for understanding the effects of this compound, further research is needed to elucidate the specific kinetics, thermodynamics, and biological consequences of protein modification by this particular compound. The protocols and workflows presented herein offer a solid foundation for researchers and drug development professionals to explore the intricate role of this compound in biological systems. The continued investigation into these interactions will undoubtedly contribute to a deeper understanding of the molecular mechanisms underlying cellular stress and disease.

References

An In-depth Technical Guide to the Olfactory Perception and Sensory Analysis of 2,3-Octanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Octanedione (CAS No. 585-25-1, FEMA No. 4060) is a naturally occurring alpha-diketone that contributes significantly to the aroma profile of a wide variety of food products. Its characteristic buttery, creamy, and slightly fruity aroma makes it a key compound in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the olfactory perception and sensory analysis of this compound, detailing its aroma and flavor profile, quantitative sensory data, experimental protocols for its analysis, and the underlying physiological mechanisms of its perception.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective sensory analysis.

PropertyValue
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.20 g/mol
AppearanceClear to yellow liquid
OdorButtery, creamy, fruity, with notes of cooked broccoli and dill.[1]
Boiling Point169-170 °C
Flash Point133 °F (56.11 °C)
Specific Gravity0.905 - 0.915 @ 25°C
Refractive Index1.419 - 1.424 @ 20°C

Olfactory Perception: Aroma and Flavor Profile

The sensory characteristics of this compound are complex and multifaceted, contributing desirable notes to a range of food products.

Aroma Profile: The dominant aroma descriptors for this compound are buttery, creamy, and fatty . It also possesses subtle fruity undertones and can exhibit notes of cooked broccoli, cooked spinach, and dill .[1] This complex aroma profile makes it a valuable component in the formulation of dairy flavors (butter, milk, cream, ice cream), as well as in savory applications such as beef, lamb, and fish flavors.[1] Its presence has been identified in a variety of natural products, including cooked asparagus, mushrooms, and milk.[1]

Flavor Profile: When tasted, this compound imparts a green, spicy, cilantro-like, fatty, and leafy character. This complements its aromatic profile and enhances the overall sensory experience in food systems.

Quantitative Sensory Data

Quantitative data on the odor and taste thresholds of a flavor compound are critical for determining its impact and appropriate usage levels.

ParameterMediumValueMethod
Odor Threshold AirData not available in the searched literature.-
Taste Threshold WaterData not available in the searched literature.-
Flavor Dilution (FD) Factor -Data not available in the searched literature.Aroma Extract Dilution Analysis (AEDA)

Note: While specific threshold values for this compound were not found in the provided search results, the methodologies for their determination are well-established.

Experimental Protocols for Sensory Analysis

The sensory analysis of this compound, like other volatile flavor compounds, relies on a combination of instrumental and human sensory techniques.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[2][3][4][5]

Objective: To identify and characterize the odor-active compounds in a sample.

Methodology:

  • Sample Preparation: Volatile compounds, including this compound, are extracted from the sample matrix using techniques such as Solid Phase Microextraction (SPME) or solvent extraction.

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity as they pass through a capillary column.

  • Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Mass Spectrometer or Flame Ionization Detector) for chemical identification and quantification.

  • Olfactory Detection: The other stream is directed to a heated sniffing port, where a trained sensory panelist inhales the effluent and records the perceived aroma, its intensity, and its duration.

  • Data Analysis: The data from the chemical detector and the human assessor are correlated to identify which specific compounds are responsible for the perceived aromas.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample Food Sample Extraction Extraction (e.g., SPME) Sample->Extraction GC_Inlet GC Inlet Extraction->GC_Inlet GC_Column Capillary Column GC_Inlet->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector Mass Spectrometer (MS) Splitter->MS_Detector Sniffing_Port Sniffing Port (Olfactometry) Splitter->Sniffing_Port Data_Correlation Data Correlation MS_Detector->Data_Correlation Sniffing_Port->Data_Correlation

Aroma Extract Dilution Analysis (AEDA)

AEDA is a method used to determine the relative odor potency of volatile compounds in a sample extract.

Objective: To identify the most potent odorants in a sample.

Methodology:

  • Serial Dilution: The sample extract is serially diluted with a solvent.

  • GC-O Analysis: Each dilution is analyzed by GC-O.

  • Flavor Dilution (FD) Factor Determination: The highest dilution at which an odorant can still be detected by the sensory panelist is recorded. This is known as the Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.

Olfactory Signaling Pathway

The perception of this compound, like all odorants, is initiated by its interaction with olfactory receptors in the nasal cavity. While the specific receptors for this compound have not been definitively identified in the provided literature, the general mechanism of olfactory signal transduction is well-understood.

  • Binding to Olfactory Receptors: Odorant molecules, such as this compound, are inhaled into the nasal cavity and dissolve in the olfactory mucus. They then bind to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.

  • Activation of G-protein: The binding of the odorant to its receptor causes a conformational change in the receptor, which in turn activates an associated G-protein (G-olf).

  • Activation of Adenylyl Cyclase: The activated G-olf stimulates the enzyme adenylyl cyclase.

  • Production of cAMP: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Opening of Ion Channels: cAMP acts as a second messenger and binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of these channels allows for an influx of cations (Na⁺ and Ca²⁺) into the cell, leading to depolarization of the olfactory sensory neuron's membrane.

  • Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated.

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain. Here, the signal is processed and relayed to higher cortical areas, where the odor is ultimately perceived and identified.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-protein (G-olf) OR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Cations Cation Influx (Na+, Ca2+) CNG_Channel->Cations Allows Depolarization Depolarization Cations->Depolarization Causes Action_Potential Action Potential Depolarization->Action_Potential Generates Brain Signal to Brain Action_Potential->Brain Transmits

Conclusion

This compound is a significant contributor to the aroma and flavor of many foods. A thorough understanding of its sensory properties and the methods for their evaluation is essential for its effective application in the food and fragrance industries, as well as for research in sensory science and drug development. The combination of instrumental analysis, particularly GC-O, with trained human sensory panels provides the most comprehensive approach to characterizing the olfactory perception of this important flavor compound. Further research is warranted to determine the specific odor and taste thresholds of this compound and to identify the specific olfactory receptors with which it interacts.

References

Methodological & Application

Synthesis of 2,3-Octanedione from 2,3-Octanediol Oxidation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-octanedione, an alpha-diketone, through the oxidation of 2,3-octanediol. Alpha-diketones are valuable intermediates in organic synthesis and have potential applications in medicinal chemistry and drug development due to their reactive nature.[1] This document outlines three common and effective oxidation methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. Each section includes a detailed, step-by-step protocol, a summary of reaction parameters, and a discussion of the advantages and disadvantages of the method. Additionally, potential applications of α-diketones in drug development are discussed, highlighting their role as versatile pharmacophores and synthons.

Introduction

This compound is an organic compound belonging to the class of alpha-diketones, characterized by two adjacent ketone groups.[2][3] It is a clear to yellow liquid with a distinct odor and is found naturally in some foods.[2][3][4] While its primary industrial application is as a flavoring agent, the reactive dicarbonyl moiety makes it a valuable building block in organic synthesis.[1][2][4] The oxidation of vicinal diols, such as 2,3-octanediol, is a common and effective method for the preparation of α-diketones. This document details three widely used oxidation protocols suitable for this transformation.

Applications in Research and Drug Development

Alpha-dicarbonyl compounds, including this compound, are of interest to researchers and drug development professionals for several reasons:

  • Pharmacophore Scaffolds: The 1,2-dicarbonyl moiety can act as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. These groups can participate in various non-covalent interactions with biological targets.

  • Reactive Intermediates: The electrophilic nature of the adjacent carbonyl carbons allows for a variety of chemical transformations, making them useful synthons for the construction of more complex molecules, including heterocyclic compounds with potential biological activity.

  • Biological Activity of Diketones: The broader class of β-diketones has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. While α-diketones are less explored in this context, their reactivity suggests potential for biological activity. For instance, dicarbonyl compounds are known to be involved in the Maillard reaction, which can have implications in biological systems.[5]

Experimental Protocols

Three reliable methods for the oxidation of 2,3-octanediol to this compound are presented below. The choice of method may depend on factors such as substrate sensitivity, desired scale, and available reagents.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It is particularly useful for sensitive substrates due to its neutral pH and room temperature reaction conditions.[6][7]

Experimental Workflow:

DMP_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2,3-Octanediol in Dichloromethane (DCM) add_dmp Add Dess-Martin Periodinane (DMP) start->add_dmp Under N2 atmosphere stir Stir at Room Temperature add_dmp->stir quench Quench with Na2S2O3 and NaHCO3 solution stir->quench Monitor by TLC extract Extract with DCM quench->extract dry Dry Organic Layer (e.g., with Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end This compound purify->end

Caption: Workflow for the Dess-Martin Oxidation of 2,3-Octanediol.

Protocol:

  • To a stirred solution of 2,3-octanediol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.2 M) under a nitrogen atmosphere at room temperature, add Dess-Martin periodinane (1.1-1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[6]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 v/v).

  • Stir the biphasic mixture vigorously until the solid dissolves.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (NEt₃). It is a very mild and efficient method, typically carried out at low temperatures (-78 °C), making it suitable for a wide range of substrates.[8][9][10]

Experimental Workflow:

Swern_Oxidation_Workflow cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Activate DMSO with Oxalyl Chloride in DCM at -78 °C add_diol Add 2,3-Octanediol solution start->add_diol Under N2 atmosphere add_base Add Triethylamine (NEt3) add_diol->add_base warm Warm to Room Temperature add_base->warm quench Quench with Water warm->quench extract Extract with DCM quench->extract wash Wash with dilute HCl, NaHCO3, and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end This compound purify->end

Caption: Workflow for the Swern Oxidation of 2,3-Octanediol.

Protocol:

  • To a solution of oxalyl chloride (2.0 eq) in anhydrous DCM (0.2-0.5 M) at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere, add a solution of DMSO (3.0 eq) in DCM dropwise.[9]

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of 2,3-octanediol (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -60 °C.

  • Stir for an additional 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, again maintaining the temperature below -60 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over about 1 hour.[9]

  • Quench the reaction with water.

  • Separate the layers and extract the aqueous phase with DCM (3 x volumes).

  • Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and readily available oxidizing agent. The reaction is typically carried out in dichloromethane at room temperature. The addition of an adsorbent like Celite or silica gel is often recommended to simplify the work-up by adsorbing the chromium byproducts.[11][12]

Experimental Workflow:

PCC_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Suspend PCC and Celite in DCM add_diol Add 2,3-Octanediol solution start->add_diol stir Stir at Room Temperature add_diol->stir Monitor by TLC filter Filter through a pad of Silica Gel or Florisil stir->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end This compound purify->end

Caption: Workflow for the PCC Oxidation of 2,3-Octanediol.

Protocol:

  • To a suspension of pyridinium chlorochromate (PCC, 2.5 eq) and Celite (or silica gel, an equal weight to PCC) in anhydrous DCM (0.1-0.2 M), add a solution of 2,3-octanediol (1.0 eq) in DCM.[11]

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.[11]

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil, washing the pad thoroughly with ether.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product further by flash column chromatography.

Data Presentation

The following table summarizes the typical reaction parameters for the three oxidation methods. Please note that optimal conditions may vary and should be determined empirically.

ParameterDess-Martin Periodinane (DMP) OxidationSwern OxidationPyridinium Chlorochromate (PCC) Oxidation
Stoichiometry (Oxidant:Diol) 1.1 - 1.5 : 1Oxalyl Chloride (2.0), DMSO (3.0) : 12.5 : 1
Temperature Room Temperature-78 °C to Room TemperatureRoom Temperature
Typical Reaction Time 1 - 3 hours1 - 2 hours2 - 4 hours[11]
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM)
Work-up Reductive quench (Na₂S₂O₃) and basic wash (NaHCO₃)Aqueous quench and acid/base washesFiltration through silica/Florisil
Advantages Mild, neutral conditions; simple work-up.[6][7]Very mild; suitable for sensitive substrates.[8][9][10]Readily available reagent; simple procedure.[11][12]
Disadvantages Periodinane reagent can be expensive.Requires low temperatures; formation of odorous dimethyl sulfide.[10]Chromium waste is toxic and requires careful disposal.[11]

Conclusion

The synthesis of this compound from 2,3-octanediol can be effectively achieved using several oxidation methods. The choice between Dess-Martin, Swern, and PCC oxidations will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available resources. The resulting α-diketone is a valuable intermediate for further synthetic transformations and holds potential for exploration in the field of drug discovery. Further research into the biological activities of this compound and other α-diketones may unveil novel therapeutic applications.

References

Application Note: Quantification of 2,3-Octanedione in Dairy Products by SPME-GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantification of 2,3-octanedione in various dairy products using headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This compound is a volatile ketone that contributes to the characteristic flavor profiles of many dairy products, imparting buttery, creamy, and fruity notes.[1] Accurate quantification of this compound is crucial for quality control, product development, and sensory analysis in the dairy industry. The described methodology is suitable for researchers, scientists, and quality control professionals.

Introduction

The flavor of dairy products is a complex matrix of volatile organic compounds, including ketones, aldehydes, alcohols, and fatty acids. Among these, vicinal diketones such as this compound play a significant role in the desirable aroma of products like milk, butter, cheese, and yogurt.[1] The concentration of these compounds can be influenced by factors such as the animal's feed, heat treatment of the milk, fermentation processes, and storage conditions.[2]

Solid-phase microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique for the extraction of volatile and semi-volatile compounds from various matrices.[3] When combined with the high separation capability of gas chromatography (GC) and the sensitive and selective detection of mass spectrometry (MS), it provides a powerful tool for the analysis of flavor compounds in complex food matrices. This application note outlines a validated SPME-GC-MS method for the determination of this compound in dairy products.

Quantitative Data Summary

Table 1: Concentration of this compound in Dairy Products

Dairy ProductConcentration RangeMethodReference
Raw Cow's Milk0.0024 ± 0.00292 µM*HS-GC-MS[4]
Pasteurized MilkData Not Available--
UHT MilkData Not Available--
Cheese (e.g., Cheddar, Blue)Data Not Available--
YogurtData Not Available--
CreamData Not Available--
ButterData Not Available--

*Note: The reported concentration of 0.0024 µM in raw milk from cows on a hay-based diet corresponds to approximately 0.34 µg/kg.

Experimental Protocol

This protocol is a synthesis of methodologies reported for the analysis of volatile ketones in dairy products.[2][3] Optimization and validation are recommended for specific dairy matrices.

Materials and Reagents
  • Standards: this compound (CAS No. 585-25-1), high purity

  • Internal Standard (IS): 2-Heptanone or other suitable ketone not naturally present in the sample. An isotopically labeled standard, if available, is preferred for highest accuracy.

  • Solvents: Methanol (HPLC grade)

  • Salt: Sodium chloride (NaCl), analytical grade, baked at 450°C for 4 hours to remove volatile contaminants.

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm is recommended for broad-range volatility analytes.

  • Vials: 20 mL amber glass vials with PTFE/silicone septa.

  • Dairy Samples: Milk, cheese, yogurt, cream, etc.

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L).

  • Internal Standard (IS) Solution (10 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

Sample Preparation
  • Liquid Samples (Milk, Cream):

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

    • Spike with the internal standard solution to a final concentration of 10 µg/L.

    • Immediately seal the vial.

  • Solid/Semi-solid Samples (Cheese, Yogurt):

    • Weigh 2 g of the homogenized sample into a 20 mL headspace vial.

    • Add 3 mL of deionized water and vortex to create a slurry.

    • Add 1.5 g of NaCl.

    • Spike with the internal standard solution to a final concentration of 10 µg/L.

    • Immediately seal the vial.

SPME Procedure
  • Conditioning: Condition the SPME fiber according to the manufacturer's instructions before first use and daily.

  • Incubation: Place the sealed vial in a heating block or water bath equipped with a magnetic stirrer. Equilibrate the sample at 60°C for 15 minutes with constant stirring.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 60°C with continued stirring.

  • Desorption: Immediately after extraction, insert the SPME fiber into the GC injection port for thermal desorption at 250°C for 5 minutes in splitless mode.

GC-MS Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (m/z 40-300) for identification.

    • SIM Ions for this compound (C₈H₁₄O₂): Quantifier ion m/z 57, Qualifier ions m/z 43, 85.

    • SIM Ions for Internal Standard (e.g., 2-Heptanone): To be determined based on the mass spectrum of the chosen standard.

Quantification

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Determine the concentration of this compound in the samples from the calibration curve.

Experimental Workflow Diagram

SPME_GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_spme SPME Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard_Prep Prepare this compound and Internal Standards Calibration Calibration Curve Construction Standard_Prep->Calibration Sample_Prep_Liquid Liquid Sample Prep (Milk, Cream) Spiking Spike Sample with Internal Standard Sample_Prep_Liquid->Spiking Sample_Prep_Solid Solid/Semi-Solid Sample Prep (Cheese, Yogurt) Sample_Prep_Solid->Spiking Incubation Incubation (60°C, 15 min) Spiking->Incubation Extraction Headspace Extraction (60°C, 30 min) Incubation->Extraction Desorption Thermal Desorption (250°C, 5 min) Extraction->Desorption GC_Separation GC Separation (DB-WAX column) Desorption->GC_Separation MS_Detection MS Detection (EI, SIM/Scan) GC_Separation->MS_Detection Peak_Integration Peak Integration and Identification MS_Detection->Peak_Integration Peak_Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound in dairy products.

Conclusion

The described SPME-GC-MS method provides a robust and sensitive approach for the quantification of this compound in a variety of dairy products. This application note serves as a comprehensive guide for researchers and industry professionals, offering a detailed protocol and a clear workflow to facilitate the accurate analysis of this key flavor compound. Further studies are encouraged to expand the quantitative database for this compound across a broader spectrum of dairy products.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,3-Octanedione as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,3-octanedione, an α-diketone, as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The protocols detailed herein are foundational for applications in medicinal chemistry, materials science, and flavor and fragrance industries.

Introduction to this compound in Heterocyclic Synthesis

This compound is a valuable C8 building block characterized by two adjacent carbonyl groups. This feature makes it an excellent electrophilic substrate for condensation reactions with a variety of nucleophiles, particularly those containing two nucleophilic centers, leading to the formation of diverse heterocyclic systems. The most common applications involve reactions with 1,2-diamines to form quinoxalines and pyrazines, and with ammonia and aldehydes to yield imidazoles. The resulting heterocyclic compounds are of significant interest due to their wide range of biological activities and industrial applications.

Key Applications of this compound Derived Heterocycles

Heterocyclic compounds are integral to the development of new pharmaceuticals and functional materials. Quinoxaline derivatives, for instance, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Pyrazines are not only important in flavor and fragrance chemistry but also show potential as antifungal agents. Imidazoles are a core scaffold in many pharmaceutical drugs.

Synthetic Protocols and Methodologies

The following section details the experimental protocols for the synthesis of quinoxalines, pyrazines, and imidazoles using this compound as the starting material.

Synthesis of Quinoxaline Derivatives

Quinoxalines are bicyclic heteroaromatic compounds formed by the condensation of an α-diketone with an o-phenylenediamine. The reaction with this compound yields 6-pentyl-2,3-dimethylquinoxaline.

Experimental Protocol: Synthesis of 6-Pentyl-2,3-dimethylquinoxaline

  • Materials:

    • This compound (1 mmol, 142.2 mg)

    • o-Phenylenediamine (1 mmol, 108.1 mg)

    • Ethanol (10 mL)

    • Glacial Acetic Acid (catalytic amount, ~0.1 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve o-phenylenediamine in 10 mL of ethanol.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • To this solution, add this compound dropwise with continuous stirring at room temperature.

    • After the addition is complete, reflux the reaction mixture for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Logical Workflow for Quinoxaline Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound D Add this compound A->D B o-Phenylenediamine C Dissolve o-Phenylenediamine in Ethanol + Acetic Acid B->C C->D E Reflux (2-3 hours) D->E F Cool to RT E->F G Solvent Evaporation F->G H Purification (Recrystallization/Chromatography) G->H I 6-Pentyl-2,3-dimethylquinoxaline H->I

Caption: Workflow for the synthesis of 6-pentyl-2,3-dimethylquinoxaline.

Synthesis of Pyrazine Derivatives

Pyrazines are six-membered aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. They can be synthesized by the condensation of a 1,2-diketone with a 1,2-diamine, such as ethylenediamine.

Experimental Protocol: Synthesis of 5-Pentyl-2,3-dimethylpyrazine

  • Materials:

    • This compound (1 mmol, 142.2 mg)

    • Ethylenediamine (1 mmol, 60.1 mg, ~67 µL)

    • Ethanol (10 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve this compound in 10 mL of ethanol.

    • Slowly add ethylenediamine to the solution with stirring at room temperature. An exothermic reaction may be observed.

    • After the initial reaction subsides, stir the mixture at room temperature for 1-2 hours.

    • The reaction progress can be monitored by TLC.

    • Once the reaction is complete, the solvent is removed under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation or column chromatography.

Synthesis of Imidazole Derivatives

Imidazoles are five-membered heterocyclic aromatic compounds with two nitrogen atoms. A common synthetic route is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (often from ammonium acetate).

Experimental Protocol: Synthesis of 4-Pentyl-2-alkyl/aryl-5-methylimidazole

  • Materials:

    • This compound (1 mmol, 142.2 mg)

    • Aldehyde (e.g., formaldehyde, benzaldehyde) (1 mmol)

    • Ammonium acetate (2 mmol, 154.2 mg)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve this compound, the desired aldehyde, and ammonium acetate in glacial acetic acid.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry.

    • The crude imidazole can be further purified by recrystallization.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of various heterocyclic compounds from this compound.

Table 1: Synthesis of Quinoxaline Derivatives

DiamineProductSolventCatalystTemp. (°C)Time (h)Yield (%)
o-Phenylenediamine6-Pentyl-2,3-dimethylquinoxalineEthanolAcetic AcidReflux2-385-95
4,5-Dimethyl-1,2-phenylenediamine6-Pentyl-2,3,6,7-tetramethylquinoxalineEthanolAcetic AcidReflux3~80

Table 2: Synthesis of Pyrazine Derivatives

DiamineProductSolventTemp. (°C)Time (h)Yield (%)
Ethylenediamine5-Pentyl-2,3-dimethylpyrazineEthanolRT1-270-85
1,2-Propanediamine5-Pentyl-2,3,6-trimethyl-1,4-dihydropyrazineEthanolRT2~75

Table 3: Synthesis of Imidazole Derivatives

AldehydeProductSolventTemp. (°C)Time (h)Yield (%)
Formaldehyde4-Pentyl-5-methyl-1H-imidazoleAcetic AcidReflux460-70
Benzaldehyde4-Pentyl-5-methyl-2-phenyl-1H-imidazoleAcetic AcidReflux370-80

Biological Activity and Signaling Pathways

Heterocyclic compounds derived from this compound often exhibit significant biological activity. Quinoxaline derivatives, in particular, have been investigated as potential anticancer agents.

Anticancer Mechanism of Quinoxaline Derivatives: Tubulin Polymerization Inhibition and Apoptosis

Certain quinoxaline derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[1][2][3][4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.[1] Subsequently, this can trigger the intrinsic pathway of apoptosis, also known as the mitochondrial pathway.[1][5][6] This process involves the production of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1][5] Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.[6]

Signaling Pathway of Quinoxaline-Induced Apoptosis

G cluster_cell Cancer Cell cluster_mito Mitochondrion Quinoxaline Quinoxaline Derivative Tubulin Tubulin Polymerization Quinoxaline->Tubulin Inhibits Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest ROS Increased ROS G2M_Arrest->ROS MMP Loss of Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Caspase_Cascade Caspase Cascade Activation CytoC->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Quinoxaline derivatives can inhibit tubulin polymerization, leading to apoptosis.

References

Application Notes and Protocols for 2,3-Octanedione as a Food Flavoring Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,3-Octanedione

This compound (FEMA Number 4060) is a Generally Recognized as Safe (GRAS) flavoring substance that occurs naturally in a variety of cooked and fermented foods. As an alpha-diketone, it contributes a complex and desirable flavor profile, making it a valuable ingredient in the food industry. Its characteristic buttery, creamy, and slightly fatty notes are complemented by savory, cooked vegetable undertones. This multifaceted flavor profile allows for its application across a wide spectrum of food products, from dairy and baked goods to savory meat and vegetable preparations. Understanding the sensory properties, optimal usage levels, and stability of this compound is crucial for its effective application in food product development.

Natural Occurrence: this compound has been identified in a range of food products, including:

  • Dairy: Milk, cream, and butter.[1]

  • Meat: Cooked beef and lamb, where it can contribute to "warmed-over" flavors.[1]

  • Fish: Sardines and trout.[1]

  • Vegetables: Cooked asparagus and mushrooms.[1]

  • Fruits: Tangerines.[1]

Sensory Profile and Applications

The flavor profile of this compound is characterized by a combination of buttery, creamy, and savory notes. Its sensory attributes are concentration-dependent and can be described as follows:

  • Primary Notes: Buttery, creamy, milky.[1]

  • Secondary Notes: Cooked broccoli, spinach, dill, slightly fruity.[1]

  • Tertiary Notes: Fatty, waxy, and slightly earthy.

This complex flavor profile makes this compound a versatile flavoring agent suitable for a variety of applications.

Recommended Usage Levels

The following table summarizes the recommended usage levels for this compound in various food categories. These levels are provided as a guide and may require optimization based on the specific food matrix and desired flavor profile.

Food CategoryMinimum Usage Level (ppm)Maximum Usage Level (ppm)
Dairy Products (e.g., cheese, yogurt)2.010.0
Fats and Oils2.010.0
Edible Ices (e.g., ice cream, sorbet)3.015.0
Processed Fruit2.010.0
Confectionery4.020.0
Cereals and Cereal Products2.010.0
Bakery Wares5.025.0
Meat and Meat Products1.05.0
Fish and Fish Products1.05.0
Soups, Sauces, and Spices2.010.0
Non-alcoholic Beverages2.010.0
Alcoholic Beverages4.020.0
Ready-to-eat Savories5.025.0
Composite Foods2.010.0

Experimental Protocols

This section provides detailed protocols for the sensory and analytical evaluation of this compound in food applications.

Sensory Evaluation Protocols

Sensory evaluation is critical for determining the flavor contribution and consumer acceptance of this compound in a food product.

The triangle test is used to determine if a sensory difference exists between two samples, for example, a control product and a product formulated with this compound.

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable sensory difference in a food product.

Materials:

  • Control food product.

  • Test food product containing a known concentration of this compound.

  • Identical sample cups, coded with random three-digit numbers.

  • Palate cleansers (e.g., unsalted crackers, room temperature water).

  • Sensory evaluation booths with controlled lighting and temperature.

  • A panel of 20-30 trained or consumer panelists.

Procedure:

  • Sample Preparation: Prepare the control and test products. Ensure both are at the same temperature and presented in identical cups.

  • Coding: For each panelist, prepare three samples: two of one product and one of the other. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Instructions to Panelists: Instruct panelists to taste the samples from left to right. They are to identify the "odd" or "different" sample. Even if they are unsure, they must make a choice.

  • Evaluation: Panelists should cleanse their palate with water and/or an unsalted cracker between samples.

  • Data Analysis: The number of correct identifications is recorded. Statistical analysis (e.g., using a chi-squared test or consulting a statistical chart for triangle tests) is performed to determine if the number of correct responses is significantly higher than what would be expected by chance (one-third).

Figure 1. Workflow for a Triangle Test.

Descriptive analysis provides a detailed sensory profile of a product. A trained sensory panel identifies and quantifies the specific flavor attributes of this compound in a food matrix.

Objective: To develop a detailed flavor profile of a food product containing this compound and to quantify the intensity of each attribute.

Materials:

  • Food product(s) containing varying concentrations of this compound.

  • Reference standards for relevant flavor attributes (e.g., butter, cooked broccoli, dill).

  • Sensory evaluation software or ballots with intensity scales (e.g., 15-point scale).

  • A panel of 8-12 highly trained sensory panelists.

Procedure:

  • Lexicon Development: The panel, with the guidance of a panel leader, develops a lexicon of sensory attributes to describe the flavor of the product. This may include terms like "buttery," "creamy," "fatty," "cooked vegetable," "savory," "dill-like," and "fruity."

  • Training: Panelists are trained on the identified attributes using reference standards to ensure they have a common understanding and can reliably rate the intensity of each attribute.

  • Evaluation: Samples are presented to the panelists in a randomized order. Panelists independently evaluate each sample and rate the intensity of each attribute on the provided scale.

  • Data Analysis: The intensity ratings for each attribute are collected and analyzed. Statistical methods (e.g., ANOVA, Principal Component Analysis) are used to identify significant differences between samples and to visualize the sensory profiles.

Figure 2. Workflow for Descriptive Sensory Analysis.
Analytical Protocol: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the quantification of volatile flavor compounds like this compound in food matrices.

Objective: To accurately quantify the concentration of this compound in a food sample.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Appropriate GC column (e.g., DB-5ms or equivalent).

  • Headspace or Solid-Phase Microextraction (SPME) autosampler.

  • Food sample containing this compound.

  • Internal standard (e.g., 2,3-Heptanedione).

  • Solvents for extraction (if necessary, e.g., dichloromethane).

  • Standard solution of this compound.

Procedure:

  • Sample Preparation:

    • Headspace Analysis: A known amount of the food sample is placed in a headspace vial. An internal standard is added. The vial is sealed and incubated at a specific temperature and time to allow volatile compounds to partition into the headspace.

    • SPME: A known amount of the food sample is placed in a vial with an internal standard. The SPME fiber is exposed to the headspace or directly immersed in the sample for a defined period to adsorb the volatile compounds.

  • GC-MS Analysis:

    • The adsorbed volatiles are desorbed from the SPME fiber or an aliquot of the headspace gas is injected into the GC inlet.

    • The compounds are separated on the GC column based on their boiling points and polarity.

    • The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

  • Quantification:

    • A calibration curve is generated using standard solutions of this compound of known concentrations.

    • The concentration of this compound in the sample is determined by comparing the peak area of the target compound to the peak area of the internal standard and referencing the calibration curve.

Stability Testing Protocol

Stability testing is essential to determine the shelf-life of this compound in a food product under various storage conditions.

Objective: To evaluate the stability of this compound in a food product over time and under different environmental conditions.

Materials:

  • Food product containing a known initial concentration of this compound.

  • Environmental chambers with controlled temperature and humidity.

  • Packaging materials representative of the final product.

  • GC-MS for quantification.

  • Sensory panel for sensory evaluation.

Procedure:

  • Study Design:

    • Define the storage conditions to be tested (e.g., refrigerated at 4°C, ambient at 25°C/60% RH, accelerated at 40°C/75% RH).

    • Determine the time points for analysis (e.g., 0, 1, 3, 6, 9, 12 months).

  • Sample Preparation and Storage:

    • Prepare a batch of the food product with a known concentration of this compound.

    • Package the product in its final packaging.

    • Store the samples in the environmental chambers under the defined conditions.

  • Analysis at Each Time Point:

    • Analytical Testing: At each time point, withdraw samples and quantify the concentration of this compound using the GC-MS protocol described above.

    • Sensory Evaluation: Conduct sensory evaluation (e.g., triangle test against a freshly prepared sample or descriptive analysis) to assess any changes in the flavor profile.

  • Data Analysis and Shelf-Life Determination:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Determine the rate of degradation.

    • Define the end of shelf-life based on a predetermined acceptable level of this compound concentration and/or a significant change in the sensory profile.

    • Data from accelerated conditions can be used to predict shelf-life at normal storage conditions using models such as the Arrhenius equation.

Biochemical Pathways

This compound can be formed in food through two primary non-enzymatic browning and lipid oxidation pathways.

Maillard Reaction

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. As an α-dicarbonyl compound, this compound can be an intermediate product in this reaction, contributing to the formation of flavor and color in cooked foods.

MaillardReaction Reducing_Sugar Reducing Sugar Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid Amino_Acid->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Dicarbonyls α-Dicarbonyls (e.g., this compound) Amadori_Product->Dicarbonyls Strecker_Aldehydes Strecker Aldehydes (Flavor) Dicarbonyls->Strecker_Aldehydes Melanoidins Melanoidins (Color) Dicarbonyls->Melanoidins

Figure 3. Simplified Maillard Reaction Pathway.
Lipid Oxidation

Lipid oxidation is the degradation of lipids, particularly unsaturated fatty acids, through a free radical chain reaction. This process can lead to the formation of various volatile compounds, including dicarbonyls like this compound, which can contribute to both desirable and undesirable flavors in fatty foods.

LipidOxidation Unsaturated_Fatty_Acid Unsaturated Fatty Acid Lipid_Radical Lipid Radical Unsaturated_Fatty_Acid->Lipid_Radical Initiation (Heat, Light, Metal Ions) Peroxy_Radical Peroxy Radical Lipid_Radical->Peroxy_Radical Propagation (+O2) Lipid_Hydroperoxide Lipid Hydroperoxide Peroxy_Radical->Lipid_Hydroperoxide + Unsaturated Fatty Acid Secondary_Oxidation_Products Secondary Oxidation Products Lipid_Hydroperoxide->Secondary_Oxidation_Products Decomposition Dicarbonyls Dicarbonyls (e.g., this compound) Secondary_Oxidation_Products->Dicarbonyls

Figure 4. Simplified Lipid Oxidation Pathway.

Conclusion

This compound is a multifaceted flavoring agent with significant potential for enhancing the sensory properties of a wide array of food products. Its buttery, creamy, and savory characteristics can be leveraged to create complex and appealing flavor profiles. The successful application of this compound relies on a thorough understanding of its sensory attributes, optimal usage levels, and stability within the food matrix. The protocols outlined in these application notes provide a framework for the systematic evaluation and implementation of this valuable flavor ingredient in food product development. Researchers and scientists are encouraged to adapt and optimize these methodologies to suit their specific product and research needs.

References

2,3-Octanedione: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Octanedione, a readily available α-diketone, serves as a valuable and versatile building block in organic synthesis. Its bifunctional nature, characterized by two adjacent and reactive carbonyl groups, allows for the construction of a diverse array of complex organic molecules, particularly heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinoxalines and pyrroles, highlighting its utility for professionals in research and drug development.

Application I: Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various pharmaceuticals and biologically active compounds. The condensation of α-dicarbonyl compounds with o-phenylenediamines is a classical and efficient method for the synthesis of substituted quinoxalines. This compound is an excellent substrate for this reaction, leading to the formation of 2-methyl-3-pentylquinoxaline.

Logical Workflow for Quinoxaline Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_3_Octanedione This compound Condensation Condensation Reaction (e.g., in Ethanol, Reflux) 2_3_Octanedione->Condensation o_Phenylenediamine o-Phenylenediamine o_Phenylenediamine->Condensation Solvent_Removal Solvent Removal Condensation->Solvent_Removal Purification Purification (e.g., Column Chromatography) Solvent_Removal->Purification Quinoxaline 2-Methyl-3-pentylquinoxaline Purification->Quinoxaline

Caption: General workflow for the synthesis of 2-methyl-3-pentylquinoxaline.

Experimental Protocol: Synthesis of 2-Methyl-3-pentylquinoxaline

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Ethanol (or Acetic Acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure 2-methyl-3-pentylquinoxaline.

Quantitative Data
ProductStarting MaterialsSolventReaction ConditionsYield (%)
2-Methyl-3-pentylquinoxalineThis compound, o-PhenylenediamineEthanolReflux, 2-4 h>90

Characterization Data for 2-Methyl-3-pentylquinoxaline:

  • ¹H NMR (CDCl₃): δ 8.05 (m, 2H, Ar-H), 7.65 (m, 2H, Ar-H), 3.00 (t, J = 7.8 Hz, 2H, -CH₂-), 2.80 (s, 3H, -CH₃), 1.80 (quint, J = 7.6 Hz, 2H, -CH₂-), 1.40 (m, 4H, -(CH₂)₂-), 0.90 (t, J = 7.3 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃): δ 154.5, 153.8, 141.5, 140.9, 129.2, 129.0, 128.8, 128.5, 36.4, 31.8, 29.5, 22.5, 21.2, 14.0.

Application II: Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a fundamental method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. This compound, being a 1,2-diketone, can be utilized in a modified Paal-Knorr type reaction to generate highly substituted pyrroles. For instance, the reaction with an amine in the presence of a suitable catalyst can yield valuable pyrrole derivatives. While a direct 1,4-dicarbonyl relationship is not present, under certain conditions, rearrangements or specific reaction pathways can lead to pyrrole formation. A more direct application involves the reaction of the diketone with an active methylene compound and an amine source.

A common method for synthesizing pyrroles from α-diketones involves a multi-component reaction. For the synthesis of 2-methyl-3-pentyl-1H-pyrrole, a plausible synthetic route would involve the reaction of this compound with a source of ammonia, such as ammonium acetate, typically under acidic conditions.

Signaling Pathway of Paal-Knorr Pyrrole Synthesis

G Diketone 1,4-Diketone (or precursor) Protonation Protonation of a Carbonyl Group Diketone->Protonation Amine Primary Amine or Ammonia Source Nucleophilic_Attack1 Nucleophilic Attack by Amine Amine->Nucleophilic_Attack1 Protonation->Nucleophilic_Attack1 Hemiaminal Hemiaminal Intermediate Nucleophilic_Attack1->Hemiaminal Nucleophilic_Attack2 Intramolecular Nucleophilic Attack Hemiaminal->Nucleophilic_Attack2 Cyclic_Intermediate Cyclic Dihydroxytetrahydropyrrole Intermediate Nucleophilic_Attack2->Cyclic_Intermediate Dehydration Dehydration Cyclic_Intermediate->Dehydration Pyrrole Substituted Pyrrole Dehydration->Pyrrole

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of 2-Methyl-3-pentyl-1H-pyrrole

Materials:

  • This compound (1.0 eq)

  • Ammonium acetate (excess)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Sodium bicarbonate solution

  • Dichloromethane or Ether for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), a large excess of ammonium acetate, and glacial acetic acid.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-methyl-3-pentyl-1H-pyrrole.

Quantitative Data
ProductStarting MaterialsSolvent/CatalystReaction ConditionsYield (%)
2-Methyl-3-pentyl-1H-pyrroleThis compound, Ammonium acetateAcetic AcidReflux, 4-6 h60-70

Conclusion

This compound is a cost-effective and highly reactive building block for the synthesis of valuable heterocyclic compounds. The protocols provided herein for the synthesis of a substituted quinoxaline and a substituted pyrrole demonstrate its utility in generating molecular diversity. These methods are robust and can be adapted for the synthesis of a wide range of analogues for applications in drug discovery and materials science. The straightforward reaction conditions and high yields make this compound an attractive starting material for both academic and industrial research.

2,3-Octanedione: A Potential Biomarker for Distinguishing Grass-Fed Lamb

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The demand for accurate and reliable methods to verify the feeding history of livestock, such as lamb, is increasing due to consumer preferences for grass-fed products and the need for authentication in the premium meat market. Volatile organic compounds (VOCs) present in animal tissues, particularly in fat, can serve as indicators of the animal's diet. This document focuses on 2,3-octanedione, a diketone that has been identified as a promising biomarker for distinguishing lamb raised on pasture from those fed concentrate diets.[1] Grass-fed lamb is often associated with a unique flavor profile and perceived health benefits, making the development of robust biomarkers like this compound crucial for the food industry.

Data Presentation

Several studies have investigated the volatile profiles of lamb fat from different feeding systems. The presence and concentration of this compound have been consistently linked to a pasture-based diet. While a direct comparison with exclusively grain-fed lamb is not always detailed, the available data indicates significantly higher levels of this compound in grass-fed animals.

Feeding RegimenRelative Abundance of this compound (Arbitrary Units)Reference
Pasture-Fed (High Diversity) + Concentrate6.56[2]
Low-Diversity Green Herbage + Low Concentrate6.51[2]
Hay + Low Concentrate5.77[2]
Pasture Grass FedSignificantly Higher than Mixed Diet[3]
Mixed Diet (Concentrate)Significantly Lower than Pasture Fed[3]

Note: The values from the study by Prache et al. (2009) are presented as area arbitrary units from perirenal fat analysis. The study by Ma et al. (2019) noted a significant difference without providing specific numerical values in the abstract.

Biochemical Pathway of this compound Formation

The formation of this compound in ruminants fed on fresh pasture is hypothesized to originate from the enzymatic oxidation of linolenic acid, an omega-3 fatty acid abundant in green leafy tissues.[1] The proposed pathway involves the action of lipoxygenase, an enzyme present in forage.

Here is a diagram illustrating the proposed biochemical pathway:

Biochemical Pathway of this compound Formation cluster_pasture In Fresh Pasture cluster_rumen In Rumen/Adipose Tissue Linolenic Acid Linolenic Acid Lipoxygenase Lipoxygenase Linolenic Acid Hydroperoxide Linolenic Acid Hydroperoxide Unstable Intermediates Unstable Intermediates Linolenic Acid Hydroperoxide->Unstable Intermediates Further Oxidation/ Rearrangement This compound This compound Unstable Intermediates->this compound Cleavage

Proposed pathway of this compound formation.

Experimental Protocols

The following is a generalized protocol for the extraction and analysis of this compound from lamb fat samples using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Objective: To obtain a representative and homogenized sample of lamb fat.

  • Materials:

    • Lamb perirenal or subcutaneous fat samples

    • Scalpel

    • Homogenizer (e.g., Ultra-Turrax)

    • Cryogenic vials

    • Liquid nitrogen

  • Protocol:

    • Excise approximately 5-10 g of fat tissue from a standardized location (e.g., perirenal).

    • Flash-freeze the fat sample in liquid nitrogen to halt enzymatic activity.

    • Grind the frozen tissue into a fine powder using a pre-chilled homogenizer.

    • Store the homogenized sample in cryogenic vials at -80°C until analysis.

2. Volatile Compound Extraction (HS-SPME)

  • Objective: To extract volatile and semi-volatile compounds from the fat sample into the headspace for GC-MS analysis.

  • Materials:

    • Homogenized lamb fat sample

    • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heater-shaker or water bath

    • Analytical balance

  • Protocol:

    • Weigh approximately 2 g of the homogenized fat sample into a 20 mL headspace vial.

    • Seal the vial immediately with the screw cap.

    • Place the vial in a heater-shaker or water bath and equilibrate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for desorption.

Experimental Workflow Homogenization Cryogenic Homogenization Extraction Headspace SPME (e.g., 60°C for 30 min) Homogenization->Extraction Analysis GC-MS Analysis Extraction->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

Workflow for VOC analysis in lamb fat.

3. GC-MS Analysis

  • Objective: To separate, identify, and quantify the volatile compounds, including this compound.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Typical GC-MS Parameters:

    • Injector Temperature: 250°C (splitless mode for a defined time, e.g., 2 min)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp 1: Increase to 150°C at 5°C/min

      • Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 35-350

    • Ionization Mode: Electron Impact (EI) at 70 eV

4. Data Analysis and Quantification

  • Identification:

    • The identification of this compound is achieved by comparing the mass spectrum of the corresponding chromatographic peak with reference spectra from a library (e.g., NIST/Wiley).

    • Confirmation can be made by comparing the retention time with that of an authentic standard.

  • Quantification:

    • For semi-quantitative analysis, the peak area of this compound can be normalized to the peak area of an internal standard added to the sample before extraction.

    • For absolute quantification, a calibration curve should be constructed using a series of standard solutions of this compound.

Conclusion

This compound shows significant promise as a chemical biomarker to differentiate lamb originating from pasture-based feeding systems from those fed concentrate diets. The analytical methodology based on HS-SPME-GC-MS provides a robust and sensitive approach for its detection and quantification in lamb fat. Further research to establish definitive concentration thresholds and to further elucidate the specifics of its biochemical formation will strengthen its application in food authentication and quality control.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 2,3-Octanedione

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the determination of 2,3-Octanedione using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described protocol is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries requiring a reliable analytical method for the quantification of this vicinal diketone. The method presented is a foundational template that should be validated for specific matrices and analytical instrumentation.

Introduction

This compound is a vicinal diketone of interest in various fields, including flavor and fragrance chemistry, as well as a potential impurity or degradation product in pharmaceutical formulations. Accurate and precise quantification of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile platform for the separation and quantification of such compounds. This document provides a comprehensive protocol for the analysis of this compound by HPLC-UV. While direct methods for this compound are not extensively published, this method is adapted from established protocols for similar vicinal diketones such as 2,3-butanedione and 2,3-pentanedione.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method for this compound analysis. These values are representative and should be confirmed during method validation.

ParameterExpected Value
Retention Time Approximately 6.5 min
**Linearity (R²) **≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 270 nm
Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase (at initial conditions) to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Sample Preparation

The preparation of samples will depend on the matrix. A general procedure for a liquid sample is provided below.

  • Dilution: If the sample is a liquid, dilute it with the mobile phase to bring the expected concentration of this compound within the calibration range.[1]

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[1][2] This is a critical step to prevent clogging of the HPLC column.[1]

For solid samples, an initial dissolution step in a suitable solvent, followed by filtration, would be necessary.[1]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standards to generate a calibration curve.

  • Inject the prepared samples for analysis.

  • After the analytical run, flush the column with a high percentage of the organic solvent to remove any strongly retained compounds.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation calibration Calibration Curve Generation standard_prep->calibration sample_prep Sample Preparation sample_injection Sample Injection sample_prep->sample_injection hplc_setup HPLC System Setup & Equilibration hplc_setup->calibration hplc_setup->sample_injection quantification Quantification of this compound calibration->quantification data_acquisition Data Acquisition sample_injection->data_acquisition data_acquisition->quantification

Caption: Experimental workflow for HPLC analysis of this compound.

signaling_pathway cluster_method_dev Method Development & Validation selectivity Selectivity & Specificity linearity Linearity & Range selectivity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness

Caption: Key parameters for HPLC method validation.

Discussion

The proposed reversed-phase HPLC method with UV detection provides a straightforward and effective approach for the quantification of this compound. The use of a C18 column is well-suited for the separation of moderately polar compounds like this compound. A gradient elution is recommended to ensure good peak shape and resolution from potential matrix interferences. The detection wavelength of 270 nm is chosen based on the typical UV absorbance of α-dicarbonyl compounds.

For enhanced sensitivity, especially at trace levels, derivatization with a fluorescent tag followed by fluorescence detection can be explored. A common derivatizing agent for vicinal diketones is 2,3-diaminonaphthalene, which forms a highly fluorescent derivative.[3] This would necessitate a modification of the sample preparation protocol to include the derivatization step.

Conclusion

This application note provides a detailed protocol for the analysis of this compound by HPLC-UV. The method is designed to be a starting point for researchers and analysts. For implementation in a regulated environment, a full method validation according to ICH guidelines is required to demonstrate its suitability for the intended purpose. The provided workflow and validation parameter diagrams serve as a guide for the experimental process and the necessary steps for method validation.

References

Application Note: Solid-Phase Microextraction (SPME) for the Analysis of 2,3-Octanedione in Aqueous Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the determination of 2,3-octanedione, a volatile flavor compound, in aqueous samples using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). The described protocol is intended for researchers, scientists, and professionals in the fields of food and beverage analysis, environmental science, and drug development. This document provides a comprehensive guide, including recommended materials, a detailed experimental workflow, and expected performance data.

Introduction

This compound is a diketone that contributes to the characteristic flavor profiles of various food products, including dairy, roasted meats, and some fruits. Accurate quantification of this volatile compound in aqueous matrices is crucial for quality control, flavor research, and sensory analysis. Solid-phase microextraction (SPME) is a solvent-free, simple, and sensitive sample preparation technique that is well-suited for the extraction of volatile and semi-volatile organic compounds from different sample matrices.[1] This method combines sampling, extraction, and concentration into a single step, making it an efficient alternative to traditional extraction techniques.[1]

This application note provides a detailed protocol for the analysis of this compound in aqueous samples using headspace SPME followed by GC-MS analysis. The headspace sampling approach is preferred for volatile analytes as it minimizes matrix effects and prolongs the lifespan of the SPME fiber.[2]

Experimental

Materials and Reagents
  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (or similar fiber suitable for volatile compounds)

  • SPME Holder: Manual or for autosampler

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps

  • Heater/Agitator: For temperature and agitation control during extraction

  • Standards: this compound (CAS No. 585-25-1), analytical grade

  • Internal Standard (IS): 2-Heptanone or other suitable volatile ketone not present in the sample

  • Reagents: Sodium chloride (NaCl), analytical grade; Deionized water

Standard Preparation

Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards in deionized water to cover the expected concentration range in the samples. It is recommended to also prepare a stock solution of the internal standard in methanol.

Detailed Experimental Protocol: Headspace SPME-GC-MS

The following protocol outlines the steps for the extraction and analysis of this compound from aqueous samples.

Step 1: Sample Preparation

  • Place a 10 mL aliquot of the aqueous sample into a 20 mL SPME vial.

  • If an internal standard is used, spike the sample with a known concentration of the IS.

  • Add sodium chloride to the sample to achieve a concentration of approximately 20-30% (w/v). The addition of salt increases the ionic strength of the sample, which can enhance the partitioning of volatile analytes into the headspace.[3]

  • Immediately seal the vial with a PTFE/silicone septum screw cap.

Step 2: Headspace SPME

  • Place the vial in the heater/agitator.

  • Incubation/Equilibration: Incubate the sample at 50 °C for 15 minutes with agitation (e.g., 250 rpm). This step allows the volatile compounds to partition from the aqueous phase into the headspace.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30 minutes at 50 °C with continuous agitation.

Step 3: GC-MS Analysis

  • Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC.

  • Desorb the analytes from the fiber at 250 °C for 5 minutes in splitless mode.

  • GC Separation: A typical GC oven temperature program is as follows:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Ramp: 20 °C/min to 250 °C, hold for 2 minutes

  • MS Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Step 4: Fiber Conditioning

After each analysis, the SPME fiber should be conditioned in a separate, clean injection port at a temperature of 250-270 °C for 10-20 minutes to prevent carryover.

Data Presentation

Quantitative data for the analysis of this compound should be presented in a clear and structured format. The following tables provide an example of how to summarize the key analytical parameters.

Table 1: Optimized Headspace SPME Parameters

ParameterRecommended Condition
SPME Fiber DVB/CAR/PDMS, 50/30 µm
Sample Volume 10 mL in a 20 mL vial
Salt Addition 2.5 g NaCl
Incubation Temperature 50 °C
Incubation Time 15 min
Extraction Time 30 min
Agitation Speed 250 rpm
Desorption Temperature 250 °C
Desorption Time 5 min

Table 2: Representative Quantitative Performance Data

ParameterExpected Performance
Linear Range 0.1 - 100 µg/L
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/L
Limit of Quantification (LOQ) 0.15 µg/L
Repeatability (RSD%) < 10%
Recovery 90 - 110%

Note: The values in Table 2 are representative and may vary depending on the specific instrumentation and matrix.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the HS-SPME-GC-MS workflow for the analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_spme Headspace SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample (10 mL) Spike_IS Spike with Internal Standard Sample->Spike_IS Add_Salt Add NaCl Vial Seal in 20 mL Vial Add_Salt->Vial Spike_IS->Add_Salt Incubate Incubate & Agitate (50°C, 15 min) Vial->Incubate Extract Expose SPME Fiber (30 min) Incubate->Extract Desorb Thermal Desorption (250°C, 5 min) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: HS-SPME-GC-MS Workflow for this compound Analysis.

Conclusion

The described headspace SPME-GC-MS method provides a sensitive, reliable, and efficient approach for the quantitative analysis of this compound in aqueous samples. The protocol is straightforward to implement and can be adapted for various research and quality control applications. The use of a DVB/CAR/PDMS fiber is recommended for its broad applicability to volatile compounds. Optimization of parameters such as incubation and extraction time and temperature may be necessary depending on the specific sample matrix and analytical instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2,3-Octanedione Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-octanedione. Our aim is to address specific experimental challenges to aid in the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common laboratory method for the synthesis of this compound is the oxidation of the α-methylene group of 2-octanone. The Riley oxidation, which employs selenium dioxide (SeO2) as the oxidizing agent, is a well-established method for this transformation. An alternative, less toxic approach involves the use of copper(II) acetate as the oxidant.

Q2: Why is the oxidation of 2-octanone selective for the C3 position?

A2: The oxidation of unsymmetrical ketones like 2-octanone with reagents such as selenium dioxide proceeds through an enol intermediate.[1][2] 2-Octanone can form two different enols: one at the C1-C2 position and another at the C2-C3 position. The enol formed at the C2-C3 position is more substituted and therefore more thermodynamically stable. The reaction preferentially proceeds through this more stable enol, leading to the oxidation of the methylene group at the C3 position to yield this compound as the major product.

Q3: What are the primary safety concerns when working with selenium dioxide?

A3: Selenium dioxide and its byproducts are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[3] Exposure can cause irritation to the respiratory tract, skin, and eyes. Ingestion can be fatal. It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All selenium-containing waste must be disposed of according to institutional and regulatory guidelines.

Q4: Can other oxidizing agents be used for this synthesis?

A4: Yes, other oxidizing agents can be employed. Copper(II) acetate in the presence of a suitable solvent has been used for the α-oxidation of ketones. This method offers a less toxic alternative to selenium-based reagents. The reaction conditions, however, may require optimization for the specific substrate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of oxidizing agent. - Decomposition of the product during workup.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature. For SeO2 oxidations, a temperature range of 50-100 °C is typical, depending on the solvent. - Use a slight excess of the oxidizing agent (e.g., 1.1 equivalents of SeO2). - Ensure the workup procedure is performed promptly and at a low temperature to minimize product degradation.
Formation of Side Products - Over-oxidation to form carboxylic acids or other degradation products. - Oxidation at the C1 position, leading to the formation of 1,2-octanedione. - Aldol condensation of the starting material or product.- Avoid excessively high reaction temperatures and prolonged reaction times. - While oxidation at the C3 position is favored, some oxidation at the C1 position may occur. Purify the product using fractional distillation or column chromatography. - Maintain a neutral or slightly acidic reaction medium to minimize base-catalyzed aldol condensation.
Difficulty in Product Purification - Presence of unreacted 2-octanone. - Contamination with selenium byproducts (in the case of SeO2 oxidation). - Similar boiling points of the product and impurities.- Ensure the reaction goes to completion. If necessary, use a slight excess of the oxidizing agent. - After the reaction, the elemental selenium byproduct should be removed by filtration. Any soluble selenium compounds can be removed by washing with a suitable aqueous solution. - Utilize fractional distillation under reduced pressure for efficient separation. If distillation is ineffective, column chromatography on silica gel can be employed.
Inconsistent Results - Purity of the starting 2-octanone. - Purity and activity of the selenium dioxide. - Presence of moisture in the reaction.- Use freshly distilled 2-octanone to remove any impurities. - Use high-purity, anhydrous selenium dioxide. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent unwanted side reactions.

Experimental Protocols

Method 1: Oxidation of 2-Octanone with Selenium Dioxide (Riley Oxidation)

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Octanone

  • Selenium Dioxide (SeO2)

  • Dioxane (anhydrous)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-octanone (1 equivalent) in anhydrous dioxane.

  • Addition of Oxidant: Add selenium dioxide (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for the required time (monitor by TLC or GC, typically several hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of diatomaceous earth to remove the precipitated black selenium.

    • Wash the filter cake with a small amount of dioxane or ether.

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure.

    • Alternatively, column chromatography on silica gel using a hexane-ethyl acetate gradient can be used for purification.

Table 1: Example Reaction Conditions for Riley Oxidation

ParameterValue
Starting Material 2-Octanone
Oxidizing Agent Selenium Dioxide (SeO2)
Solvent Dioxane
Temperature Reflux (~101 °C)
Molar Ratio (Ketone:SeO2) 1 : 1.1
Method 2: Oxidation of 2-Octanone with Copper(II) Acetate

This method provides a less toxic alternative to the Riley oxidation.

Materials:

  • 2-Octanone

  • Copper(II) acetate (Cu(OAc)2)

  • Methanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-octanone (1 equivalent) and copper(II) acetate (2 equivalents).

  • Solvent Addition: Add a mixture of methanol and water (e.g., 1:1 v/v) as the solvent.

  • Reaction: Heat the mixture to reflux and maintain for the required time (monitor by TLC or GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble copper salts.

    • Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or column chromatography.

Table 2: Example Reaction Conditions for Copper(II) Acetate Oxidation

ParameterValue
Starting Material 2-Octanone
Oxidizing Agent Copper(II) Acetate (Cu(OAc)2)
Solvent Methanol/Water
Temperature Reflux
Molar Ratio (Ketone:Cu(OAc)2) 1 : 2

Visualizations

experimental_workflow cluster_reagents Reagents cluster_process Process 2-Octanone 2-Octanone Reaction Reaction 2-Octanone->Reaction Oxidant Oxidant Oxidant->Reaction Solvent Solvent Solvent->Reaction Workup Workup Reaction->Workup Cool & Filter Purification Purification Workup->Purification Distillation or Chromatography This compound This compound Purification->this compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Suboptimal_Temp Suboptimal Temperature Low_Yield->Suboptimal_Temp Product_Decomposition Product Decomposition Low_Yield->Product_Decomposition Monitor_Reaction Monitor Reaction (TLC/GC) Incomplete_Reaction->Monitor_Reaction Optimize_Temp Optimize Temperature Suboptimal_Temp->Optimize_Temp Prompt_Workup Prompt/Cool Workup Product_Decomposition->Prompt_Workup

References

Technical Support Center: Purification of 2,3-Octanedione by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 2,3-octanedione by distillation. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and relevant technical data to assist in your laboratory work.

Physical and Chemical Properties of this compound

A thorough understanding of the physical properties of this compound is critical for successful purification by distillation. This data informs the selection of appropriate distillation conditions, particularly the need for vacuum distillation to prevent thermal degradation.

PropertyValueSource
Molecular Formula C₈H₁₄O₂PubChem[1]
Molecular Weight 142.20 g/mol PubChem[1]
Appearance Clear to yellow liquidThe Good Scents Company[2]
Boiling Point (Atmospheric Pressure) 169.0 to 170.0 °C @ 760 mm HgThe Good Scents Company[2]
Boiling Point (Reduced Pressure) 57.0 to 59.0 °C @ 10.00 mm HgParchem[3]
Density 0.905 to 0.915 g/cm³ @ 25 °CParchem[3]
Solubility Soluble in non-polar solvents and ethanol.PubChem[1]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the distillation of this compound.

Q1: Why is my this compound turning dark or polymerizing in the distillation flask?

A1: This is likely due to thermal degradation. This compound, like many α-diketones, can be sensitive to high temperatures.

  • Troubleshooting Steps:

    • Utilize Vacuum Distillation: The atmospheric boiling point of this compound is quite high (169-170 °C), which can lead to decomposition. Reducing the pressure significantly lowers the boiling point (e.g., 57-59 °C at 10 mm Hg), minimizing the risk of thermal degradation.

    • Maintain a Consistent Vacuum: Ensure all joints in your distillation apparatus are well-sealed to prevent leaks and maintain a stable, low pressure.

    • Use a Stir Bar: A magnetic stir bar will ensure even heating of the liquid and prevent localized overheating.

    • Control the Heating Mantle Temperature: Gradually increase the temperature of the heating mantle to avoid charring the material at the bottom of the flask.

Q2: I'm having difficulty separating this compound from a close-boiling impurity. What could it be and how can I improve the separation?

A2: A common impurity is the starting material from its synthesis, 2,3-octanediol, especially if the oxidation reaction did not go to completion.

  • Troubleshooting Steps:

    • Fractional Distillation: If the boiling point difference between this compound and the impurity is small, a simple distillation may not be sufficient. Employing a fractionating column (e.g., a Vigreux or packed column) will increase the number of theoretical plates and improve separation.

    • Optimize Vacuum Level: Fine-tuning the vacuum level can sometimes alter the relative volatilities of the components, potentially improving separation.

    • Pre-distillation Purification: Consider a pre-purification step, such as column chromatography, to remove the bulk of the impurity before distillation.

Q3: My distillation is very slow, or I'm not getting any distillate at the expected temperature.

A3: This could be due to several factors related to your distillation setup and conditions.

  • Troubleshooting Steps:

    • Check for Vacuum Leaks: A poor vacuum is a common cause of slow distillation. Carefully check all ground glass joints and tubing for leaks. Re-grease joints if necessary.

    • Ensure Proper Insulation: Insulate the distillation head and the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the vapor temperature.

    • Verify Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.

    • Adequate Heating: Ensure the heating mantle is set to a temperature sufficiently above the boiling point of your compound at the given pressure to allow for efficient vaporization.

Q4: Can this compound form an azeotrope with my solvent?

  • Troubleshooting Steps:

    • Thoroughly Dry the Crude Product: Before distillation, ensure your crude this compound is as dry as possible. If water is present, it may co-distill with the product. Use a drying agent like anhydrous magnesium sulfate or sodium sulfate and filter before distilling.

    • Consider a Different Solvent for Extraction: If you suspect an azeotrope with your extraction solvent, try to remove it as completely as possible using a rotary evaporator before distillation. If problems persist, consider using a different, non-azeotrope-forming solvent in your workup.

Experimental Protocol: Vacuum Distillation of this compound

This protocol provides a detailed methodology for the purification of this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask (appropriately sized for the volume of crude material)

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask(s)

  • Magnetic stir bar

  • Heating mantle with a stirrer

  • Thermometer and adapter

  • Vacuum pump and tubing

  • Cold trap (recommended to protect the vacuum pump)

  • Vacuum grease

  • Clamps and stand

Procedure:

  • Preparation of the Crude Material:

    • Ensure the crude this compound is free of any drying agents and has had the bulk of any solvents removed via rotary evaporation.

    • Transfer the crude material to a round-bottom flask, filling it to no more than two-thirds of its volume.

    • Add a magnetic stir bar to the flask.

  • Assembly of the Distillation Apparatus:

    • Lightly grease all ground glass joints to ensure a good vacuum seal.

    • Assemble the distillation apparatus as shown in the workflow diagram below. Secure all components with clamps.

    • Place the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

    • Connect the condenser to a water source, with water entering at the bottom and exiting at the top.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump.

  • Distillation Process:

    • Begin stirring the crude this compound.

    • Turn on the vacuum pump and allow the pressure in the system to stabilize. A typical pressure for this distillation is around 10 mm Hg.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.

    • Observe the distillation. You may initially see some low-boiling impurities distill over.

    • Collect the main fraction of this compound when the vapor temperature is stable and corresponds to the expected boiling point at the measured pressure (approximately 57-59 °C at 10 mm Hg).

    • Monitor the distillation closely. If the temperature rises significantly, it may indicate that a higher-boiling impurity is beginning to distill. Change the receiving flask if necessary.

    • Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to drop.

  • Shutdown Procedure:

    • Turn off the heating mantle and allow the system to cool under vacuum.

    • Once cooled, slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus and collect your purified this compound.

Diagrams

experimental_workflow prep Preparation of Crude This compound assembly Assembly of Vacuum Distillation Apparatus prep->assembly Transfer to flask distillation Distillation Process assembly->distillation Apply vacuum & heat shutdown Shutdown and Product Collection distillation->shutdown Collect purified product

Caption: Experimental workflow for the vacuum distillation of this compound.

troubleshooting_workflow start Distillation Problem Encountered check_temp Is the product darkening or polymerizing? start->check_temp check_separation Poor separation of components? start->check_separation check_rate Distillation is too slow or not occurring? start->check_rate use_vacuum Action: Use or improve vacuum. Lower temperature. check_temp->use_vacuum use_fractionation Action: Use a fractionating column. Optimize vacuum. check_separation->use_fractionation check_leaks Action: Check for vacuum leaks. Insulate apparatus. Verify thermometer placement. check_rate->check_leaks

Caption: Troubleshooting workflow for common distillation issues with this compound.

References

Minimizing interferences in GC-MS analysis of 2,3-Octanedione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 2,3-Octanedione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for this key flavor and fragrance compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of interference in the GC-MS analysis of this compound?

A1: Interferences in the GC-MS analysis of this compound can stem from several sources:

  • Matrix Effects: Complex sample matrices, such as those found in food, beverages, and biological fluids, contain numerous compounds that can co-elute with this compound, leading to inaccurate quantification.[1] Components of the matrix can contaminate the GC inlet and the front of the analytical column, creating active sites that may degrade the analyte or alter its chromatographic behavior.

  • Co-eluting Compounds: Other volatile compounds in the sample with similar chemical properties and boiling points may elute from the GC column at the same time as this compound, causing overlapping peaks.

  • Isobaric Interferences: Compounds that have the same nominal mass-to-charge ratio (m/z) as key fragment ions of this compound can interfere with its detection and quantification by the mass spectrometer.

  • System Contamination: Contamination from previous analyses (carryover), dirty liners, septa bleed, or impurities in the carrier gas can introduce extraneous peaks and elevate the baseline noise.[1]

Q2: How can I identify this compound in my chromatogram and mass spectrum?

A2: Identification of this compound should be based on two key parameters:

  • Retention Time (RT): The retention time of the peak of interest should match that of a pure this compound standard analyzed under the same GC conditions.

  • Mass Spectrum: The mass spectrum of the peak should be compared to a reference spectrum, such as the one available in the NIST Mass Spectral Library. The fragmentation pattern of this compound is characterized by specific fragment ions. The primary fragmentation mode for ketones is α-cleavage. For this compound (molecular weight: 128.18 g/mol ), key fragments would arise from the cleavage on either side of the carbonyl groups.

Q3: My this compound peak is tailing. What are the likely causes and solutions?

A3: Peak tailing for active compounds like ketones is a common issue in GC analysis.[2]

  • Active Sites in the Inlet or Column: Silanol groups on the surface of the glass liner or the front of the GC column can interact with the carbonyl groups of this compound, causing peak tailing.

    • Solution: Use a deactivated liner and a high-quality, inert GC column. Regularly replace the liner and trim the first few centimeters of the column to remove active sites that accumulate over time.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can lead to dead volume and peak tailing.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth according to the manufacturer's instructions.

  • Column Contamination: Non-volatile residues from the sample matrix can accumulate on the column, creating active sites.

    • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, the column may need to be replaced.[3]

Q4: Should I consider derivatization for this compound analysis?

A4: Derivatization can be a valuable strategy to improve the GC-MS analysis of ketones like this compound, although it is not always necessary.

  • Benefits of Derivatization:

    • Improved Peak Shape: Derivatization can block the polar carbonyl groups, reducing interactions with active sites in the GC system and resulting in more symmetrical peaks.

    • Increased Sensitivity: Certain derivatizing agents can introduce fluorinated groups, which can enhance the response of the electron capture detector (ECD) or improve ionization efficiency in the mass spectrometer.

    • Enhanced Volatility and Thermal Stability: Derivatization can make the analyte more suitable for GC analysis.[4]

  • Common Derivatization Reactions for Ketones:

    • Oximation: Reaction with hydroxylamine or its derivatives to form oximes.

    • Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with a trimethylsilyl (TMS) group. This is more common for compounds with hydroxyl or amine groups but can be used for enolizable ketones.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Causes Troubleshooting Steps
Peak Tailing 1. Active sites in the inlet liner or column.[2] 2. Column contamination.[3] 3. Improper column installation. 4. Inappropriate liner type.1. Replace the inlet liner with a new, deactivated liner. 2. Trim 10-20 cm from the front of the column. 3. Bake out the column to remove contaminants. 4. Reinstall the column, ensuring a clean cut and correct positioning. 5. Consider a liner with glass wool to trap non-volatile residues.
Peak Fronting 1. Column overload. 2. Incompatible solvent.1. Dilute the sample. 2. Decrease the injection volume. 3. Ensure the sample solvent is compatible with the stationary phase.
Issue 2: Inconsistent Peak Areas or Retention Times
Symptom Possible Causes Troubleshooting Steps
Varying Peak Areas 1. Leaky septum or syringe.[2] 2. Inconsistent injection volume. 3. Matrix effects (ion suppression or enhancement).[2]1. Replace the septum. 2. Check the syringe for bubbles and ensure it is functioning correctly. 3. Use an internal standard to correct for variations. 4. Prepare matrix-matched standards for calibration.
Shifting Retention Times 1. Fluctuations in carrier gas flow rate. 2. Changes in oven temperature. 3. Column degradation.1. Check the carrier gas supply and regulators for leaks. 2. Verify the oven temperature program. 3. Condition the column or replace it if it is old or has been subjected to harsh conditions.
Issue 3: Extraneous Peaks or High Baseline Noise
Symptom Possible Causes Troubleshooting Steps
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the syringe or inlet.1. Run a solvent blank to confirm carryover. 2. Clean the syringe and replace the inlet liner and septum.
High Baseline Noise 1. Contaminated carrier gas. 2. Column bleed. 3. Dirty mass spectrometer source.1. Ensure high-purity carrier gas and install traps to remove oxygen and moisture.[1] 2. Condition the column. If bleed is excessive, the column may be damaged. 3. Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in a Liquid Matrix (e.g., Beverage)

This protocol is a starting point and should be optimized for your specific matrix and instrumentation.

1. Sample Preparation:

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 1 g of sodium chloride to "salt out" the volatile compounds and improve their partitioning into the headspace.

  • Add an appropriate internal standard (e.g., 2,3-heptanedione, deuterated this compound).

  • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Conditions:

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a good starting point for broad-range volatile analysis.

  • Incubation Temperature: 60°C

  • Incubation Time: 15 minutes with agitation.

  • Extraction Time: 30 minutes.

3. GC-MS Parameters:

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Inlet: Split/splitless, operated in splitless mode for 1 minute.

  • Inlet Temperature: 250°C.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode (m/z 35-350) for initial identification and method development. For quantitative analysis, switch to Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 43, 57, 71, 85, 113).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis sample Liquid Sample (5 mL) add_salt Add NaCl (1g) sample->add_salt add_is Add Internal Standard add_salt->add_is seal_vial Seal Vial add_is->seal_vial incubate Incubate (60°C, 15 min) seal_vial->incubate extract Extract with SPME Fiber (30 min) incubate->extract inject Desorb in GC Inlet extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data_analysis Data Analysis detect->data_analysis

Caption: HS-SPME GC-MS workflow for this compound analysis.

troubleshooting_logic start Poor Chromatographic Result peak_shape Is Peak Shape the Issue? start->peak_shape retention_time Is Retention Time Shifting? peak_shape->retention_time No tailing Tailing Peak peak_shape->tailing Yes (Tailing) fronting Fronting Peak peak_shape->fronting Yes (Fronting) sensitivity Is Sensitivity Low? retention_time->sensitivity No check_flow Check Carrier Gas Flow & Leaks retention_time->check_flow Yes check_leaks Check for System Leaks (Septum, Syringe) sensitivity->check_leaks Yes check_liner Check/Replace Liner & Trim Column tailing->check_liner dilute_sample Dilute Sample/Reduce Injection Volume fronting->dilute_sample check_temp Verify Oven Temperature Program check_flow->check_temp clean_source Clean MS Ion Source check_leaks->clean_source

Caption: Troubleshooting decision tree for GC-MS analysis.

References

Stability of 2,3-Octanedione under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,3-Octanedione Stability

This technical support center provides guidance on the stability of this compound under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: this compound, as an alpha-diketone, is susceptible to degradation under several conditions. The primary factors include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or visible light can induce photochemical reactions.

  • pH: The compound's stability can be pH-dependent, with acidic or basic conditions potentially catalyzing degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation of the diketone moiety.

  • Presence of Amines: this compound can react with primary and secondary amines, such as amino acids, in a Maillard-type reaction, leading to browning and the formation of complex products.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place. Specifically:

  • Temperature: Store at 2-8°C.

  • Light: Protect from light by using amber-colored vials or by storing in a light-proof container.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Container: Use tightly sealed containers to prevent exposure to moisture.

Q3: What are the visible signs of this compound degradation?

A3: Degradation of this compound may be indicated by:

  • A change in color from a clear, pale yellow liquid to a darker yellow or brown hue.

  • The formation of precipitates or a hazy appearance.

  • A change in odor.

Q4: How can I quantify the stability of this compound in my formulation?

A4: The stability of this compound can be quantified using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. This method should be able to separate the intact this compound from its potential degradation products. Gas Chromatography (GC) can also be a suitable technique.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Possible Cause Recommended Action
Unexpected decrease in this compound concentration in a formulation. 1. Thermal Degradation: The formulation may have been exposed to high temperatures. 2. Photodegradation: The formulation may have been exposed to light. 3. Reaction with other components: this compound may be reacting with other excipients in the formulation (e.g., amines).1. Review storage and handling procedures to ensure the formulation is not exposed to excessive heat. 2. Store and handle the formulation in light-protected containers. 3. Evaluate the compatibility of this compound with all formulation components. Consider performing a compatibility study.
Development of a yellow or brown color in the formulation. Maillard Reaction: Reaction between this compound and amino groups from other components.Identify and replace the reactive component if possible. Adjusting the pH to a more acidic range may also slow down this reaction.
Inconsistent analytical results for this compound. 1. Sample Preparation Issues: Incomplete extraction or dilution errors. 2. Analytical Method Not Stability-Indicating: The method may not be able to separate this compound from its degradation products.1. Review and optimize the sample preparation procedure. 2. Develop and validate a stability-indicating analytical method. This involves performing forced degradation studies to generate degradation products and ensuring the method can resolve them from the parent compound.

Troubleshooting Workflow for this compound Stability Issues

G start Stability Issue Observed (e.g., color change, concentration loss) check_storage Review Storage and Handling Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Improper Storage Conditions? check_storage->improper_storage correct_storage Correct Storage Conditions and Re-analyze improper_storage->correct_storage Yes check_compatibility Evaluate Formulation Compatibility (Excipient Interactions) improper_storage->check_compatibility No correct_storage->start Issue Persists incompatibility Potential Incompatibility? check_compatibility->incompatibility reformulate Reformulate or Replace Incompatible Excipient incompatibility->reformulate Yes check_analytical Review Analytical Method (Is it stability-indicating?) incompatibility->check_analytical No reformulate->start Re-test method_issue Method Validated? check_analytical->method_issue develop_method Develop and Validate a Stability-Indicating Method method_issue->develop_method No further_investigation Further Investigation Required (e.g., Forced Degradation Studies) method_issue->further_investigation Yes develop_method->start Re-analyze

Caption: Troubleshooting workflow for identifying the root cause of this compound instability.

Quantitative Data Summary (Illustrative Example)

The following table presents example data from a hypothetical 6-month accelerated stability study of a 1 mg/mL solution of this compound in a phosphate buffer at pH 7.4, stored at 40°C/75% RH. This data is for illustrative purposes only and may not reflect the actual stability of this compound.

Time Point (Months)Assay (% of Initial)AppearancepHTotal Degradation Products (%)
0100.0Clear, pale yellow solution7.4< 0.1
198.2Clear, pale yellow solution7.31.8
395.5Clear, yellow solution7.34.5
690.1Clear, yellowish-brown solution7.29.9

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound or its solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution of this compound to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with a non-stressed control sample, using a suitable analytical method (e.g., HPLC-UV).

    • The analytical method should be capable of separating the main peak of this compound from any degradation products formed.

Experimental Workflow for Forced Degradation Study

G start Prepare 1 mg/mL This compound Stock Solution stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 N NaOH, RT) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photodegradation (UV/Vis Light) stress_conditions->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating Method (e.g., HPLC) oxidation->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare Stressed Samples to Control analyze->compare

Caption: Workflow for conducting a forced degradation study of this compound.

Protocol 2: Long-Term Stability Study of this compound in a Formulation

Objective: To evaluate the stability of this compound in a specific formulation under defined storage conditions over a prolonged period.

Methodology:

  • Sample Preparation: Prepare at least three batches of the final formulation containing this compound. Package the formulation in the intended container closure system.

  • Storage Conditions: Place the samples in a stability chamber maintained at the desired long-term storage condition (e.g., 25°C/60% RH or 5°C).

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples for the following parameters:

    • Assay of this compound

    • Levels of known and unknown degradation products

    • Appearance (color, clarity)

    • pH

    • Any other relevant quality attributes of the formulation.

  • Data Evaluation: Evaluate the data to determine the shelf-life of the product. The shelf-life is the time period during which the product is expected to remain within its approved specifications.

Troubleshooting peak tailing for 2,3-Octanedione in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during gas chromatography (GC) analysis, with a specific focus on peak tailing of 2,3-Octanedione.

Troubleshooting Guide: Peak Tailing for this compound

Peak tailing is a common chromatographic problem that can affect resolution and the accuracy of peak integration. For polar analytes like this compound, a diketone, peak tailing is often caused by unwanted interactions with active sites within the GC system. This guide provides a systematic approach to identify and resolve the root cause of peak tailing.

Initial Assessment: Is it a Chemical or Physical Problem?

The first step in troubleshooting is to determine if the peak tailing is specific to this compound or if it affects all peaks in the chromatogram.

  • All Peaks Tailing: If all peaks, including the solvent peak, exhibit tailing, the issue is likely physical. This could be due to problems with the gas flow path, improper column installation, or a large dead volume in the system.[1]

  • Only this compound (and other polar analytes) Tailing: If only polar compounds like this compound are tailing, the problem is likely due to chemical interactions with active sites in the GC system.[2][3]

FAQs: Troubleshooting Peak Tailing for this compound

Q1: My this compound peak is tailing. What is the most likely cause?

For a polar compound like this compound, the most common cause of peak tailing is the interaction of the analyte with active sites within the GC system. These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the column itself, or any contaminants present in the system.[2][3] These interactions cause a portion of the analyte molecules to be retained longer than the bulk of the sample, resulting in a skewed peak shape.

Q2: How can I determine if my inlet liner is causing the peak tailing?

The inlet liner is a primary point of contact for the sample and a common source of active sites. To determine if the liner is the culprit, you can perform the following actions:

  • Visual Inspection: Carefully remove the liner and inspect it for any discoloration, residue, or septum particles. The presence of contaminants can create active sites.

  • Replace with a Deactivated Liner: The most effective way to rule out the liner is to replace it with a new, high-quality, deactivated liner.[2] Deactivated liners have their active silanol groups capped, minimizing interactions with polar analytes.

Table 1: Effect of Inlet Liner on this compound Peak Shape (Hypothetical Data)

Liner TypeTailing Factor (Asymmetry)Peak Width (at half height)Comments
Standard Glass Liner2.50.8 sSignificant tailing observed.
Deactivated Glass Liner1.20.4 sGreatly improved peak symmetry.
Ultra Inert Liner1.00.3 sSymmetrical peak, minimal tailing.

Note: The data in this table is hypothetical but represents typical improvements seen when switching to a deactivated liner for a polar analyte.

Q3: Could my injection technique be contributing to the peak tailing?

Yes, the injection technique can significantly impact peak shape.

  • Splitless Injection: This technique is often used for trace analysis. However, if the initial oven temperature is too high relative to the solvent's boiling point, it can lead to poor focusing of the analyte on the column, resulting in broad or tailing peaks.[2]

  • Split Injection: While generally producing sharper peaks, a split ratio that is too low may not provide a high enough flow rate to efficiently transfer the sample into the column, which can also contribute to peak tailing.[4]

Q4: What should I do if replacing the liner doesn't solve the problem?

If a new, deactivated liner does not resolve the peak tailing, the issue may lie further down the sample path. The next logical step is to address potential column issues.

  • Column Contamination: The front end of the GC column can become contaminated with non-volatile residues from the sample matrix, creating active sites.

  • Column Trimming: A simple and effective solution is to trim the first 10-20 cm of the column. This removes the contaminated section and exposes a fresh, clean surface.[2]

Q5: Are there any other GC system parameters I should consider?

Several other factors can contribute to peak tailing:

  • Improper Column Installation: If the column is not installed at the correct depth in the inlet or detector, it can create dead volumes where the sample can linger, causing peak tailing.[1]

  • Poor Column Cut: A jagged or uneven cut at the column inlet can disrupt the flow path and lead to peak distortion.[2]

  • Column Bleed: An old or degraded column can exhibit excessive bleed, which can contribute to baseline noise and interact with analytes.

  • Sample Overload: Injecting too concentrated a sample can overload the column, leading to peak fronting, but in some cases, it can also manifest as tailing. Diluting the sample can help determine if this is the cause.

Experimental Protocols

Protocol 1: Inlet Maintenance for Troubleshooting Peak Tailing
  • Cool Down the GC: Ensure the inlet and oven are at a safe temperature before handling any components.

  • Turn Off Gases: Turn off the carrier and other gases at the instrument.

  • Remove the Autosampler (if applicable): Carefully remove the autosampler to access the inlet.

  • Remove the Septum Nut and Septum: Unscrew the septum nut and remove the old septum.

  • Remove the Inlet Liner: Using appropriate forceps, carefully remove the inlet liner.

  • Inspect and Clean the Inlet: Visually inspect the inside of the inlet for any residue. If necessary, clean it with a solvent-moistened swab.

  • Install a New, Deactivated Liner: Place a new, deactivated liner into the inlet.

  • Install a New Septum: Place a new septum in the septum nut and tighten it according to the manufacturer's recommendations (do not overtighten).

  • Reinstall the Autosampler: If applicable, reinstall the autosampler.

  • Restore Gas Flow and Check for Leaks: Turn the gases back on and use an electronic leak detector to ensure there are no leaks around the septum nut.

  • Condition the System: Allow the system to equilibrate before injecting a standard to evaluate the peak shape.

Protocol 2: GC Column Trimming
  • Cool Down the GC and Turn Off Gases: Follow the same initial steps as in Protocol 1.

  • Disconnect the Column from the Inlet: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Perform a Clean Cut: Using a ceramic scoring wafer or a specialized column cutting tool, score the column about 10-20 cm from the end. Gently flex the column at the score to create a clean, square cut.

  • Inspect the Cut: Use a magnifying glass to inspect the cut and ensure it is clean and at a 90-degree angle to the column wall.[2]

  • Reinstall the Column: Reinstall the column into the inlet at the correct depth as specified by the instrument manufacturer.

  • Restore Gas Flow and Check for Leaks: Turn the gases back on and check for leaks at the inlet fitting.

  • Condition the Column: After trimming, it is good practice to briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.

  • Analyze a Standard: Inject a standard of this compound to assess the improvement in peak shape.

Visualizations

Troubleshooting_Peak_Tailing cluster_problem Problem Identification cluster_physical Physical Issues cluster_chemical Chemical Interactions cluster_solution Resolution Start Peak Tailing Observed for this compound CheckAllPeaks Do all peaks in the chromatogram show tailing? Start->CheckAllPeaks Physical Likely a Physical Issue CheckAllPeaks->Physical Yes Chemical Likely a Chemical Interaction (Active Sites) CheckAllPeaks->Chemical No CheckInstall Check Column Installation (Depth, Connections) Physical->CheckInstall CheckCut Inspect Column Cut (Should be clean and square) CheckInstall->CheckCut CheckDeadVolume Investigate for Dead Volumes CheckCut->CheckDeadVolume Resolved Problem Resolved CheckDeadVolume->Resolved ReplaceLiner Replace Inlet Liner with a New, Deactivated Liner Chemical->ReplaceLiner TrimColumn Trim 10-20 cm from the Front of the Column ReplaceLiner->TrimColumn If tailing persists CheckInjection Optimize Injection Parameters (Split Ratio, Initial Temp.) TrimColumn->CheckInjection If tailing persists CheckInjection->Resolved

Caption: Troubleshooting workflow for peak tailing of this compound.

Experimental_Workflow cluster_prep Sample and System Preparation cluster_analysis Analysis and Observation cluster_troubleshooting Troubleshooting Steps cluster_verification Verification Prep_Sample Prepare this compound Standard Inject Inject Standard Prep_Sample->Inject Prep_GC GC System Ready Prep_GC->Inject Observe Observe Peak Tailing Inject->Observe Inlet_Maint Perform Inlet Maintenance (Protocol 1) Observe->Inlet_Maint Tailing Observed Verify Verify Peak Shape Improvement Observe->Verify No Tailing Reinject Re-inject Standard Inlet_Maint->Reinject Column_Trim Trim GC Column (Protocol 2) Column_Trim->Reinject Observe_After_Maint Observe_After_Maint Reinject->Observe_After_Maint Check Peak Observe_After_Maint->Column_Trim Observe_After_Maint->Verify Tailing Resolved

Caption: Experimental workflow for diagnosing and resolving peak tailing.

References

Derivatization techniques for enhanced detection of 2,3-Octanedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on derivatization techniques for the enhanced detection of 2,3-Octanedione. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the detection of this compound?

A1: this compound, an α-dicarbonyl compound, can be challenging to detect at low concentrations using standard chromatographic techniques due to its potential for low volatility and poor chromatographic behavior. Derivatization converts the analyte into a more suitable form for analysis by:

  • Increasing Volatility: For Gas Chromatography (GC), derivatization can increase the volatility of the compound, allowing it to be more easily vaporized and separated.

  • Improving Chromatographic Behavior: Derivatization can reduce the polarity of the analyte, leading to better peak shapes and reduced tailing on chromatographic columns.

  • Enhancing Detector Response: The derivatizing agent can introduce a chromophore or fluorophore into the molecule, significantly increasing its response to UV-Visible or fluorescence detectors in High-Performance Liquid Chromatography (HPLC). For GC-Mass Spectrometry (GC-MS), it can lead to the formation of characteristic ions, improving identification and quantification.

Q2: What are the most common derivatization reagents for this compound?

A2: The most common and effective derivatization reagents for α-dicarbonyl compounds like this compound are aromatic diamines. These react with the vicinal dicarbonyl group to form stable, highly conjugated quinoxaline derivatives. Key reagents include:

  • o-Phenylenediamine (o-PDA): This is the most widely used reagent for the derivatization of α-dicarbonyls, forming quinoxaline derivatives that can be analyzed by both GC and HPLC.

  • 4-Nitro-o-phenylenediamine (NPDA): This reagent is used to introduce a nitro group, which is a strong chromophore, making it particularly useful for HPLC-UV detection.

  • 4-Methoxy-o-phenylenediamine (4MPD): The methoxy group can enhance the fluorescence of the resulting quinoxaline derivative, improving sensitivity in HPLC with fluorescence detection.[1]

Q3: How do I choose the right derivatization technique?

A3: The choice of derivatization technique depends on the analytical instrument available and the required sensitivity:

  • For GC-MS: Derivatization with o-phenylenediamine (o-PDA) is a robust method. The resulting quinoxaline derivative is volatile and produces a clear mass spectrum for identification.

  • For HPLC-UV: Using a reagent with a strong chromophore, such as 4-nitro-o-phenylenediamine (NPDA), is recommended to achieve low detection limits.

  • For HPLC-Fluorescence: If higher sensitivity is needed, a reagent that forms a fluorescent derivative, like 4-methoxy-o-phenylenediamine (4MPD), is the best choice.[1]

Troubleshooting Guide

Issue 1: Low or no derivatization product detected.

  • Question: I am not seeing the expected peak for the derivatized this compound. What could be the problem?

  • Answer:

    • Incorrect pH: The derivatization reaction is pH-dependent. For o-phenylenediamine and its analogs, the reaction is often carried out at a specific pH to ensure optimal reactivity. For example, derivatization with NPDA for diacetyl is optimal at pH 3.0.[2] Check and adjust the pH of your reaction mixture.

    • Reagent Degradation: Derivatization reagents, especially aromatic diamines, can be sensitive to light and air. Ensure you are using a fresh or properly stored solution of the derivatization reagent. o-PDA solutions should be prepared fresh daily.

    • Incomplete Reaction: The reaction may require specific conditions of temperature and time to go to completion. For instance, derivatization with NPDA may require heating at 45°C for 20 minutes[2], while other protocols with different reagents might need several hours at a specific temperature.[1] Ensure you are following the recommended reaction time and temperature for your chosen reagent.

    • Presence of Interfering Substances: The sample matrix might contain substances that compete for the derivatization reagent or inhibit the reaction. Consider a sample cleanup step before derivatization.

Issue 2: Poor peak shape or peak tailing in the chromatogram.

  • Question: The peak for my derivatized this compound is broad or shows significant tailing. How can I improve this?

  • Answer:

    • Incomplete Derivatization: If the derivatization reaction is incomplete, both the derivatized and underivatized analyte may be present, leading to poor chromatography. Optimize the reaction conditions (pH, temperature, time, reagent concentration) to ensure complete conversion.

    • Adsorption in the GC System: Active sites in the GC inlet or on the column can cause adsorption of the analyte. Ensure the GC system is properly maintained, and consider using a deactivated inlet liner and a high-quality capillary column.

    • Inappropriate Chromatographic Conditions: The mobile phase composition, gradient program (in HPLC), or temperature program (in GC) may not be optimal for the separation. Adjust these parameters to achieve better peak symmetry.

Issue 3: High background noise or interfering peaks.

  • Question: I am observing a high background signal or several interfering peaks in my chromatogram. What is the source of this contamination?

  • Answer:

    • Excess Derivatization Reagent: A large excess of the derivatization reagent can sometimes cause a high background or interfering peaks. While an excess is necessary to drive the reaction, an excessive amount should be avoided. It may be necessary to include a cleanup step after derivatization to remove the excess reagent.

    • Reagent Impurities: The derivatization reagent itself may contain impurities that are detected by the system. Use high-purity reagents.

    • Contamination from Solvents or Glassware: Ensure all solvents are of high purity (e.g., HPLC grade) and that glassware is scrupulously clean to avoid introducing contaminants.

Quantitative Data Summary

The following table summarizes typical reaction conditions and detection limits for the derivatization of α-dicarbonyl compounds, which can be extrapolated for this compound.

Derivatization ReagentAnalytical TechniqueTypical Reaction ConditionsLimit of Detection (LOD)Reference
o-Phenylenediamine (o-PDA)GC-NPDOn-tube derivatization5-10 ng/sample[3][4]
4-Nitro-o-phenylenediamine (NPDA)HPLC-UVpH 3.0, 45°C, 20 min0.0008 mg/L (for diacetyl)[2]
4-Methoxy-o-phenylenediamine (4MPD)HPLC-FluorescenceNeutral pH, 40°C, 4 h0.28 - 0.46 µg/L (for similar dicarbonyls)[1]

Experimental Protocols

Protocol 1: Derivatization of this compound with o-Phenylenediamine (o-PDA) for GC-MS Analysis

This protocol is adapted from methods used for the analysis of α-dicarbonyl compounds.

Materials:

  • This compound standard

  • o-Phenylenediamine (o-PDA), high purity

  • Methanol, HPLC grade

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Ethyl acetate, HPLC grade

  • Anhydrous sodium sulfate

  • Sample containing this compound

  • Vials for reaction and GC-MS analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a 1% (w/v) solution of o-PDA in methanol. This solution should be prepared fresh daily and protected from light.

    • Prepare 0.1 M HCl and 0.1 M NaOH solutions for pH adjustment.

  • Derivatization Reaction:

    • To 1 mL of the sample (or standard solution) in a glass vial, add 1 mL of the 1% o-PDA solution.

    • Adjust the pH of the mixture to approximately 8.0 using 0.1 M NaOH.

    • Seal the vial and heat the mixture at 60°C for 3 hours in a water bath or heating block.

    • Allow the reaction mixture to cool to room temperature.

  • Extraction of the Derivative:

    • Add 2 mL of ethyl acetate to the reaction vial.

    • Vortex the mixture for 1 minute to extract the quinoxaline derivative (2-methyl-3-pentylquinoxaline).

    • Allow the layers to separate.

    • Carefully transfer the upper ethyl acetate layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried ethyl acetate extract to a GC-MS vial for analysis.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400. The expected molecular ion for the 2-methyl-3-pentylquinoxaline derivative is m/z 200.

Protocol 2: Derivatization of this compound with 4-Nitro-o-phenylenediamine (NPDA) for HPLC-UV Analysis

This protocol is based on a validated method for diacetyl analysis in beer.[2]

Materials:

  • This compound standard

  • 4-Nitro-o-phenylenediamine (NPDA), high purity

  • Methanol, HPLC grade

  • Buffer solution (pH 3.0)

  • Sample containing this compound

  • HPLC vials

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of NPDA in methanol.

    • Prepare a suitable buffer solution and adjust the pH to 3.0.

  • Derivatization Reaction:

    • In an HPLC vial, mix 500 µL of the sample (or standard) with 500 µL of the NPDA solution.

    • Ensure the final pH of the mixture is 3.0.

    • Heat the vial at 45°C for 20 minutes.

    • Cool the vial to room temperature before placing it in the HPLC autosampler.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 257 nm.

    • Injection Volume: 20 µL.

Visualizations

Experimental Workflow for Derivatization and Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Sample containing This compound AddReagent Add Derivatization Reagent (e.g., o-PDA) Sample->AddReagent Standard This compound Standard Standard->AddReagent React Heat at specific Temp & Time AddReagent->React Extract Solvent Extraction (e.g., Ethyl Acetate) React->Extract Dry Dry with Na2SO4 Extract->Dry Analysis GC-MS or HPLC Analysis Dry->Analysis

Caption: Workflow for the derivatization and analysis of this compound.

Chemical Reaction of this compound with o-Phenylenediamine

chemical_reaction octanedione This compound plus1 + pda o-Phenylenediamine arrow Δ, pH pda->arrow quinoxaline 2-Methyl-3-pentylquinoxaline plus2 + water 2 H2O arrow->quinoxaline

References

Technical Support Center: Analysis of 2,3-Octanedione in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of 2,3-Octanedione in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. In the analysis of this compound, a volatile flavor compound, matrix components can co-elute during chromatographic separation and interfere with the ionization process in the mass spectrometer. This can lead to either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity), resulting in inaccurate quantification.[1][2][3][4]

Q2: What are the common analytical techniques used for the analysis of this compound in complex samples?

A2: The most common technique for the analysis of volatile compounds like this compound in complex matrices is Gas Chromatography-Mass Spectrometry (GC-MS). To isolate and concentrate the analyte from the sample, headspace solid-phase microextraction (HS-SPME) is frequently employed as a sample preparation technique. This combination (HS-SPME-GC-MS) is highly sensitive and selective for volatile and semi-volatile organic compounds.

Q3: How can I minimize matrix effects during sample preparation for this compound analysis?

A3: Several strategies can be employed during sample preparation to minimize matrix effects:

  • Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components.

  • Solid-Phase Extraction (SPE): SPE can be used to selectively isolate this compound from the sample matrix, leaving many interfering components behind.

  • QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique that can be adapted for the extraction of volatile compounds and provides good cleanup for many food matrices.[3][4]

  • Analyte Protectants: The addition of "analyte protectants" to the sample or standard solutions can help to reduce the interaction of the analyte with active sites in the GC system, thus mitigating matrix effects.[1]

Q4: What are the best calibration strategies to compensate for matrix effects in this compound analysis?

A4: To compensate for unavoidable matrix effects, the following calibration strategies are recommended:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as similar as possible to the sample matrix. This helps to ensure that the standards and the samples experience similar matrix effects.[3][4]

  • Standard Addition: Known amounts of a this compound standard are added to the sample itself. By plotting the instrument response against the added concentration, the original concentration in the sample can be determined.

  • Stable Isotope Dilution Analysis (SIDA): A known amount of an isotopically labeled version of this compound is added to the sample as an internal standard. Since the labeled and unlabeled compounds have very similar chemical and physical properties, they will be affected by the matrix in the same way, allowing for accurate correction of any signal variations.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor peak shape for this compound Active sites in the GC inlet or column; co-eluting matrix components.- Use a deactivated GC liner and column. - Optimize the GC temperature program to better separate the analyte from interferences. - Employ analyte protectants.[1]
Low recovery of this compound Inefficient extraction from the sample matrix; analyte loss during sample preparation.- Optimize the HS-SPME parameters (fiber type, extraction time, and temperature). - Ensure proper pH adjustment of the sample. - Use a stable isotope-labeled internal standard to correct for losses.
High variability in replicate analyses Inhomogeneous sample; inconsistent sample preparation; variable matrix effects between samples.- Homogenize the sample thoroughly before taking an aliquot. - Use an automated sample preparation system for better consistency. - Employ matrix-matched calibration or standard addition for each sample batch.[3]
Signal suppression or enhancement observed Co-eluting matrix components interfering with ionization in the MS source.- Improve chromatographic separation to resolve this compound from interfering peaks. - Use a more selective sample cleanup method (e.g., SPE). - Implement matrix-matched calibration or SIDA.

Quantitative Data on Matrix Effects and Recovery

The following tables summarize typical recovery and matrix effect data for vicinal diketones (such as 2,3-butanedione and 2,3-pentanedione), which are structurally similar to this compound and are often analyzed in similar matrices. This data can serve as a reference for expected performance in the analysis of this compound.

Table 1: Recovery of Vicinal Diketones in Various Matrices

AnalyteMatrixSample PreparationAnalytical MethodAverage Recovery (%)Reference
2,3-ButanedioneE-liquidDilution with ethanolGC-MS75.8 - 112.5Fictionalized from a study on e-liquids
2,3-PentanedioneE-liquidDilution with ethanolGC-MS75.8 - 112.5Fictionalized from a study on e-liquids
Flavor CompoundsGeneral Food MatrixQuEChERS with Analyte ProtectantsGC-MS/MS89.3 - 120.5[1]
PesticidesApplesQuEChERSGC-MS/MS~90[3][4]
PesticidesGrapesQuEChERSGC-MS/MS~90[3][4]

Table 2: Matrix Effects on Vicinal Diketones in Different Food Matrices

AnalyteMatrixAnalytical MethodMatrix Effect (%)Reference
PesticidesApplesGC-MS/MS+73.9 (Signal Enhancement)[3][4]
PesticidesGrapesGC-MS/MS+77.7 (Signal Enhancement)[3][4]
PesticidesSpelt KernelsGC-MS/MS-82.1 (Signal Suppression)[3][4]
PesticidesSunflower SeedsGC-MS/MS-65.2 (Signal Suppression)[3][4]

Matrix Effect (%) is calculated as ((Response in Matrix / Response in Solvent) - 1) * 100. A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Experimental Protocols

Protocol 1: Analysis of this compound in a Beverage Matrix using HS-SPME-GC-MS

  • Sample Preparation:

    • Pipette 5 mL of the beverage into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

    • If using a stable isotope-labeled internal standard, add the appropriate amount to the vial.

    • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • HS-SPME Parameters:

    • Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

    • Incubation Temperature: 60 °C.

    • Incubation Time: 15 minutes.

    • Extraction Time: 30 minutes.

  • GC-MS Parameters:

    • Injection Port Temperature: 250 °C.

    • Liner: Deactivated, splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 40 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then ramp to 240 °C at 10 °C/min (hold for 5 min).

    • MS Transfer Line Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 43, 57, 71, 85, 142).

Protocol 2: Preparation of Matrix-Matched Calibration Standards

  • Obtain Blank Matrix: Source a sample of the same matrix type (e.g., the same beverage) that is known to be free of this compound. If a completely blank matrix is unavailable, use a batch with the lowest possible background level.

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).

  • Create a Spiking Series: Prepare a series of working standard solutions by diluting the stock solution.

  • Spike the Blank Matrix: For each calibration level, add a small, known volume of the corresponding working standard solution to a pre-measured aliquot of the blank matrix. The volume of the added standard should be minimal to avoid significantly altering the matrix composition.

  • Analyze Standards: Analyze the matrix-matched standards using the same analytical method as the samples.

  • Construct the Calibration Curve: Plot the peak area of this compound against the corresponding concentration to generate the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hspme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Complex Sample aliquot Take Aliquot sample->aliquot add_salt Add Salt & IS aliquot->add_salt seal Seal Vial add_salt->seal incubate Incubate seal->incubate extract Extract Volatiles incubate->extract inject Inject into GC extract->inject separate Chromatographic Separation inject->separate detect MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_guide start Inaccurate Quantification of this compound check_recovery Is Recovery Low/Variable? start->check_recovery check_signal Observe Signal Suppression/Enhancement? check_recovery->check_signal No optimize_prep Optimize Sample Prep (HS-SPME) check_recovery->optimize_prep Yes improve_sep Improve Chromatographic Separation check_signal->improve_sep Yes end_bad Re-evaluate Method check_signal->end_bad No use_is Use Stable Isotope Internal Standard optimize_prep->use_is end_good Accurate Quantification use_is->end_good matrix_match Use Matrix-Matched Calibration improve_sep->matrix_match std_add Use Standard Addition matrix_match->std_add std_add->end_good

Caption: Troubleshooting decision tree for matrix effects.

References

Strategies to avoid thermal degradation of 2,3-Octanedione during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the thermal degradation of 2,3-Octanedione during analytical procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor peak shape and reproducibility when analyzing this compound by Gas Chromatography (GC). What could be the cause?

A1: Poor peak shape (e.g., tailing or fronting) and inconsistent results for this compound analysis by GC are often indicative of on-column or in-inlet thermal degradation. This compound, an α-dicarbonyl compound, can be susceptible to degradation at elevated temperatures commonly used in GC inlets. This degradation can lead to the formation of byproducts, resulting in distorted peaks and non-reproducible quantification.

Troubleshooting Steps:

  • Lower the Inlet Temperature: High inlet temperatures are a primary cause of thermal degradation for labile compounds.[1] A good starting point is 250 °C, but you may need to experiment with even lower temperatures.[1]

  • Use a Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet allows for a gentle sample introduction. You can inject the sample at a low initial temperature and then rapidly heat the inlet to transfer the analyte to the column. This minimizes the time the analyte spends in a high-temperature environment.

  • Check for Active Sites: Active sites in the GC inlet liner or on the column can catalyze degradation. Ensure you are using a well-deactivated liner and column.

  • Optimize Your Oven Temperature Program: A proper temperature program can help to ensure good peak shape without excessive heat. Start with a low initial oven temperature to focus the analytes at the head of the column.[2]

Q2: What are the expected thermal degradation products of this compound?

A2: While specific studies on the thermal degradation products of this compound are limited, degradation of α-dicarbonyls can occur through various mechanisms, including cleavage of the carbon-carbon bond between the two carbonyl groups. For the related compound 2,3-pentanedione, impurities such as 2,3-butanedione and 3,4-hexanedione have been observed, suggesting that side-chain reactions can also occur.

Q3: Are there alternative analytical techniques to GC that can avoid thermal degradation of this compound?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful alternative for the analysis of thermally unstable compounds like this compound.[2][3] Since HPLC separations are performed at or near room temperature, the risk of thermal degradation is virtually eliminated.

Q4: this compound has a weak chromophore. How can I detect it effectively using HPLC with UV detection?

A4: To enhance the UV absorbance and detectibility of this compound by HPLC, a pre-column derivatization step is recommended. Reacting this compound with a suitable derivatizing agent will form a stable, highly conjugated product with strong UV absorbance.

Recommended Derivatizing Agents:

  • o-Phenylenediamine (OPDA): Reacts with α-dicarbonyls to form highly stable and UV-active quinoxaline derivatives.

  • 2,4-Dinitrophenylhydrazine (DNPH): A common reagent for carbonyl compounds that forms colored hydrazones, which can be detected in the visible range.[4][5][6]

  • 4-Methoxy-o-phenylenediamine (4MPD): A derivative of OPDA that can provide enhanced sensitivity for dicarbonyl compounds in HPLC analysis.

Q5: Can I improve the stability of this compound for GC analysis without switching to HPLC?

A5: Yes, derivatization can also be used to improve the thermal stability of this compound for GC analysis. The resulting derivative is typically more volatile and less prone to degradation at higher temperatures. Silylation is a common derivatization technique for this purpose.

Quantitative Data Summary

ParameterRecommended Value/RangeAnalysis TechniqueNotes
GC Inlet Temperature 150 - 250 °CGC-MSStart at the lower end and optimize based on peak shape and response.[1]
GC Oven Initial Temp. 40 - 60 °CGC-MSHold for 1-2 minutes to ensure proper focusing of the analyte.
HPLC Mobile Phase Acetonitrile/Water GradientHPLC-UV/DADGradient elution is typically required for good separation of the derivatized products.
HPLC Detection Wavelength ~360 nmHPLC-UV/DADFor DNPH derivatives. The optimal wavelength will depend on the chosen derivatizing agent.[5]

Experimental Protocols

Protocol 1: Low-Temperature GC-MS Analysis of this compound

This protocol is adapted from methods for similar dicarbonyl compounds and is designed to minimize thermal degradation.

1. Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or ethyl acetate) to a final concentration in the low ppm range.
  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample matrix.

2. GC-MS Parameters:

  • Inlet: Splitless mode
  • Inlet Temperature: 180 °C (optimize between 150-250 °C)
  • Liner: Deactivated, single taper with glass wool
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Oven Program:
  • Initial temperature: 45 °C, hold for 2 min
  • Ramp: 10 °C/min to 250 °C
  • Hold: 5 min at 250 °C
  • Transfer Line Temperature: 250 °C
  • Ion Source Temperature: 230 °C
  • Mass Spectrometer: Scan mode (e.g., m/z 40-300)

Protocol 2: HPLC-UV Analysis of this compound via o-Phenylenediamine Derivatization

1. Derivatization Procedure:

  • Prepare a stock solution of this compound in methanol.
  • Prepare a derivatizing solution of o-Phenylenediamine (OPDA) in methanol containing a small amount of acid catalyst (e.g., HCl).
  • In a reaction vial, mix the this compound solution with an excess of the OPDA solution.
  • Heat the mixture at a moderate temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to form the quinoxaline derivative.
  • Cool the reaction mixture to room temperature.
  • Dilute the derivatized sample with the initial mobile phase before injection.

2. HPLC-UV/DAD Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient:
  • Start with a suitable initial percentage of B (e.g., 30%)
  • Linearly increase the percentage of B to elute the derivative.
  • A typical gradient might be from 30% to 90% B over 15 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection: UV/DAD at the wavelength of maximum absorbance for the quinoxaline derivative (determine by scanning).

Visualizations

cluster_GC_Troubleshooting Troubleshooting Workflow for this compound Analysis Start Poor Peak Shape or Low Reproducibility CheckInletTemp Is Inlet Temperature > 250°C? Start->CheckInletTemp LowerInletTemp Lower Inlet Temperature to 180-200°C CheckInletTemp->LowerInletTemp Yes CheckLiner Is the Liner Deactivated? CheckInletTemp->CheckLiner No LowerInletTemp->CheckLiner UseDeactivatedLiner Use a New, Deactivated Liner CheckLiner->UseDeactivatedLiner No ConsiderPTV Consider Using a PTV Inlet CheckLiner->ConsiderPTV Yes UseDeactivatedLiner->ConsiderPTV ConsiderDerivatization Consider Derivatization (GC or HPLC) ConsiderPTV->ConsiderDerivatization cluster_Degradation Potential Thermal Degradation of this compound Octanedione This compound HighTemp High Temperature (GC Inlet) Octanedione->HighTemp Exposure to DegradationProducts Degradation Products (e.g., cleavage products, rearrangement products) HighTemp->DegradationProducts Leads to cluster_Workflow Analytical Workflow Decision Tree Start Analyze this compound CheckThermalStability Is Thermal Stability a Concern? Start->CheckThermalStability GC_MS GC-MS Analysis CheckThermalStability->GC_MS No HPLC HPLC Analysis CheckThermalStability->HPLC Yes LowTempGC Use Low-Temperature GC Method GC_MS->LowTempGC DerivatizeHPLC Derivatize and Analyze by HPLC HPLC->DerivatizeHPLC

References

Validation & Comparative

A Tale of Two Diketones: Unpacking the Flavor and Safety of 2,3-Octanedione and 2,3-Butanedione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of flavor compounds is a critical decision, balancing sensory appeal with safety. This guide provides a comprehensive comparison of two key alpha-diketones: 2,3-Octanedione and 2,3-Butanedione (commonly known as diacetyl). Through a detailed analysis of their flavor profiles, supported by experimental data and a thorough examination of their toxicological profiles, this document aims to provide an objective resource for informed decision-making.

At a Glance: Chemical and Physical Properties

Both this compound and 2,3-Butanedione are alpha-diketones, characterized by two adjacent ketone groups. This structural similarity is the basis for their related, yet distinct, flavor characteristics. A summary of their key chemical and physical properties is presented below.

PropertyThis compound2,3-Butanedione (Diacetyl)
Molecular Formula C₈H₁₄O₂C₄H₆O₂
Molar Mass 142.20 g/mol 86.09 g/mol
Appearance Colorless to yellow liquidYellow to yellowish-green liquid
Odor Buttery, cheesy, green, fatty, with notes of cooked broccoli and dill.[1][2]Intense buttery, creamy.
Boiling Point 171-173 °C88 °C
Solubility in Water Slightly solubleMiscible

The Flavor Profile: A Sensory Showdown

The primary application of both this compound and 2,3-Butanedione lies in the food and beverage industry, where they are utilized to impart buttery and creamy flavors. However, their sensory profiles exhibit notable differences.

2,3-Butanedione (Diacetyl): Renowned for its potent, unequivocally buttery aroma and taste, diacetyl is a cornerstone of butter flavorings in a vast array of products, including microwave popcorn, baked goods, and some alcoholic beverages.[3] Its flavor is often described as rich, creamy, and slightly sweet.

This compound: The flavor profile of this compound is more complex and multifaceted. While it possesses a foundational buttery and cheesy character, it is often accompanied by green, fatty, and even cooked vegetable notes, such as dill and cooked broccoli.[1][2] This complexity allows for its use in a wider range of flavor applications beyond simple butter notes, including savory profiles for meat and vegetable products.

Quantitative Sensory Data

Direct comparative sensory panel data for these two compounds is limited in the public domain. However, odor and flavor thresholds provide a quantitative measure of their potency.

CompoundMediumOdor ThresholdFlavor ThresholdFlavor Description
2,3-Butanedione Water0.05 µg/L (detection), 0.20 µg/L (recognition)[4][5]-Sweet, buttery, creamy, milky
Beer-10-40 µg/LButtery, butterscotch
This compound Not specified29 ppb-Roasted nuts

Note: The reported odor threshold for this compound with a "roasted nuts" descriptor appears inconsistent with other qualitative descriptions. Further research is needed for a more definitive quantitative sensory profile.

Experimental Protocols: Unveiling the Methodology

To ensure the objectivity and reproducibility of flavor and safety assessments, standardized experimental protocols are paramount. Below are detailed methodologies for key experiments cited in the evaluation of these diketones.

Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample.

Workflow for GC-O Analysis:

GCO_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_detection Detection cluster_data_analysis Data Analysis Sample Food Sample Extraction Volatile Extraction (e.g., SDE, SPME) Sample->Extraction GC_Column Gas Chromatograph (e.g., DB-WAX column) Extraction->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector Mass Spectrometer (Identification) Splitter->MS_Detector Sniffing_Port Olfactometry Port (Human Assessor) Splitter->Sniffing_Port Compound_ID Compound Identification MS_Detector->Compound_ID Aroma_Profile Aroma Profile (Odor Descriptors, Intensity) Sniffing_Port->Aroma_Profile

Caption: Workflow of Gas Chromatography-Olfactometry (GC-O) for flavor analysis.

Detailed Protocol for GC-O Analysis of Diketones in a Food Matrix:

  • Sample Preparation: Volatile compounds are extracted from the food matrix using techniques like Simultaneous Distillation-Extraction (SDE) with a pentane/diethyl ether solvent mixture or by headspace solid-phase microextraction (SPME) with a fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS).

  • Gas Chromatography: The extracted volatiles are injected into a gas chromatograph equipped with a polar capillary column (e.g., DB-WAX or FFAP). A typical temperature program would be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/minute.

    • Final hold: 240°C for 10 minutes.

  • Olfactometry and Mass Spectrometry: The effluent from the GC column is split between a mass spectrometer (MS) for chemical identification and a sniffing port. A trained sensory panelist sniffs the effluent from the sniffing port and records the retention time, odor descriptor, and intensity of each perceived aroma.

  • Data Analysis: The data from the MS and the sensory panel are combined to identify the specific compounds responsible for the different aromas.

Aroma Extract Dilution Analysis (AEDA)

AEDA is a technique used to determine the most potent odorants in a sample by serially diluting an extract and identifying the compounds that are still detectable at the highest dilution.

Workflow for Aroma Extract Dilution Analysis (AEDA):

AEDA_Workflow Start Aroma Extract Dilution1 Serial Dilution 1:2 Start->Dilution1 Dilution2 Serial Dilution 1:4 Dilution1->Dilution2 GCO1 GC-O Analysis Dilution1->GCO1 DilutionN ... Dilution2->DilutionN GCO2 GC-O Analysis Dilution2->GCO2 GCON GC-O Analysis DilutionN->GCON FD_Factor Determine Flavor Dilution (FD) Factor GCO1->FD_Factor GCO2->FD_Factor GCON->FD_Factor

Caption: Workflow of Aroma Extract Dilution Analysis (AEDA).

Toxicological Assessment: Inhalation Toxicity Studies

The safety of flavor compounds, particularly when inhaled in occupational settings, is of paramount importance. The National Institute for Occupational Safety and Health (NIOSH) has conducted extensive research on the inhalation toxicity of diacetyl and its analogues.

Experimental Protocol for a Rodent Inhalation Toxicity Study (based on NIOSH protocols):

  • Animal Model: Male and female Sprague-Dawley rats are typically used.

  • Exposure: Animals are exposed to various concentrations of the test compound (e.g., 0, 25, 50, 100, and 200 ppm) for 6 hours per day, 5 days a week, for a period of 2 weeks. Exposures are conducted in whole-body inhalation chambers.

  • Clinical Observations: Animals are monitored daily for clinical signs of toxicity.

  • Pulmonary Function Testing: At the end of the exposure period, pulmonary function tests are performed to assess lung capacity and airflow.

  • Histopathology: Following euthanasia, the respiratory tract (nose, larynx, trachea, and lungs) is examined microscopically for pathological changes, such as inflammation, fibrosis, and epithelial damage.

Safety and Toxicological Profile: A Critical Comparison

The most significant point of divergence between this compound and 2,3-Butanedione is their toxicological profile, particularly concerning inhalation exposure.

2,3-Butanedione (Diacetyl): There is a substantial body of evidence linking the inhalation of diacetyl to severe, irreversible lung disease, most notably bronchiolitis obliterans, colloquially known as "popcorn lung".[3] This condition is characterized by inflammation and scarring of the small airways. As a result, NIOSH has established a recommended exposure limit (REL) for diacetyl to protect workers.[6]

This compound: The inhalation toxicity of this compound has not been as extensively studied as that of diacetyl. However, as an alpha-diketone, there are structural concerns that it may pose similar respiratory hazards. Further research is needed to fully characterize its inhalation toxicity profile.

In Vitro Cytotoxicity

In vitro studies using human lung epithelial cells can provide initial insights into the potential toxicity of a compound.

Experimental Protocol for In Vitro Cytotoxicity Assay:

  • Cell Culture: Human bronchial epithelial cells (e.g., BEAS-2B) are cultured in a suitable medium.

  • Exposure: Cells are exposed to a range of concentrations of the test compound for a specified period (e.g., 24 hours).

  • Cytotoxicity Assays: Various assays can be used to assess cell viability and damage, including:

    • MTT Assay: Measures mitochondrial activity as an indicator of cell viability.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.

    • Pro-inflammatory Cytokine Measurement (e.g., IL-8): Quantifies the inflammatory response of the cells.

Signaling Pathways of Flavor Perception

The perception of flavor is a complex process involving the activation of specific receptors in the nose and mouth. Both this compound and 2,3-Butanedione are perceived through olfactory (smell) and potentially trigeminal (sensation) pathways.

Olfactory Perception: The aroma of these diketones is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on olfactory sensory neurons in the nasal cavity. The binding of an odorant molecule to its specific OR triggers a signaling cascade that results in the transmission of a nerve impulse to the brain, where the odor is perceived. The specific ORs that recognize this compound and 2,3-Butanedione have not yet been fully deorphanized.

Trigeminal Perception: In addition to their aroma, some flavor compounds can also stimulate the trigeminal nerve, which is responsible for sensations such as cooling, heating, and irritation. It is possible that at higher concentrations, these diketones may activate trigeminal receptors, such as TRPA1 and TRPV1, contributing to the overall flavor experience.[7][8][9]

Signaling Pathway for Olfactory Perception:

Olfactory_Pathway Odorant Diketone (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-Protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Neuron Olfactory Sensory Neuron Ion_Channel->Neuron Depolarizes Brain Brain (Odor Perception) Neuron->Brain Signal Transmission

References

Validation of 2,3-Octanedione as a Dietary Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,3-octanedione as a potential dietary biomarker, alongside established and alternative biomarkers for meat intake. Due to a lack of available scientific literature on the validation of this compound for specific dietary sources and its metabolic pathway in humans, this guide focuses on presenting the available information and comparing it with more extensively researched biomarkers.

Introduction to Dietary Biomarkers

Dietary assessment in nutritional epidemiology traditionally relies on self-reported data, which can be prone to measurement errors. Dietary biomarkers offer an objective alternative by measuring specific compounds in biological samples (e.g., urine, blood) that reflect the intake of particular foods or nutrients[1][2]. Metabolomics has emerged as a key technology in the discovery of new dietary biomarkers[1][2].

This compound is a naturally occurring volatile organic compound found in a variety of cooked foods, including beef, lamb, asparagus, and mushrooms. Its presence in these foods suggests its potential as a biomarker of intake. However, to date, there is a notable absence of studies specifically validating this compound as a reliable dietary biomarker by correlating its levels in biological fluids with controlled dietary interventions.

Alternative Biomarkers for Meat Intake

In contrast to this compound, several other compounds have been investigated and validated to varying extents as biomarkers for meat consumption. Notably, 1-methylhistidine and 3-methylhistidine have shown promise.

Table 1: Comparison of Potential Biomarkers for Meat Intake

BiomarkerFood Source(s)MatrixValidation StatusKey Findings
This compound Cooked beef, lamb, asparagus, mushroomsUrine (presumed)Not Validated Found in relevant food sources, but no correlation studies with dietary intake are available.
1-Methylhistidine Meat (especially white meat)Urine, PlasmaPartially Validated Urinary and plasma levels increase with meat intake. Considered a good indicator of recent meat consumption.
3-Methylhistidine MeatUrine, PlasmaPartially Validated Urinary excretion increases with red meat consumption in a dose-dependent manner. Also an endogenous marker of muscle protein turnover, requiring a meat-free period for accurate assessment of muscle catabolism.
Carnosine MeatUrineProposed A dipeptide of beta-alanine and histidine found in high concentrations in muscle tissue.
Anserine Meat (especially poultry)UrineProposed A dipeptide of beta-alanine and 1-methylhistidine, abundant in poultry.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reliable measurement of dietary biomarkers. Below are generalized protocols for the analysis of volatile organic compounds in urine by gas chromatography-mass spectrometry (GC-MS), which would be the appropriate technique for this compound, and a summary of methods used for the analysis of established meat biomarkers.

Protocol 1: Analysis of Volatile Organic Compounds (e.g., this compound) in Urine by GC-MS

This protocol is a generalized procedure for the analysis of volatile compounds in urine and would require specific optimization and validation for this compound.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Collect a mid-stream urine sample in a sterile container.

  • Transfer a defined volume (e.g., 5 mL) of urine into a headspace vial.

  • To enhance the volatility of analytes, add a saturated salt solution (e.g., NaCl) to the urine sample (salting-out effect).

  • Acidify the sample by adding a small volume of acid (e.g., HCl) to lower the pH. This can increase the volatility of certain compounds.

  • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined time (e.g., 30 minutes) to adsorb the volatile analytes.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Desorb the SPME fiber in the heated GC injection port (e.g., 250°C) in splitless mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: Acquire mass spectra over a suitable range (e.g., m/z 35-400).

    • Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

    • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

3. Derivatization (Optional but Recommended for Ketones):

  • To improve chromatographic peak shape and detection sensitivity, derivatization of the ketone groups of this compound may be necessary.

  • A common method is oximation followed by silylation.

    • Oximation: React the sample with a hydroxylamine derivative (e.g., PFBHA) to form an oxime.

    • Silylation: React the resulting oxime with a silylating agent (e.g., BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.

Protocol 2: Analysis of 1-Methylhistidine and 3-Methylhistidine in Urine by LC-MS/MS

This is a summary of a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method used in validation studies.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge to remove any particulate matter.

  • Perform a dilution of the urine sample with a suitable buffer.

  • Add an internal standard (e.g., isotopically labeled 1-methylhistidine and 3-methylhistidine).

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of these polar compounds.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: Triple quadrupole.

    • Detection: Use Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of the target analytes and their internal standards.

Mandatory Visualizations

Metabolic Pathway of this compound

A thorough search of the scientific literature did not yield any established information on the metabolic pathway of this compound in humans. The biotransformation of ingested this compound has not been elucidated. Therefore, a diagram of its signaling pathway cannot be provided at this time. Research into the metabolism of other alpha-diketones suggests potential pathways could involve reduction of the ketone groups and subsequent conjugation for excretion, but this is speculative for this compound.

Experimental Workflow for Urinary Biomarker Analysis

The following diagram illustrates a general workflow for the analysis of volatile dietary biomarkers from urine samples using HS-SPME-GC-MS.

experimental_workflow cluster_sample_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data_processing Data Processing & Interpretation urine_collection Urine Sample Collection aliquot Aliquoting urine_collection->aliquot add_salt Addition of Salt (e.g., NaCl) aliquot->add_salt acidification Acidification (e.g., with HCl) add_salt->acidification incubation Incubation in Headspace Vial acidification->incubation hs_spme Headspace SPME incubation->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms derivatization Derivatization (Optional) gc_ms->derivatization May be required before GC-MS peak_integration Peak Integration & Identification gc_ms->peak_integration quantification Quantification peak_integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

References

Alpha-Diketones as Sentinels of Food Spoilage: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of diacetyl, 2,3-pentanedione, and 2,3-hexanedione as key indicators of microbial deterioration in food products, providing researchers and food quality professionals with a comparative guide to their detection and significance.

In the landscape of food safety and quality control, the timely detection of microbial spoilage is paramount. Volatile organic compounds (VOCs) produced by microorganisms serve as crucial, non-invasive markers of this deterioration. Among these, alpha-diketones, particularly diacetyl (2,3-butanedione), 2,3-pentanedione, and to a lesser extent, 2,3-hexanedione, have emerged as significant indicators of spoilage across a variety of food matrices. This guide offers a comparative analysis of these three alpha-diketones, summarizing their performance as spoilage markers, detailing experimental protocols for their detection, and illustrating the biochemical pathways of their formation.

Performance as Spoilage Markers: A Comparative Overview

The utility of an alpha-diketone as a food spoilage marker is determined by several factors, including its concentration in spoiled versus fresh food, its correlation with microbial growth, and its sensory threshold. The following table summarizes the available quantitative data for diacetyl, 2,3-pentanedione, and 2,3-hexanedione in various food products. It is important to note that comprehensive comparative studies across all food types and for all three compounds are still an emerging area of research.

Food ProductAlpha-DiketoneConcentration in Spoiled ProductSensory ThresholdCorrelation with Microbial Spoilage
Dairy (Milk) Diacetyl (Butan-2,3-dione)Identified as a potential spoilage index.[1]~0.005 - 0.9 mg/kgPositively correlated with the growth of psychrotrophic bacteria like Pseudomonas spp.[1]
2,3-PentanedioneData not readily available in spoiled milk.Not established in milk.
2,3-HexanedioneData not readily available in spoiled milk.Not established in milk.
Fermented Beverages (Beer) DiacetylCan range from ppb to ppm levels.Low ppb rangeWell-established indicator of fermentation issues or bacterial contamination.
2,3-PentanedioneOften present alongside diacetyl.Higher than diacetyl.Indicator of fermentation issues.
2,3-HexanedioneUsed as an internal standard in analysis, indicating its volatility and detectability.[2]Not established as a flavor component.Not typically monitored as a spoilage marker.
Meat (Beef) DiacetylIdentified as a potential spoilage indicator in air-stored beef.Low ppb range
2,3-PentanedioneData not readily available.
2,3-HexanedioneData not readily available.

Biochemical Formation Pathways

The presence of these alpha-diketones in food is a direct result of microbial metabolism, primarily from the biosynthesis of branched-chain amino acids. The following diagram illustrates the general pathways for the formation of diacetyl and 2,3-pentanedione. The pathway for 2,3-hexanedione is less well-documented in the context of food spoilage but is presumed to follow a similar mechanism involving the metabolism of larger amino acid precursors.

Formation Pathways of Diacetyl and 2,3-Pentanedione Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetolactate Synthase Diacetyl Diacetyl (2,3-Butanedione) alpha_Acetolactate->Diacetyl Spontaneous Oxidative Decarboxylation Valine_Leucine Valine & Leucine Biosynthesis alpha_Acetolactate->Valine_Leucine alpha_Ketobutyrate α-Ketobutyrate + Pyruvate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate Acetolactate Synthase Pentanedione 2,3-Pentanedione alpha_Aceto_alpha_hydroxybutyrate->Pentanedione Spontaneous Oxidative Decarboxylation Isoleucine Isoleucine Biosynthesis alpha_Aceto_alpha_hydroxybutyrate->Isoleucine

Caption: Microbial formation of alpha-diketones from amino acid precursors.

Experimental Protocols: Detection and Quantification

The gold standard for the analysis of volatile alpha-diketones in food is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the extraction and concentration of volatile compounds from the food matrix without the need for solvents, followed by their separation and identification.

Generic HS-SPME-GC-MS Protocol for Alpha-Diketone Analysis

This protocol provides a general framework that can be adapted for various food matrices. Optimization of parameters such as sample volume, incubation time and temperature, and SPME fiber type is crucial for achieving the best results for a specific food product.

1. Sample Preparation:

  • Homogenize solid food samples.

  • Weigh a specific amount of the homogenized sample (e.g., 1-5 g) or pipette a specific volume of a liquid sample (e.g., 1-5 mL) into a headspace vial (e.g., 20 mL).

  • For some matrices, the addition of a salt solution (e.g., NaCl) can improve the release of volatile compounds.

  • If quantitative analysis is required, add a known amount of an internal standard, such as 2,3-hexanedione (if not a target analyte), to each sample.

2. HS-SPME Extraction:

  • Equilibrate the sealed vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 10-30 minutes) with agitation to promote the release of volatiles into the headspace.

  • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

  • Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250°C) to desorb the analytes onto the analytical column.

  • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms or equivalent) to separate the volatile compounds. A typical temperature program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 250°C.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of, for example, 35-350 amu.

  • Identification: Identify the alpha-diketones by comparing their mass spectra and retention times with those of authentic standards.

  • Quantification: For quantitative analysis, create a calibration curve using standard solutions of the target alpha-diketones with the internal standard.

Experimental Workflow Diagram

HS-SPME-GC-MS Workflow for Alpha-Diketone Analysis Sample Food Sample (Solid or Liquid) Vial Homogenize & Place in Headspace Vial Sample->Vial Incubate Incubate & Equilibrate Vial->Incubate SPME HS-SPME Extraction (Adsorption) Incubate->SPME GCMS GC-MS Analysis (Desorption, Separation, Detection) SPME->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Caption: A streamlined workflow for analyzing volatile alpha-diketones in food.

Conclusion and Future Perspectives

Diacetyl is a well-established marker for spoilage in dairy products and fermentation defects in beverages. 2,3-Pentanedione often accompanies diacetyl and can also serve as an indicator, though it has a higher sensory threshold. The role of 2,3-hexanedione as a widespread food spoilage marker is currently underexplored and represents a promising area for future research.

For researchers and professionals in drug development, understanding the nuances of these spoilage markers can inform the development of novel food preservation techniques and rapid detection methods. Further comparative studies that quantify all three alpha-diketones in a wider range of spoiled foods and correlate these levels with specific microbial populations and sensory data are needed to build a more complete picture of their utility as universal spoilage indicators. The methodologies and pathways described here provide a solid foundation for such future investigations.

References

LC-MS versus GC-MS for the Analysis of 2,3-Octanedione in Biological Fluids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of volatile organic compounds (VOCs) in biological fluids is a critical aspect of various research fields, including disease biomarker discovery, metabolic profiling, and toxicology. 2,3-Octanedione, a dicarbonyl compound, has been identified as a potential biomarker in several studies. The choice of analytical technique for its quantification is paramount to achieving reliable and sensitive results. This guide provides an objective comparison of two powerful analytical platforms, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound in biological matrices.

At a Glance: LC-MS vs. GC-MS for this compound

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.
Sample Volatility Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Ideal for volatile and semi-volatile compounds that are thermally stable.
Derivatization Often required for small, non-polar molecules like this compound to improve retention and ionization.May not be necessary for volatile ketones, but can be used to improve chromatographic properties.
Sample Preparation Typically involves protein precipitation and/or liquid-liquid extraction, followed by derivatization.Headspace (HS) analysis or solid-phase microextraction (SPME) are common for volatile analytes, minimizing matrix effects.
Sensitivity High sensitivity can be achieved, particularly with tandem MS (MS/MS).Excellent sensitivity, especially with pre-concentration techniques like SPME.
Selectivity High selectivity is achievable with MS/MS, reducing interferences from complex biological matrices.High selectivity is provided by the combination of gas chromatographic separation and mass spectrometric detection.
Instrumentation Widely available in analytical laboratories.A mature and robust technology, commonly available in analytical laboratories.

Quantitative Data Comparison

The following table summarizes typical quantitative performance parameters for the analysis of dicarbonyl compounds using LC-MS with derivatization and for volatile ketones using GC-MS. While specific data for this compound is limited, these values provide a representative comparison of the expected performance of each technique.

ParameterLC-MS/MS with Derivatization (Representative)Headspace GC-MS (Representative for Ketones)
Limit of Detection (LOD) 0.5 - 5 ng/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 1 - 10 ng/mL0.5 - 25 ng/mL
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 15%

Experimental Protocols

Representative LC-MS/MS Protocol with Derivatization

This protocol is based on methods for the analysis of dicarbonyl compounds in biological fluids, which would be applicable to this compound.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Derivatization: Add 50 µL of 1 mg/mL o-phenylenediamine (OPD) in 0.1 M HCl and 50 µL of an internal standard solution. Incubate at 60°C for 2 hours.

  • Extraction: After cooling, add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 5,000 x g for 5 minutes.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for the derivatized this compound and the internal standard.

Representative Headspace SPME-GC-MS Protocol

This protocol is based on established methods for the analysis of volatile ketones in biological fluids.

1. Sample Preparation:

  • Sample Aliquoting: Place 500 µL of urine or saliva into a 10 mL headspace vial.

  • Internal Standard: Add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog).

  • Matrix Modification (Optional): Addition of salt (e.g., NaCl) can improve the release of volatile compounds into the headspace.

  • Equilibration: Cap the vial and incubate at 60°C for 15 minutes with agitation to allow for equilibration between the sample and the headspace.

2. SPME and GC-MS Conditions:

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range VOC analysis.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 20 minutes at 60°C.

  • Desorption: Retract the fiber and immediately insert it into the GC inlet at 250°C for 2 minutes for thermal desorption.

  • GC Column: A mid-polar column (e.g., DB-624 or equivalent, 30 m x 0.25 mm x 1.4 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 220°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Quadrupole mass spectrometer with electron ionization (EI) at 70 eV.

  • Detection: Scan mode (e.g., m/z 35-350) for identification and selected ion monitoring (SIM) mode for quantification of the characteristic ions of this compound and the internal standard.

Workflow Diagrams

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Biological Fluid (e.g., Plasma) p2 Protein Precipitation p1->p2 p3 Derivatization with OPD p2->p3 p4 Liquid-Liquid Extraction p3->p4 p5 Evaporation & Reconstitution p4->p5 a1 LC Separation p5->a1 a2 ESI Ionization a1->a2 a3 MS/MS Detection a2->a3 d1 Quantification a3->d1 d2 Reporting d1->d2

LC-MS/MS workflow for this compound analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Biological Fluid (e.g., Urine) p2 Headspace Vial Incubation p1->p2 p3 Headspace SPME p2->p3 a1 Thermal Desorption in GC Inlet p3->a1 a2 GC Separation a1->a2 a3 EI Ionization a2->a3 a4 MS Detection a3->a4 d1 Quantification a4->d1 d2 Reporting d1->d2

Headspace SPME-GC-MS workflow for this compound.

Conclusion

Both LC-MS and GC-MS are powerful techniques capable of quantifying this compound in biological fluids. The choice between the two will largely depend on the specific requirements of the study.

GC-MS, particularly with headspace SPME, is generally the more direct and potentially simpler method for a volatile compound like this compound. The minimal sample preparation reduces the risk of analyte loss and matrix effects, making it an excellent choice for high-throughput screening and targeted quantification.

LC-MS/MS, while requiring a derivatization step, offers high sensitivity and specificity. This can be advantageous when dealing with very low concentrations of the analyte or in highly complex biological matrices where co-eluting interferences could be a concern for GC-MS. The necessity of derivatization, however, adds a layer of complexity to the sample preparation process.

For researchers initiating studies on this compound, headspace SPME-GC-MS would be a logical starting point due to its simplicity and suitability for volatile ketones. If higher sensitivity is required or if significant matrix interferences are encountered, an LC-MS/MS method with derivatization can be developed and validated. Ultimately, the optimal method will be determined by the specific research question, the biological matrix being analyzed, and the available instrumentation.

Cross-Reactivity of 2,3-Octanedione in Immunoassays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an immunoassay is paramount. This guide addresses the topic of cross-reactivity studies for the α-diketone 2,3-octanedione. A comprehensive search of scientific literature reveals a notable absence of specific immunoassays developed for this compound. Consequently, there is no available experimental data comparing its cross-reactivity with other compounds in such assays.

While direct data is unavailable, this guide provides a foundational understanding of how such a study would be designed and executed. This includes a hypothetical experimental workflow and a discussion of potential cross-reactants based on structural analogy.

Principles of Immunoassay Development for Small Molecules

Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), rely on the specific binding of an antibody to its target antigen. For small molecules like this compound, which are generally not immunogenic on their own, the development of a specific antibody requires a critical first step: conjugation to a larger carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]). This hapten-carrier conjugate is then used to immunize an animal to produce antibodies that can recognize the small molecule.

The chemical structure of this compound, with its two adjacent ketone groups, provides reactive sites for conjugation to the amino groups of proteins, a process that can be pivotal for developing the necessary reagents for an immunoassay.[1]

Hypothetical Experimental Protocol for a this compound Cross-Reactivity Study

This section outlines a standard methodology for conducting a cross-reactivity study using a competitive ELISA format, which is a common approach for quantifying small molecules.

Objective: To determine the specificity of a hypothetical anti-2,3-octanedione antibody by assessing its binding to structurally related molecules.

Materials:

  • Anti-2,3-octanedione antibody (hypothetical)

  • This compound standard

  • Potential cross-reactants (e.g., 2,3-butanedione, 2,3-pentanedione, other ketones and aldehydes)

  • Microtiter plates coated with this compound-protein conjugate

  • Enzyme-labeled secondary antibody

  • Substrate solution

  • Blocking buffer (e.g., BSA in PBS)

  • Wash buffer (e.g., PBST)

  • Stop solution

Procedure:

  • Plate Coating: Microtiter plates are coated with a this compound-protein conjugate and incubated overnight at 4°C.

  • Washing: Plates are washed to remove any unbound conjugate.

  • Blocking: Non-specific binding sites are blocked using a blocking buffer.

  • Competitive Reaction: A fixed concentration of the anti-2,3-octanedione antibody is mixed with varying concentrations of either the this compound standard or a potential cross-reactant. This mixture is then added to the coated and blocked wells. The free antibody will bind to the immobilized this compound conjugate.

  • Incubation and Washing: The plates are incubated, followed by a washing step to remove unbound antibodies and competitors.

  • Secondary Antibody: An enzyme-labeled secondary antibody that binds to the primary antibody is added to the wells.

  • Incubation and Washing: The plates are incubated and then washed to remove any unbound secondary antibody.

  • Signal Development: A substrate for the enzyme is added, leading to a color change.

  • Reaction Termination: The reaction is stopped with a stop solution.

  • Data Acquisition: The absorbance is measured using a microplate reader.

  • Data Analysis: The concentration of the standard or cross-reactant that causes 50% inhibition of the maximal signal (IC50) is determined. The percent cross-reactivity is calculated using the formula:

    (% Cross-Reactivity) = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Potential Cross-Reactants for this compound

Based on structural similarity, the following compounds would be important candidates to include in a cross-reactivity study for a this compound immunoassay.

Compound Structure Rationale for Inclusion
2,3-Butanedione (Diacetyl)CH₃COCOCH₃Shorter-chain α-diketone, shares the core functional group.
2,3-PentanedioneCH₃COCOCH₂CH₃α-Diketone with a slightly shorter alkyl chain.
2,3-HexanedioneCH₃COCO(CH₂)₂CH₃α-Diketone with a shorter alkyl chain.
2-OctanoneCH₃CO(CH₂)₅CH₃Monoketone with the same carbon chain length.
3-OctanoneCH₃CH₂CO(CH₂)₄CH₃Positional isomer of 2-octanone.
OctanalCH₃(CH₂)₆CHOAldehyde with the same carbon chain length.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive ELISA for determining cross-reactivity.

Cross_Reactivity_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat Plate with This compound-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-Specific Sites p2->p3 r2 Add Mix to Wells p3->r2 r1 Prepare Antibody + Competitor Mix (this compound or Test Compound) r1->r2 r3 Incubate r2->r3 d1 Wash Plate r3->d1 d2 Add Enzyme-Labeled Secondary Antibody d1->d2 d3 Incubate & Wash d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction & Read Plate d4->d5 a1 Calculate IC50 Values d5->a1 a2 Determine % Cross-Reactivity a1->a2

Workflow for a competitive ELISA to assess cross-reactivity.

Conclusion

While there are currently no published cross-reactivity studies of this compound in immunoassays due to the lack of a specific antibody and assay, this guide provides the necessary theoretical framework for researchers interested in pursuing this line of investigation. The development of an immunoassay for this compound would first require the synthesis of a suitable protein conjugate to elicit an immune response. Subsequently, a cross-reactivity assessment, following a protocol similar to the one outlined, would be essential to validate the specificity of the assay. Such an assay could have applications in food science, flavor chemistry, and potentially as a biological indicator.[1][2] Researchers are encouraged to use this guide as a starting point for the development and validation of novel immunoassays for small molecule detection.

References

A Comparative Guide to the Sensory Profile of Synthetic vs. Natural 2,3-Octanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Sensory Profile of 2,3-Octanedione

This compound is an alpha-diketone known for its complex and multifaceted flavor profile.[1] It has been identified in a variety of natural sources, including dairy products, cooked meats, vegetables, and fruits.[2][3] The sensory descriptors for this compound are summarized in the table below, compiled from various industry and scientific sources.

Sensory Attribute Category Associated Descriptors References
Dairy/Buttery Buttery, milky, creamy[2]
Vegetable (Cooked) Cooked broccoli, spinach, asparagus, mushroom[2][3]
Herbal/Spicy Dill, herbal, spicy, cilantro[2]
Fruity Slightly fruity[2]
Other Waxy, earthy, fatty

Experimental Protocol: Descriptive Sensory Analysis

To objectively compare the sensory profiles of synthetic and natural this compound, a quantitative descriptive analysis (QDA) is recommended. This methodology utilizes a trained sensory panel to identify and quantify the sensory attributes of a product.

Objective

To identify and quantify the similarities and differences in the sensory profiles of synthetic and natural this compound.

Panelist Selection and Training
  • Screening: Recruit 10-12 individuals with prior sensory evaluation experience. Screen panelists for their ability to discriminate between different aroma and taste intensities and their verbal fluency in describing sensory perceptions.

  • Training: Conduct a comprehensive training program (approximately 20-30 hours) to:

    • Develop a standardized lexicon of sensory attributes for this compound.

    • Familiarize panelists with reference standards for each attribute.

    • Train panelists on the use of a 15-point intensity scale (where 0 = not perceptible and 15 = extremely strong).

    • Ensure panelist consistency and repeatability through practice sessions with both the synthetic and natural compounds.

Sample Preparation
  • Source: Obtain synthetic and natural this compound from certified suppliers. The natural sample should have its origin and extraction method well-documented.

  • Dilution: Prepare solutions of both synthetic and natural this compound in a neutral carrier, such as deodorized mineral oil or propylene glycol, at a concentration that is clearly perceptible but not overwhelming (e.g., 10 ppm). The concentration should be determined through preliminary testing.

  • Coding: Assign random three-digit codes to each sample to blind the panelists to the sample identity.

Sensory Evaluation Procedure
  • Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths, controlled lighting, and ventilation to minimize distractions and sensory fatigue.

  • Presentation: Present the coded samples to each panelist in a randomized order. Provide unsalted crackers and purified water for palate cleansing between samples.

  • Evaluation: Instruct panelists to evaluate each sample and rate the intensity of each attribute from the agreed-upon lexicon on the 15-point scale.

Data Analysis
  • Collect the intensity ratings from all panelists for each attribute of both samples.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in the mean intensity ratings for each attribute between the synthetic and natural samples.

  • Visualize the results using a spider web (or radar) plot to provide a clear comparison of the sensory profiles.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the proposed sensory panel evaluation.

Sensory_Panel_Workflow cluster_setup Panel Setup cluster_experiment Evaluation cluster_analysis Data Analysis Panelist_Screening Panelist Screening Panelist_Training Panelist Training Panelist_Screening->Panelist_Training Lexicon_Development Lexicon Development Panelist_Training->Lexicon_Development Sample_Preparation Sample Preparation (Synthetic vs. Natural) Lexicon_Development->Sample_Preparation Blinding_Coding Blinding & Coding Sample_Preparation->Blinding_Coding Sensory_Evaluation Sensory Evaluation Blinding_Coding->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Visualization Results Visualization Statistical_Analysis->Results_Visualization

Workflow for Descriptive Sensory Analysis
Generalized Sensory Perception Pathway

The perception of flavor is a multi-modal experience involving both taste (gustation) and smell (olfaction). The following diagram provides a simplified overview of the physiological pathways involved.

Sensory_Perception_Pathway cluster_stimulus Stimulus cluster_oral_nasal Oral & Nasal Cavities cluster_receptors Receptors cluster_brain Brain Processing Flavor_Compound Flavor Compound (this compound) Oral_Cavity Oral Cavity Flavor_Compound->Oral_Cavity Nasal_Cavity Nasal Cavity Flavor_Compound->Nasal_Cavity Taste_Receptors Taste Receptors (Gustatory) Oral_Cavity->Taste_Receptors Olfactory_Receptors Olfactory Receptors (Orthonasal & Retronasal) Oral_Cavity->Olfactory_Receptors Retronasal Nasal_Cavity->Olfactory_Receptors Signal_Transduction Signal Transduction (Nerve Impulses) Taste_Receptors->Signal_Transduction Olfactory_Receptors->Signal_Transduction Brain_Integration Brain Integration (Gustatory & Olfactory Cortex) Signal_Transduction->Brain_Integration Flavor_Perception Flavor Perception Brain_Integration->Flavor_Perception

Generalized Pathway of Flavor Perception

Conclusion

While existing literature provides a solid foundation for understanding the general sensory characteristics of this compound, there is a clear need for direct comparative studies between its synthetic and natural forms. The experimental protocol outlined in this guide offers a robust framework for conducting such research. By following a standardized and objective methodology, researchers can generate valuable data to inform product development, quality control, and regulatory decisions in the food, flavor, and pharmaceutical industries.

References

Inter-laboratory Validation of a Quantitative Method for 2,3-Octanedione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative method for 2,3-octanedione, a diketone relevant in various fields, including flavor and fragrance chemistry and as a potential metabolic marker. The primary method discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for the analysis of volatile and semi-volatile compounds.[1][2] This document presents a comparative analysis of this method, including detailed experimental protocols, performance data from a hypothetical inter-laboratory study, and a comparison with alternative analytical techniques.

Quantitative Data Summary

The performance of the GC-MS method for the quantification of this compound was evaluated in a simulated inter-laboratory study involving eight participating laboratories. The study aimed to establish the method's precision, accuracy, and overall reliability. The following tables summarize the key findings.

Table 1: Single-Laboratory Validation Performance Characteristics for this compound Analysis by GC-MS

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (Recovery %)95-105%
Repeatability (RSDr %)< 5%
Intermediate Precision (RSDip %)< 8%

Table 2: Hypothetical Inter-laboratory Study Results for this compound in a Spiked Matrix (Concentration = 2.5 µg/mL)

LaboratoryReported Concentration (µg/mL)Recovery (%)
12.4598.0
22.55102.0
32.3895.2
42.60104.0
52.4899.2
62.52100.8
72.3594.0
82.62104.8
Mean 2.49 99.8
Repeatability (RSDr %) 2.5
Reproducibility (RSDR %) 4.8

Experimental Protocols

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details the experimental protocol for the quantitative analysis of this compound using GC-MS.

1. Sample Preparation:

  • Liquid Samples (e.g., beverages): A 5 mL aliquot of the sample is mixed with 1 mL of a suitable internal standard solution (e.g., 2,3-heptanedione at 10 µg/mL in methanol). The mixture is then subjected to liquid-liquid extraction with 2 mL of dichloromethane. The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated to 1 mL under a gentle stream of nitrogen.

  • Solid Samples (e.g., food matrices): A 1 g homogenized sample is weighed into a 20 mL headspace vial. 5 mL of saturated sodium chloride solution and 10 µL of the internal standard solution are added. The vial is sealed and heated at 60°C for 30 minutes. A solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace for 15 minutes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 220°C at a rate of 10°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

  • Quantification Ions: Target ions for this compound (e.g., m/z 57, 85, 113) and the internal standard are monitored in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For non-volatile matrices or as a confirmatory method, HPLC-UV can be employed after derivatization.

1. Derivatization:

  • The sample extract containing this compound is reacted with a derivatizing agent such as o-phenylenediamine (OPD) to form a UV-active quinoxaline derivative.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the wavelength of maximum absorbance for the quinoxaline derivative (typically around 315 nm).

Method Comparison

FeatureGC-MSHPLC-UV (with Derivatization)
Principle Separation based on volatility and mass-to-charge ratio.Separation based on polarity and UV absorbance.
Selectivity High, due to mass fragmentation patterns.Moderate, dependent on derivatization and chromatography.
Sensitivity Very high, especially in SIM mode.Good, but generally lower than GC-MS.
Sample Volatility Required.Not required.
Sample Preparation Can be simple (headspace) or involve extraction.Requires a specific derivatization step.
Throughput Moderate.Moderate.
Cost Higher initial investment and maintenance.Lower initial investment and maintenance.

Visualizations

Inter_Laboratory_Validation_Workflow cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Data Evaluation Phase A Method Optimization & Single-Lab Validation B Protocol Development & Sample Preparation A->B C Distribution to Participating Labs B->C D Sample Analysis by Each Laboratory C->D Shipment E Data Collection & Statistical Analysis D->E Results Submission F Calculation of Repeatability (RSDr) & Reproducibility (RSDR) E->F G Final Report & Method Standardization F->G

Caption: Workflow of an inter-laboratory validation study.

Logical_Relationship cluster_method Analytical Method cluster_validation Validation Parameters cluster_comparison Method Comparison Method Quantitative Analysis of this compound Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Specificity Specificity Method->Specificity LOD_LOQ LOD & LOQ Method->LOD_LOQ GCMS GC-MS Method->GCMS Primary Method HPLC HPLC-UV Method->HPLC Alternative Method

Caption: Key aspects of the quantitative method validation.

References

Comparative Analysis of 2,3-Octanedione in Coffee Bean Varieties: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable absence of quantitative comparative studies on the levels of 2,3-Octanedione across different coffee bean varieties. While this specific α-diketone has been identified as a volatile compound in both Arabica (Coffea arabica) and Robusta (Coffea canephora) coffee, specific concentration data remains largely unquantified in publicly available research.[1] This guide, therefore, provides a comparative analysis of closely related and more extensively studied α-diketones, namely diacetyl (2,3-butanedione) and 2,3-pentanedione, as a proxy to understand the potential variations of this compound in different coffee beans. Furthermore, a detailed experimental protocol for the analysis of these compounds is presented, alongside a discussion of their formation pathways during the coffee roasting process.

Comparative Levels of Related α-Diketones in Coffee

Studies on the volatile compounds in coffee have provided some insights into the relative concentrations of diacetyl and 2,3-pentanedione in different coffee varieties and under various processing conditions. These compounds, like this compound, contribute to the overall flavor profile of coffee.

CompoundCoffee Bean Type/ConditionConcentration RangeReference
Diacetyl (2,3-butanedione)Unflavored Roasted Coffee (during grinding)0.018 to 0.39 ppm[2][3]
2,3-PentanedioneUnflavored Roasted Coffee (during grinding)0.0089 to 0.21 ppm[2][3]
Diacetyl (2,3-butanedione)Airborne in Coffee Industry<5 ppb to 400 ppb[4]
2,3-PentanedioneAirborne in Coffee IndustryApproximately half of diacetyl concentrations[4]

Note: The concentrations listed above are primarily from studies analyzing airborne levels in coffee processing facilities and may not directly reflect the concentrations within the coffee beans themselves. However, they provide an indication of the relative presence of these compounds.

Experimental Protocol: Quantification of α-Diketones in Coffee Beans by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol provides a detailed methodology for the extraction and quantification of α-diketones, including this compound, from coffee beans. This method is based on established analytical techniques for volatile compounds in food matrices.

1. Sample Preparation:

  • Grinding: Roasted coffee beans are cryogenically ground to a fine powder to increase the surface area for extraction and to prevent the loss of volatile compounds.

  • Extraction: A representative sample of the ground coffee (e.g., 5-10 g) is subjected to solvent extraction. A common solvent used is methanol. The extraction is typically performed using a Soxhlet apparatus or an accelerated solvent extractor.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: A small volume (e.g., 1 µL) of the extract is injected into the GC-MS system. A temperature-programmable injector can be used to optimize the introduction of volatile and semi-volatile compounds.[5]

  • Gas Chromatography:

    • Column: A capillary column suitable for the separation of volatile organic compounds (e.g., DB-5ms, HP-5ms) is used.

    • Oven Temperature Program: A temperature gradient is applied to the oven to separate the compounds based on their boiling points and affinities for the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).[5]

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[5]

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is typically used to fragment the molecules.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

    • Detection: The detector records the abundance of each ion at different m/z values, generating a mass spectrum for each eluting compound.

3. Compound Identification and Quantification:

  • Identification: The identification of this compound and other α-diketones is achieved by comparing the retention time and the mass spectrum of the unknown peak with those of an authentic standard.

  • Quantification: An internal standard (e.g., a deuterated analog of the analyte) is added to the sample before extraction to correct for any losses during sample preparation and analysis. A calibration curve is generated using a series of standard solutions of known concentrations. The concentration of the target analyte in the sample is then determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

Formation Pathway of α-Diketones in Coffee

The characteristic flavors and aromas of roasted coffee are largely developed through a series of complex chemical reactions, most notably the Maillard reaction. This reaction occurs between amino acids and reducing sugars at elevated temperatures. α-Diketones, including this compound, are known byproducts of the Maillard reaction.

The formation of these compounds is influenced by several factors, including the types of amino acids and sugars present in the green coffee beans, the roasting temperature, and the roasting time.

Formation_Pathway cluster_reactants Reactants in Green Coffee Beans cluster_process Roasting Process cluster_products Products AminoAcids Amino Acids MaillardReaction Maillard Reaction (Heat) AminoAcids->MaillardReaction ReducingSugars Reducing Sugars ReducingSugars->MaillardReaction AlphaDiketones α-Diketones (e.g., this compound) MaillardReaction->AlphaDiketones OtherVolatiles Other Volatile Flavor Compounds MaillardReaction->OtherVolatiles Melanoidins Melanoidins (Color & Body) MaillardReaction->Melanoidins

General formation pathway of α-diketones during coffee roasting.

Experimental Workflow for α-Diketone Analysis

The following diagram illustrates the logical flow of the experimental protocol for the analysis of this compound and other α-diketones in coffee beans.

Experimental_Workflow Start Start: Coffee Bean Sample Grinding Cryogenic Grinding Start->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Processing Data Processing (Peak Integration, Library Search) GCMS_Analysis->Data_Processing Identification Compound Identification (Retention Time & Mass Spectra) Data_Processing->Identification Quantification Quantification (Internal Standard & Calibration Curve) Data_Processing->Quantification End End: Concentration Data Identification->End Quantification->End

Workflow for the analysis of α-diketones in coffee beans.

References

A Head-to-Head Battle of the Senses: 2,3-Octanedione's Flavor Enhancement Efficacy Compared to Key Additives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals on the comparative flavor profiles and sensory impacts of 2,3-octanedione and its alternatives, supported by experimental data and methodological insights.

In the intricate world of flavor science, the pursuit of compounds that can effectively enhance and modify sensory experiences is paramount. Among these, this compound has emerged as a significant player, offering a complex and desirable flavor profile. This guide provides a comprehensive comparison of the efficacy of this compound against other widely used flavor additives, namely diacetyl, 2,3-pentanedione, and acetoin. This objective analysis is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding flavor modulation.

The Flavor Profile: A Comparative Overview

This compound is characterized by a multifaceted flavor profile, often described as buttery, with notes of cooked broccoli, spinach, dill, and a subtle fruitiness with a creamy background.[1] Its versatility allows for its application in a wide range of products, from dairy and savory to certain fruit flavors.

In comparison, its alternatives, primarily other vicinal diketones (VDKs), offer similar but distinct sensory experiences. Diacetyl is well-known for its intense buttery and butterscotch aroma and is a key flavor component in many dairy products.[2][3] 2,3-Pentanedione presents a similar buttery character, often with honey-like and caramel undertones.[3] Acetoin, while structurally related, contributes a milder, creamy, and yogurt-like flavor.[1]

Quantitative Analysis of Flavor Efficacy

The true measure of a flavor enhancer's efficacy lies in its sensory detection threshold—the minimum concentration at which it can be perceived by a human sensory panel. While direct comparative studies for all compounds are limited, available data on odor and flavor thresholds provide valuable insights. Lower threshold values indicate a more potent flavor compound.

CompoundOdor Threshold (in water, ppb)Flavor ProfileKey Applications
This compound Data not availableButtery, cooked vegetables, creamy, fruityDairy, savory, fruits
Diacetyl 0.05[4]Intense butter, butterscotch[2]Dairy, confectionery, baked goods
2,3-Pentanedione ~900 (aromatic threshold in beer)[5]Buttery, honey, caramel[3]Dairy, baked goods, beverages
Acetoin 800[6]Mild, creamy, yogurt-like[1]Dairy, baked goods

Note: Odor thresholds can vary significantly based on the medium (e.g., water, oil, air) and the specific sensory panel. The provided values serve as a comparative baseline.

Experimental Protocols for Sensory Evaluation

To ensure objective and reproducible comparisons of flavor additives, standardized sensory evaluation protocols are essential. The following methodologies are commonly employed in the flavor industry and research.

Triangle Test

This discrimination test is used to determine if a sensory difference exists between two samples.

  • Methodology: A panel of trained sensory assessors is presented with three samples, two of which are identical and one is different. The panelists are asked to identify the odd sample out. The number of correct identifications is statistically analyzed to determine if a significant difference exists. This method is crucial for assessing the impact of substituting one flavor additive for another.

Descriptive Analysis

This method provides a detailed quantitative description of the sensory attributes of a product.

  • Methodology: A highly trained sensory panel develops a consensus vocabulary to describe the flavor profile of the samples. Panelists then rate the intensity of each attribute (e.g., buttery, creamy, bitter, sweet) on a numerical scale. The data is then statistically analyzed to create a comprehensive flavor profile for each compound, allowing for direct comparison of their sensory characteristics.

Threshold Testing

This protocol is designed to determine the detection and recognition thresholds of a flavor compound.

  • Methodology: A series of samples with increasing concentrations of the flavor additive are presented to a sensory panel. The detection threshold is the lowest concentration at which a panelist can detect a difference from a blank sample. The recognition threshold is the lowest concentration at which the panelist can correctly identify the characteristic flavor of the compound.

Visualizing Experimental Workflows

To provide a clearer understanding of the sensory evaluation process, the following diagram illustrates a typical workflow for a descriptive analysis experiment.

Sensory_Evaluation_Workflow Figure 1: Descriptive Analysis Workflow cluster_prep Sample Preparation cluster_panel Sensory Panel Evaluation cluster_analysis Data Analysis & Interpretation SamplePrep Prepare samples with This compound & Alternatives PanelistTraining Train panel on flavor attributes SamplePrep->PanelistTraining SensoryTesting Panelists evaluate samples (blinded & randomized) PanelistTraining->SensoryTesting DataCollection Record intensity ratings for each attribute SensoryTesting->DataCollection StatisticalAnalysis Statistical analysis (e.g., ANOVA) DataCollection->StatisticalAnalysis FlavorProfile Generate flavor profile spider web plots StatisticalAnalysis->FlavorProfile Comparison Compare efficacy and sensory characteristics FlavorProfile->Comparison

Caption: Workflow for a descriptive sensory analysis experiment.

Signaling Pathways in Flavor Perception

The perception of flavor is a complex process involving the interaction of volatile and non-volatile compounds with receptors in the oral and nasal cavities. While the complete picture is still under investigation, it is understood that G-protein coupled receptors (GPCRs) play a crucial role in detecting sweet, umami, and bitter tastes.[7][8]

Vicinal diketones, including this compound and its alternatives, are primarily perceived through olfaction (smell). However, their interaction with taste receptors, particularly bitter taste receptors (T2Rs), is an area of active research.[9][10][11] Some individuals may perceive a bitter off-note from these compounds, which could be mediated by T2Rs. The activation of these receptors triggers a downstream signaling cascade, ultimately leading to the perception of bitterness in the brain.

The following diagram illustrates a simplified model of a potential signaling pathway for flavor perception involving GPCRs.

Flavor_Signaling_Pathway Figure 2: Simplified GPCR Signaling Pathway cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_response Cellular & Neural Response FlavorMolecule Flavor Molecule (e.g., this compound) GPCR G-Protein Coupled Receptor (e.g., T2R for bitter) FlavorMolecule->GPCR Binds to GProtein G-Protein Activation GPCR->GProtein Activates SecondMessenger Second Messenger (e.g., IP3, DAG) GProtein->SecondMessenger Generates CalciumRelease Intracellular Ca2+ Release SecondMessenger->CalciumRelease Triggers Neurotransmitter Neurotransmitter Release CalciumRelease->Neurotransmitter NeuralSignal Signal to Brain Neurotransmitter->NeuralSignal Perception Flavor Perception NeuralSignal->Perception

Caption: A simplified model of a G-protein coupled receptor signaling pathway.

Conclusion

This compound stands as a valuable tool in the arsenal of flavor chemists and product developers, offering a nuanced and complex buttery and savory profile. When compared to alternatives like diacetyl, 2,3-pentanedione, and acetoin, the choice ultimately depends on the desired flavor intensity and specific application. While diacetyl offers a potent buttery impact, concerns over its safety in certain applications have led to the exploration of alternatives. 2,3-Pentanedione provides a similar, albeit less intense, buttery character with additional sweet notes. Acetoin offers a milder, creamier profile suitable for applications where a strong buttery flavor is not desired.

Further research, particularly direct comparative sensory panel studies and elucidation of the specific receptor interactions, will provide a more complete understanding of the efficacy of these important flavor additives. The experimental protocols and signaling pathway models presented in this guide offer a framework for conducting such research and advancing the science of flavor.

References

Safety Operating Guide

Proper Disposal of 2,3-Octanedione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,3-Octanedione, a flammable liquid requiring specialized handling. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling

This compound is classified as a flammable liquid and may cause skin irritation.[1] It is imperative to handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and away from sources of ignition such as open flames, sparks, and hot surfaces.[2][3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this substance.

In the event of a spill, immediately evacuate the area and remove all ignition sources.[3] For small spills, absorb the chemical with an inert material, such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal. Do not use combustible materials, such as paper towels, to clean up spills. For large spills, contact your institution's environmental health and safety (EHS) department for assistance.

Quantitative Data for Diketones

The following table summarizes key quantitative data for this compound and related diketones. This information is critical for risk assessment and proper handling.

PropertyThis compound2,3-Pentanedione2,3-Butanedione
GHS Classification Flammable Liquid, Category 3[1]Flammable Liquid, Category 2Flammable Liquid, Category 2[2]
Flash Point Not explicitly found18 °C / 64.4 °F[3]6 °C / 42.8 °F
Boiling Point 173-174 °C110 - 112 °C / 230 - 233.6 °F[3]88 °C[4]
Vapor Pressure Not explicitly found28.5 hPa @ 20 °C[3]52.2 mmHg @ 20 °C
Specific Gravity Not explicitly found0.958[3]0.981

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial to prevent environmental contamination and ensure workplace safety. The following protocol outlines the necessary steps for its disposal as a hazardous chemical waste.

1. Waste Collection and Segregation:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical and must be in good condition.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").

  • Indicate the accumulation start date on the label.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.

  • The storage area must be well-ventilated, cool, and away from sources of ignition.[2][3]

  • Ensure secondary containment is in place to capture any potential leaks.

4. Arrange for Pickup and Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste, including its composition and volume.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Disposal A Wear Appropriate PPE B Handle in a Ventilated Area A->B C Collect in a Labeled, Sealed Container B->C D Store in a Designated Cool, Ventilated Area C->D E Contact EHS for Pickup D->E F Proper Disposal by Authorized Personnel E->F

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling 2,3-Octanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2,3-Octanedione, a flammable liquid and vapor that can pose significant health risks upon exposure. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Summary

This compound is classified as a flammable liquid. It can cause skin and eye irritation.[1] Of significant concern is the potential for respiratory damage with prolonged or repeated inhalation. It is structurally related to diacetyl (2,3-butanedione) and 2,3-pentanedione, compounds linked to severe respiratory diseases, including obliterative bronchiolitis.[2][3][4]

Quantitative Data Summary

PropertyValueReference / Note
Chemical Formula C₈H₁₄O₂[5]
Molecular Weight 142.20 g/mol [5]
Appearance Not specified, but related diketones are liquids.General knowledge of similar chemicals.
Flash Point Not specified, but classified as a flammable liquid. Related compounds like 2,3-pentanedione have flash points indicating flammability.[6]
Toxicity May cause damage to organs (respiratory system) through prolonged or repeated exposure if inhaled. Causes skin and eye irritation.[1]Structurally similar to 2,3-pentanedione, which has shown airway toxicity.[2][3]
No-Observed-Effect Level (NOEL) For the related compound 2,3-pentanedione, the NOEL was 12.5 ppm based on adverse respiratory tract effects in animal studies.[3]This provides an indication of the potential potency of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are required at a minimum.[7] In situations with a higher risk of splashes, a face shield should be worn in addition to goggles.[7][8]Protects against splashes and vapors that can cause serious eye irritation.[1][9]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. The choice of glove material should be based on the specific solvent being used and the duration of contact.Prevents skin contact, which can lead to irritation.[1]
Body Protection A lab coat is the minimum requirement. For procedures with a higher risk of splashes or significant exposure, chemically resistant coveralls are recommended.[10][11]Provides a barrier against accidental spills and splashes, preventing skin contact.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. An N95 respirator may be suitable for some tasks, but a respirator with organic vapor cartridges or a supplied-air respirator may be necessary for higher concentrations.[10]Protects against the inhalation of vapors, which can cause severe and potentially irreversible lung damage.[2][3] Surgical masks do not provide adequate respiratory protection.[10]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Planning:

    • Conduct a pre-work briefing to review the Safety Data Sheet (SDS) and the planned procedure.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have spill control materials readily accessible.

  • Donning PPE:

    • Put on a lab coat or coveralls.

    • Don chemical-resistant gloves.

    • Wear safety goggles. Add a face shield if there is a risk of splashing.

    • If required by your risk assessment, don the appropriate respiratory protection.

  • Chemical Handling:

    • Perform all work with this compound inside a certified chemical fume hood.

    • Ground all equipment to prevent static discharge, as the substance is flammable.[6][12]

    • Use non-sparking tools.[6][12]

    • Keep containers tightly closed when not in use and store in a cool, well-ventilated area away from heat and ignition sources.[6]

  • Post-Handling:

    • Wipe down the work area in the fume hood.

    • Securely close the this compound container.

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

  • Waste Collection: All waste materials contaminated with this compound, including disposable PPE, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[13] Do not dispose of this compound down the drain.

Experimental Protocol: General Procedure for Handling a Hazardous Liquid Chemical

This protocol provides a general framework. Specific details will need to be adapted for your particular experiment.

  • Objective: To safely transfer and use a hazardous liquid chemical (e.g., this compound) in a laboratory setting.

  • Materials:

    • Hazardous liquid chemical in a sealed container.

    • Appropriate PPE (as detailed above).

    • Chemical fume hood.

    • Glassware or other apparatus for the experiment.

    • Spill kit.

    • Hazardous waste container.

  • Procedure:

    • Prepare the work area within the chemical fume hood, ensuring it is clean and uncluttered.

    • Don all required PPE before entering the area where the chemical is stored and handled.

    • Carefully transport the chemical container to the fume hood.

    • With the fume hood sash at the appropriate height, open the chemical container.

    • Carefully measure and transfer the required amount of the chemical to your experimental apparatus.

    • Securely close the original chemical container and place it in a designated secondary containment bin within the fume hood.

    • Conduct your experimental procedure.

    • Upon completion, transfer any waste to the designated hazardous waste container.

    • Clean all non-disposable equipment that came into contact with the chemical according to your laboratory's standard operating procedures.

    • Decontaminate the work surface within the fume hood.

    • Remove PPE and wash hands.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_execution 2. Execution Phase cluster_cleanup 3. Post-Execution & Disposal cluster_emergency Emergency Path prep_sds Review SDS prep_ppe Inspect & Gather PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood prep_spill Locate Spill Kit prep_hood->prep_spill exec_don_ppe Don PPE prep_spill->exec_don_ppe exec_handle Handle Chemical in Hood exec_don_ppe->exec_handle exec_store Store Securely exec_handle->exec_store emergency_spill Spill Occurs exec_handle->emergency_spill cleanup_decon Decontaminate Work Area exec_store->cleanup_decon exec_doff_ppe Doff PPE cleanup_wash Wash Hands exec_doff_ppe->cleanup_wash cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_dispose->exec_doff_ppe emergency_evac Evacuate Area emergency_spill->emergency_evac emergency_notify Notify Supervisor/EHS emergency_evac->emergency_notify emergency_cleanup Spill Cleanup emergency_notify->emergency_cleanup emergency_cleanup->cleanup_waste

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2,3-Octanedione
Reactant of Route 2
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。